Product packaging for Isopropyl Methyl Sulfone(Cat. No.:CAS No. 4853-74-1)

Isopropyl Methyl Sulfone

Cat. No.: B1583104
CAS No.: 4853-74-1
M. Wt: 122.19 g/mol
InChI Key: VTWYQAQIXXAXOR-UHFFFAOYSA-N
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Description

Isopropyl Methyl Sulfone is a useful research compound. Its molecular formula is C4H10O2S and its molecular weight is 122.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O2S B1583104 Isopropyl Methyl Sulfone CAS No. 4853-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S/c1-4(2)7(3,5)6/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWYQAQIXXAXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197548
Record name 2-(Methylsulphonyl)propane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4853-74-1
Record name 2-(Methylsulphonyl)propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004853741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylsulphonyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isopropyl Methyl Sulfone for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthesis pathways and underlying reaction mechanisms for the formation of isopropyl methyl sulfone (2-methylsulfonylpropane). The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles and practical methodologies for obtaining this important sulfonyl compound. The guide focuses on the two most prevalent and efficient synthetic routes: the oxidation of isopropyl methyl sulfide and the nucleophilic substitution reaction between an isopropyl halide and a methanesulfinate salt. A comparative analysis of these methods is presented, alongside detailed, field-proven experimental protocols. Physicochemical data and mechanistic insights, supported by diagrams, are included to offer a complete and actionable resource for laboratory applications.

Introduction: The Significance of the Sulfonyl Functional Group

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a cornerstone in medicinal chemistry and materials science. Its unique properties, including high polarity, metabolic stability, and the ability to act as a hydrogen bond acceptor, make it a valuable moiety in the design of therapeutic agents and functional materials. This compound, a simple alkyl sulfone, serves as a fundamental building block and a model compound for understanding the behavior of more complex sulfone-containing molecules. A thorough understanding of its synthesis is crucial for researchers working on the development of novel pharmaceuticals and advanced materials.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the target molecule and its key precursor is essential for planning a successful synthesis, including purification and handling.

PropertyThis compound (Product)Isopropyl Methyl Sulfide (Precursor)
Molecular Formula C4H10O2SC4H10S
Molecular Weight 122.19 g/mol 90.19 g/mol
CAS Number 4853-74-1[1][2]1551-21-9[3]
Appearance Clear liquidColorless to pale yellow liquid
Melting Point 16 °C[1]-101.48 °C[3]
Boiling Point 238 °C[1]82-83 °C[3][4]
Density 1.13 g/cm³[1][2]Not readily available
Refractive Index 1.4520 to 1.4550[1]Not readily available

Primary Synthesis Pathways and Reaction Mechanisms

Two principal synthetic strategies dominate the laboratory-scale preparation of this compound. The choice between these pathways often depends on the availability of starting materials, desired purity, and scalability.

Pathway 1: Oxidation of Isopropyl Methyl Sulfide

The oxidation of a corresponding thioether (sulfide) is one of the most direct and common methods for the synthesis of sulfones.[5] This transformation proceeds through a sulfoxide intermediate, and careful control of the reaction conditions is necessary to achieve the desired sulfone product without stopping at the sulfoxide stage.

(CH₃)₂CH-S-CH₃ + 2 [O] → (CH₃)₂CH-SO₂-CH₃

The oxidation of a sulfide to a sulfone is a two-step process. The first oxidation step converts the sulfide to a sulfoxide, and the second oxidation step converts the sulfoxide to a sulfone. The mechanism involves the electrophilic attack of the oxidant on the sulfur atom.

Using an oxidant like hydrogen peroxide (H₂O₂), the reaction is often catalyzed by an acid. The protonated hydrogen peroxide is a more powerful oxidizing agent. The sulfur atom of the sulfide acts as a nucleophile, attacking the electrophilic oxygen of the oxidant. This is followed by the departure of a water molecule. A similar mechanism is at play for the oxidation of the intermediate sulfoxide to the final sulfone product.[3]

Oxidation_Mechanism cluster_step1 Step 1: Sulfide to Sulfoxide cluster_step2 Step 2: Sulfoxide to Sulfone Sulfide Isopropyl Methyl Sulfide (CH₃)₂CH-S-CH₃ TS1 Transition State Sulfide->TS1 Nucleophilic attack by S Oxidant1 [O] (e.g., H₂O₂) Oxidant1->TS1 Sulfoxide Isopropyl Methyl Sulfoxide (CH₃)₂CH-SO-CH₃ TS1->Sulfoxide Oxidant2 [O] (e.g., H₂O₂) TS2 Transition State Sulfoxide->TS2 Nucleophilic attack by S Oxidant2->TS2 Sulfone This compound (CH₃)₂CH-SO₂-CH₃ TS2->Sulfone

Diagram 1: General mechanism of sulfide oxidation.

This protocol describes a common and environmentally benign method for the oxidation of isopropyl methyl sulfide to this compound.

Materials:

  • Isopropyl methyl sulfide (2-(methylthio)propane)

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution (e.g., 4 M)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve isopropyl methyl sulfide (1 equivalent) in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add 30% hydrogen peroxide (approximately 2.2-2.5 equivalents) to the stirred solution via a dropping funnel. The addition should be controlled to maintain a low reaction temperature.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by vacuum distillation if necessary.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as a solvent and a catalyst by protonating the hydrogen peroxide, thereby increasing its electrophilicity.

  • Excess Hydrogen Peroxide: Ensures the complete oxidation of the sulfide to the sulfone, preventing the accumulation of the sulfoxide intermediate.

  • Slow Addition at Low Temperature: Controls the exothermic nature of the oxidation reaction, preventing runaway reactions and potential side product formation.

  • Neutralization and Extraction: The workup procedure is designed to remove the acidic solvent and unreacted reagents, isolating the desired organic product.

Pathway 2: Nucleophilic Substitution (SN2 Reaction)

This pathway involves the reaction of a methanesulfinate salt, typically sodium methanesulfinate (CH₃SO₂Na), with an isopropyl halide, such as 2-bromopropane or 2-iodopropane. The sulfinate anion acts as a potent nucleophile, displacing the halide in a bimolecular nucleophilic substitution (SN2) reaction.[6][7]

(CH₃)₂CH-Br + CH₃SO₂Na → (CH₃)₂CH-SO₂-CH₃ + NaBr

The reaction proceeds via a classic SN2 mechanism. The nucleophilic sulfinate anion attacks the electrophilic carbon atom of the isopropyl halide from the backside, relative to the leaving group (bromide or iodide). This backside attack leads to a pentacoordinate transition state where the new sulfur-carbon bond is forming concurrently as the carbon-halogen bond is breaking. A key characteristic of the SN2 reaction is the inversion of stereochemistry at the carbon center, although for the achiral isopropyl group, this is not observable in the final product.

Diagram 2: SN2 mechanism for this compound synthesis.

This protocol outlines the synthesis of this compound from 2-bromopropane and sodium methanesulfinate.

Materials:

  • 2-Bromopropane

  • Sodium methanesulfinate (CH₃SO₂Na)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium methanesulfinate (1.2 equivalents) and anhydrous DMF.

  • Stir the suspension and add 2-bromopropane (1 equivalent).

  • Heat the reaction mixture with stirring. The reaction temperature can range from room temperature to elevated temperatures (e.g., 80-100 °C) to increase the reaction rate.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the this compound by vacuum distillation.

Causality Behind Experimental Choices:

  • Polar Aprotic Solvent (DMF or DMSO): These solvents are ideal for SN2 reactions as they solvate the cation (Na⁺) but not the nucleophilic anion (CH₃SO₂⁻), leaving it "naked" and more reactive.

  • Excess Sodium Methanesulfinate: Using a slight excess of the nucleophile helps to drive the reaction to completion.

  • Heating: While the reaction can proceed at room temperature, heating increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.

  • Aqueous Workup and Extraction: This procedure is necessary to remove the high-boiling polar solvent (DMF or DMSO) and inorganic salts from the desired organic product.

Comparative Analysis of Synthesis Pathways

FeatureOxidation of Isopropyl Methyl SulfideNucleophilic Substitution (SN2)
Starting Materials Isopropyl methyl sulfide, OxidantIsopropyl halide, Sodium methanesulfinate
Atom Economy Generally good, especially with H₂O₂ (byproduct is water)Good, byproduct is a salt (e.g., NaBr)
Reaction Conditions Often mild (room temperature), can be exothermicCan require heating to proceed at a reasonable rate
Potential Side Reactions Over-oxidation to sulfone (if sulfoxide is desired), or incomplete reaction.Elimination (E2) reaction, especially with a sterically hindered halide and a strong base.
Scalability Generally scalable, but exotherm needs to be managed.Readily scalable.
Purification Removal of oxidant and acidic catalyst.Removal of polar aprotic solvent and salts.

Alternative Synthesis Route: The Grignard Reagent Approach

While less common for the direct synthesis of this compound, Grignard reagents can be employed in sulfone synthesis. One possible, though less direct, route could involve the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with isopropylsulfonyl chloride. Alternatively, the reaction of an isopropyl Grignard reagent with methanesulfonyl chloride could be envisioned. However, these methods can be complicated by side reactions, and the required sulfonyl chlorides may not be as readily available as the starting materials for the other two pathways.

Conclusion

The synthesis of this compound is readily achievable through two primary, robust, and well-established synthetic pathways: the oxidation of isopropyl methyl sulfide and the nucleophilic substitution of an isopropyl halide with sodium methanesulfinate. The choice of method will be dictated by factors such as the availability and cost of starting materials, the scale of the reaction, and the desired purity of the final product. The oxidation route, particularly with hydrogen peroxide, offers a "greener" alternative, while the SN2 pathway provides a highly reliable and predictable method for C-S bond formation. This guide has provided the foundational knowledge, mechanistic understanding, and practical protocols to enable researchers to confidently synthesize this compound for their advanced research endeavors.

References

Chemical structure and molecular formula of isopropyl methyl sulfone.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isopropyl Methyl Sulfone: Structure, Properties, and Applications

Introduction: The Sulfone Moiety in Modern Chemistry

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), is a cornerstone of modern medicinal chemistry and materials science.[1] Compounds containing this moiety are noted for their chemical stability, unique polarity, and ability to act as hydrogen bond acceptors. These features have led to their incorporation into a multitude of approved pharmaceuticals, where they often enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.[2] this compound, a simple aliphatic sulfone, serves as an excellent model compound for understanding the fundamental chemical and physical characteristics of this critical functional group. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and relevance for professionals in research and drug development.

Core Chemical Identity

To effectively utilize any chemical compound, a precise understanding of its fundamental structure and identifiers is paramount.

Molecular Formula: C₄H₁₀O₂S[3][4][5]

Molecular Weight: 122.18 g/mol [3]

Chemical Names and Synonyms:

  • Systematic Name: this compound[4]

  • Alternative Name: 2-(Methylsulfonyl)propane[5][6]

  • CAS Registry Number: 4853-74-1[3][6]

Structural Representation

The structure consists of a central sulfonyl group (SO₂) flanked by an isopropyl group on one side and a methyl group on the other. This arrangement is key to its chemical behavior and physical properties.

G S S O1 O S->O1 O2 O S->O2 C_iso_CH CH S->C_iso_CH C_methyl CH₃ S->C_methyl C_iso_CH3_1 CH₃ C_iso_CH->C_iso_CH3_1 C_iso_CH3_2 CH₃ C_iso_CH->C_iso_CH3_2

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure, particularly the highly polar sulfonyl group. These data are critical for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource(s)
Physical State Colorless to almost colorless clear liquid (at 20°C)[4]
Melting Point 16 °C[4]
Boiling Point 238 °C[4]
Density 1.13 g/cm³ (at 20°C)[4]
Refractive Index 1.452 - 1.455[4]
Flash Point 95 °C

Spectroscopic Characterization: A Validating System

Spectroscopic analysis provides an empirical fingerprint of a molecule, allowing for unambiguous structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary method for determining the proton environment and connectivity in a molecule. For this compound, the spectrum is expected to show three distinct signals, confirming the presence and arrangement of the alkyl groups.[7]

  • Isopropyl CH Proton: A septet (a signal split into seven lines) resulting from coupling with the six adjacent, equivalent protons of the two methyl groups.

  • Isopropyl CH₃ Protons: A doublet (a signal split into two lines) resulting from coupling with the single adjacent methine proton. This signal integrates to six protons.

  • Methyl (SO₂-CH₃) Protons: A singlet, as these protons have no adjacent protons to couple with. This signal integrates to three protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the unique carbon environments within the molecule. The spectrum for this compound is expected to display three signals, corresponding to the three distinct carbon types.[8]

  • Isopropyl CH₃ Carbons: One signal for the two equivalent methyl carbons.

  • Isopropyl CH Carbon: One signal for the methine carbon.

  • Methyl (SO₂-CH₃) Carbon: One signal for the methyl carbon directly attached to the sulfonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying specific functional groups. The defining feature in the IR spectrum of this compound is the presence of the sulfonyl group, which gives rise to two characteristic, strong absorption bands.[9][10]

  • Asymmetric S=O Stretch: A strong band typically appearing in the 1350–1300 cm⁻¹ region.

  • Symmetric S=O Stretch: A strong band typically appearing in the 1160–1120 cm⁻¹ region. The presence of both of these intense peaks is a definitive indicator of the sulfone functional group.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's fragmentation pattern, further confirming its structure. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at an m/z value of 122. Common fragmentation pathways would likely involve the loss of methyl (m/z 107) and isopropyl (m/z 79) radicals.

Synthesis Workflow

The most common and reliable method for preparing sulfones is the oxidation of the corresponding sulfide (thioether).[1] This approach offers high yields and uses readily available starting materials and reagents. This compound is synthesized from its precursor, isopropyl methyl sulfide.

G Start Isopropyl Methyl Sulfide (Starting Material) Reaction Oxidation Reaction (Controlled Temperature) Start->Reaction Step 1 Reagent Oxidizing Agent (e.g., H₂O₂, m-CPBA) in Solvent (e.g., Acetic Acid) Reagent->Reaction Step 1 Workup Reaction Quench & Aqueous Workup Reaction->Workup Step 2 Extraction Organic Extraction Workup->Extraction Step 3 Purification Purification (Distillation or Chromatography) Extraction->Purification Step 4 Product This compound (Final Product) Purification->Product Step 5

Caption: General workflow for the synthesis of this compound.

Exemplary Synthesis Protocol

This protocol describes a standard laboratory procedure for the oxidation of isopropyl methyl sulfide.

Objective: To synthesize this compound via the oxidation of isopropyl methyl sulfide.

Materials:

  • Isopropyl methyl sulfide

  • Hydrogen peroxide (30% solution)

  • Glacial acetic acid

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isopropyl methyl sulfide (1 equivalent) in glacial acetic acid.

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add hydrogen peroxide (2.2 equivalents) dropwise, ensuring the internal temperature remains below 20°C. Causality: This slow, cooled addition is crucial to control the exothermic reaction and prevent over-oxidation or side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate to neutralize the acetic acid. Self-Validation: The cessation of gas evolution (CO₂) indicates complete neutralization.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Research and Drug Development

While this compound itself is primarily a research chemical and building block, the sulfone class to which it belongs is of immense interest to drug development professionals.[11]

  • Medicinal Chemistry Scaffold: The sulfone group is a bioisostere for other functionalities and is prized for its metabolic stability.[2] Its strong dipole moment and ability to act as a hydrogen bond acceptor allow it to participate in key binding interactions with biological targets.

  • Physicochemical Property Modulation: The inclusion of a methylsulfone group is a well-established strategy in drug design to reduce lipophilicity and improve the solubility of a drug candidate, which are critical for oral bioavailability.[2]

  • Therapeutic Relevance: Sulfone-containing molecules have demonstrated a wide range of biological activities, including as anti-HIV, anticancer, antimicrobial, and anti-inflammatory agents. Simple molecules like this compound are used in foundational research to understand the structure-activity relationships (SAR) of more complex sulfone-based drug candidates.

Safety, Handling, and Storage

Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound.

  • Usage: this compound is intended for research and development purposes only.[3]

  • Handling: Work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: The compound is noted to be air-sensitive. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term stability, store in a cool, dark place, with some suppliers recommending temperatures below 15°C.

Conclusion

This compound, with its straightforward aliphatic structure, provides a clear and valuable model for the sulfone functional group. Its well-defined chemical identity, predictable spectroscopic signatures, and established synthesis routes make it an important compound for both academic research and as a building block in the synthesis of more complex molecules. For scientists and professionals in drug discovery, a thorough understanding of such fundamental structures is indispensable for the rational design of the next generation of therapeutics.

References

An In-Depth Technical Guide to the Solubility of Isopropyl Methyl Sulfone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, understanding the physicochemical properties of molecules is paramount. Among these, solubility stands out as a critical determinant of a compound's behavior, from its reaction kinetics in a synthesis flask to its bioavailability in a physiological system. This guide focuses on isopropyl methyl sulfone (C₄H₁₀O₂S), a small molecule of increasing interest due to the prevalence of the methyl sulfone moiety in pharmaceuticals.[1] The sulfone group, being a strong hydrogen bond acceptor and a polar, aprotic functional group, can significantly influence a molecule's properties, including its solubility and metabolic stability.[1]

This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It delves into the theoretical underpinnings of this compound's solubility, provides a robust experimental framework for its determination, and discusses the practical implications for its use in research and development. While publicly available quantitative solubility data for this compound is limited, this guide empowers the user to generate high-quality, reliable data through established methodologies.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is essential before exploring its behavior in solution.

PropertyValueSource
Chemical Name This compound--INVALID-LINK--
Synonyms 2-(Methylsulfonyl)propane--INVALID-LINK--
CAS Number 4853-74-1--INVALID-LINK--
Molecular Formula C₄H₁₀O₂S--INVALID-LINK--
Molecular Weight 122.19 g/mol --INVALID-LINK--
Appearance Colorless to almost colorless clear liquid--INVALID-LINK--
Density 1.13 g/mL--INVALID-LINK--
Melting Point 16 °C--INVALID-LINK--
Boiling Point 238 °C--INVALID-LINK--

The Science of Solubility: A Theoretical Framework

The solubility of a solute in a solvent is governed by the principle "like dissolves like."[2] This adage encapsulates the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Molecular Structure and Polarity

This compound possesses a dichotomous structure: a highly polar sulfonyl group (SO₂) flanked by two non-polar alkyl groups (an isopropyl and a methyl group).

  • The Polar Core (SO₂ Group): The sulfonyl group features a sulfur atom double-bonded to two oxygen atoms. The significant electronegativity difference between sulfur and oxygen results in a strong dipole moment, making this part of the molecule highly polar and a potent hydrogen bond acceptor.

  • The Non-Polar Appendages (Alkyl Groups): The isopropyl and methyl groups are non-polar hydrocarbon moieties.

The overall polarity of the molecule, and thus its solubility, will be a balance between these two features. The presence of the polar sulfonyl group suggests that this compound will be more soluble in polar solvents than in non-polar solvents.

Predictive Analysis of Solubility

In the absence of specific experimental data, we can predict the solubility behavior of this compound in different classes of organic solvents based on theoretical principles.

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High These solvents have large dipole moments and can engage in strong dipole-dipole interactions with the polar sulfonyl group of this compound. As they lack acidic protons, they do not need to disrupt strong solvent-solvent hydrogen bonding networks to solvate the solute.
Polar Protic Methanol, Ethanol, Isopropanol, WaterModerate to High These solvents can act as hydrogen bond donors to the sulfonyl oxygens, which is a favorable interaction. However, the non-polar alkyl groups of this compound may disrupt the strong hydrogen-bonding network of the solvent, potentially limiting solubility compared to polar aprotic solvents.
Non-Polar Hexane, Toluene, CyclohexaneLow The primary intermolecular forces in these solvents are weak London dispersion forces. The energy required to overcome the strong dipole-dipole interactions between this compound molecules would not be sufficiently compensated by the weak interactions with non-polar solvent molecules.

This predictive framework is supported by solubility data for other sulfone-containing molecules, which generally show higher solubility in polar aprotic solvents.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative solubility data, a rigorous experimental approach is necessary. The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method . This method involves equilibrating an excess of the solid solute with the solvent for a sufficient period to reach saturation, followed by separation of the solid and quantification of the dissolved solute in the supernatant.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess this compound to a vial B Add a known volume of the organic solvent A->B Step 1 & 2 C Seal the vial and place in a shaker bath at a constant temperature (e.g., 25 °C) B->C D Shake for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached C->D Step 3 E Allow the suspension to settle D->E F Filter the supernatant through a 0.45 µm syringe filter to remove undissolved solid E->F Step 4 G Dilute the clear filtrate with a suitable solvent F->G H Analyze the diluted sample by HPLC or UV-Vis spectroscopy G->H Step 5 & 6 I Determine the concentration using a pre-established calibration curve H->I Step 5 & 6

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

This protocol provides a self-validating system for determining the solubility of this compound.

Materials and Reagents:

  • This compound (>99% purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. An amount that is visibly in excess of what will dissolve is sufficient.

    • Accurately add a known volume (e.g., 5 mL) of each organic solvent to be tested into the corresponding vials.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or a shaker water bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Shake the vials for 24 to 48 hours. A preliminary time-course experiment can be run to determine the time required to reach equilibrium (i.e., when the concentration of the solute in solution no longer increases).

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully draw the supernatant into a syringe.

    • Attach a 0.45 µm syringe filter and discard the first portion of the filtrate (to saturate the filter membrane).

    • Collect the clear filtrate into a clean vial.

  • Quantification by HPLC (High-Performance Liquid Chromatography):

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile). Run these standards on the HPLC to generate a calibration curve of peak area versus concentration.[2][3]

    • Sample Analysis: Dilute the collected filtrate with the same solvent used for the calibration standards to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

    • Calculate the concentration of the diluted sample from the calibration curve.

    • Multiply the result by the dilution factor to determine the solubility of this compound in the original solvent.

  • Alternative Quantification by UV-Vis Spectroscopy:

    • This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and the solvent does not interfere.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to create a calibration curve.[4][5][6]

    • Sample Analysis: Dilute the filtrate to a concentration within the linear range of the Beer-Lambert law.

    • Measure the absorbance of the diluted sample at λ_max.

    • Calculate the concentration from the calibration curve and apply the dilution factor to determine the solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled in a structured table for easy comparison and analysis.

Solubility of this compound in Common Organic Solvents at 25 °C
SolventSolvent ClassPolarity IndexDielectric Constant (ε)Dipole Moment (D)Experimental Solubility ( g/100 mL)
HexaneNon-Polar0.11.880.08To be determined
TolueneNon-Polar2.42.380.31To be determined
DichloromethanePolar Aprotic3.18.931.14To be determined
Ethyl AcetatePolar Aprotic4.46.021.88To be determined
AcetonePolar Aprotic5.120.72.69To be determined
IsopropanolPolar Protic3.919.921.66To be determined
EthanolPolar Protic-24.551.66To be determined
MethanolPolar Protic5.132.702.87To be determined
AcetonitrilePolar Aprotic5.837.53.44To be determined
N,N-Dimethylformamide (DMF)Polar Aprotic6.436.713.86To be determined
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.684.1To be determined

Solvent property data sourced from publicly available databases.

Logical Relationship Diagram

G Solubility Solubility Solute This compound (Solute) Solute->Solubility influences Polarity Polarity Solute->Polarity H_Bonding Hydrogen Bonding Solute->H_Bonding Dispersion Dispersion Forces Solute->Dispersion Solvent Organic Solvent Solvent->Solubility influences Solvent->Polarity Solvent->H_Bonding Solvent->Dispersion Polarity->Solubility governs H_Bonding->Solubility contributes to Dispersion->Solubility contributes to

Caption: Interplay of factors governing the solubility of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While specific quantitative data is not yet widely published, the principles outlined herein, combined with the detailed experimental protocol, equip researchers and drug development professionals with the necessary tools to generate this critical information. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for successful chemical synthesis, formulation development, and ultimately, the advancement of new therapeutic agents. By systematically applying the methodologies described, scientists can build a robust data-backed understanding of this compound's behavior in solution, thereby accelerating their research and development efforts.

References

Thermal stability and decomposition products of isopropyl methyl sulfone.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Isopropyl Methyl Sulfone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of this compound. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous simple alkyl sulfones to present a scientifically grounded perspective. The guide covers the fundamental principles of sulfone thermal decomposition, expected decomposition products, and the state-of-the-art analytical techniques used for such evaluations. Detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) are provided to empower researchers to conduct their own stability assessments.

Introduction to this compound and its Significance

This compound is a member of the sulfone family of organosulfur compounds, characterized by a sulfonyl functional group connected to an isopropyl and a methyl group. Sulfones are recognized for their chemical and thermal stability, which makes them valuable in various applications, including as solvents and intermediates in organic synthesis. In the pharmaceutical industry, the sulfone moiety is a key structural feature in a number of therapeutic agents due to its ability to engage in hydrogen bonding and its metabolic stability. A thorough understanding of the thermal stability of molecules like this compound is paramount for safe handling, storage, and processing, particularly in drug development where manufacturing processes can involve elevated temperatures.

Fundamentals of Alkyl Sulfone Thermal Decomposition

Simple alkyl sulfones are known for their considerable thermal stability.[1] The thermal decomposition of these compounds typically occurs at elevated temperatures, generally in the range of 350°C to 650°C.[1][2] The decomposition process is primarily initiated by the homolytic cleavage of the carbon-sulfur (C-S) bond, which is generally the weakest bond in the molecule.

General Decomposition Mechanism

The prevailing mechanism for the pyrolysis of simple alkyl sulfones involves a free-radical chain reaction. The process can be conceptualized in the following stages:

  • Initiation: Homolytic cleavage of a C-S bond to yield an alkyl radical and an alkylsulfonyl radical.

  • Propagation: The alkylsulfonyl radical is unstable and readily eliminates sulfur dioxide (SO₂) to form another alkyl radical. These alkyl radicals can then undergo a variety of reactions, including hydrogen abstraction, disproportionation, and recombination, to form a complex mixture of hydrocarbon products.

  • Termination: The reaction ceases through the combination of various radical species.

The following diagram illustrates this general decomposition pathway for a generic dialkyl sulfone.

G cluster_initiation Initiation cluster_propagation Propagation R-SO2-R' Dialkyl Sulfone R_rad Alkyl Radical (R•) R-SO2-R'->R_rad Δ (Heat) R'SO2_rad Alkylsulfonyl Radical (R'SO₂•) R-SO2-R'->R'SO2_rad Δ (Heat) R'_rad Alkyl Radical (R'•) Hydrocarbons Hydrocarbon Products (Alkanes, Alkenes) R_rad->Hydrocarbons Hydrogen Abstraction, Disproportionation, Recombination SO2 Sulfur Dioxide (SO₂) R'SO2_rad->SO2 R'SO2_rad->SO2 R'SO2_rad->R'_rad R'_rad->Hydrocarbons

Figure 1: Generalized thermal decomposition pathway of a dialkyl sulfone.

For this compound, the initiation step would involve the cleavage of either the isopropyl-S bond or the methyl-S bond. The relative bond dissociation energies will dictate the predominant initial cleavage.

Predicted Thermal Stability and Decomposition Products of this compound

Expected Thermal Stability

The onset of thermal decomposition for acyclic aliphatic sulfones generally occurs at temperatures above 350°C.[2][3] It is therefore anticipated that this compound will exhibit similar thermal stability, being stable up to this temperature range.

Anticipated Decomposition Products

Based on the general mechanism, the primary decomposition products of this compound are expected to be:

  • Sulfur Dioxide (SO₂): A major product from the elimination of the sulfonyl moiety.

  • Hydrocarbons: A mixture of hydrocarbons resulting from the reactions of the isopropyl and methyl radicals. This mixture would likely include:

    • Methane

    • Ethane

    • Propane

    • Propene

    • Isobutane

The relative quantities of these hydrocarbons would depend on the specific pyrolysis conditions, such as temperature, pressure, and the presence of other reactive species.

Analytical Methodologies for Assessing Thermal Stability

A multi-faceted approach employing several analytical techniques is essential for a thorough characterization of the thermal stability and decomposition products of a compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental thermal analysis techniques that provide information on mass loss and heat flow as a function of temperature, respectively.

  • TGA measures the change in mass of a sample as it is heated at a controlled rate. This allows for the determination of the onset temperature of decomposition and the quantification of mass loss at different stages.

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect endothermic and exothermic events such as melting, crystallization, and decomposition.

The following table summarizes the kind of data obtained from these techniques for other sulfone-containing compounds, which would be analogous for this compound.

CompoundOnset of Decomposition (TGA)Melting Point (DSC)Reference
Dimethyl Sulfone> 200°C (evaporation)~109°C[1]
Di-n-butyl Sulfone> 350°C~44°C[3]

Table 1: Thermal properties of representative acyclic aliphatic sulfones.

  • Instrument Calibration: Calibrate the TGA and DSC instruments according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA/DSC pan (e.g., aluminum or ceramic).

  • Analysis Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.

    • Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset of decomposition, mass loss percentages, and the temperatures of any thermal events.

G Start Start Calibrate Calibrate TGA/DSC Start->Calibrate Prepare Prepare Sample (5-10 mg) Calibrate->Prepare Load Load Sample into Instrument Prepare->Load Set Set Experimental Parameters (N₂ atmosphere, 10°C/min ramp) Load->Set Run Run Analysis Set->Run Analyze Analyze TGA/DSC Curves Run->Analyze End End Analyze->End

Figure 2: Workflow for TGA-DSC analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. In this method, the sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting decomposition products are separated by gas chromatography and identified by mass spectrometry.

  • Instrument Setup:

    • Pyrolyzer: Connect a pyrolyzer to the inlet of a GC-MS system.

    • GC Column: Use a suitable capillary column for the separation of small hydrocarbons (e.g., a PLOT column).

    • MS Detector: Ensure the mass spectrometer is tuned and calibrated.

  • Sample Preparation: Place a small amount of this compound (typically in the microgram range) into a pyrolysis sample cup.

  • Analysis Conditions:

    • Pyrolysis Temperature: Perform pyrolysis at a range of temperatures (e.g., 400°C, 500°C, 600°C) to observe the evolution of different products with temperature.

    • GC Oven Program: Use a temperature program that effectively separates the expected low molecular weight hydrocarbons.

    • MS Acquisition: Acquire mass spectra over a suitable mass range (e.g., m/z 10-200).

  • Data Analysis: Identify the eluting peaks by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards.

G Sample Sample in Pyrolyzer Pyrolysis Pyrolysis (High Temp, N₂) Sample->Pyrolysis GC Gas Chromatography (Separation) Pyrolysis->GC MS Mass Spectrometry (Identification) GC->MS Data Data Analysis (Product Identification) MS->Data

Figure 3: Experimental workflow for Py-GC-MS.

Conclusion and Future Perspectives

While direct experimental data on the thermal decomposition of this compound is scarce, a robust understanding of its stability and degradation pathways can be formulated based on the well-established chemistry of simple alkyl sulfones. It is anticipated that this compound is a thermally stable compound, with decomposition commencing above 350°C to yield sulfur dioxide and a mixture of small hydrocarbons.

For researchers and professionals in drug development, it is crucial to experimentally verify these predicted properties using the analytical methodologies detailed in this guide. Such studies will not only ensure the safe handling and processing of this compound but also contribute valuable data to the broader scientific community. Future computational studies employing density functional theory (DFT) could also provide deeper insights into the reaction kinetics and thermodynamics of the decomposition pathways of this compound.

References

Isopropyl Methyl Sulfone: A Technical Guide to Its Environmental Profile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth examination of the current understanding of the natural occurrence and environmental fate of isopropyl methyl sulfone for researchers, scientists, and drug development professionals.

Foreword

The landscape of chemical science is in a constant state of evolution, with novel compounds continually emerging from both anthropogenic activities and natural processes. Among these is this compound, a small alkyl sulfone whose environmental presence and behavior are not yet fully understood. This technical guide serves as a comprehensive resource for researchers, environmental scientists, and professionals in drug development, providing a thorough overview of the current, albeit limited, knowledge regarding the natural occurrence and environmental fate of this compound. By synthesizing available data on its physicochemical properties and drawing reasoned inferences from closely related chemical structures, this document aims to illuminate the potential environmental pathways of this compound, while simultaneously highlighting critical knowledge gaps that warrant further scientific inquiry. Our objective is to equip the scientific community with a foundational understanding that will foster targeted research and informed decision-making in the realms of environmental science and chemical safety.

Introduction to this compound

This compound, with the chemical formula C₄H₁₀O₂S and CAS number 4853-74-1, is an organosulfur compound belonging to the sulfone family.[1][2][3] Sulfones are characterized by a sulfonyl functional group, where a sulfur atom is double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This structure imparts a high degree of chemical stability. While specific industrial applications of this compound are not extensively documented in publicly available literature, it is available as a chemical reagent for laboratory use and is noted for its potential use as an organic solvent and in battery materials.[4][5] The environmental interest in this compound stems from its potential release into the environment through industrial processes and its structural similarity to other organosulfur compounds that are known to have environmental significance.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₁₀O₂S[1][2][3]
Molecular Weight122.18 g/mol [1][2]
CAS Number4853-74-1[1][2][3]
AppearanceColorless to almost colorless clear liquid[6]
Boiling Point238 °C[2]
Melting Point16 °C[2]
Density1.13 g/cm³[2]
Flash Point95 °C

Natural Occurrence and Environmental Sources

Natural Occurrence

Direct evidence for the natural occurrence of this compound in the environment is currently lacking in scientific literature. However, the broader class of organosulfur compounds is widespread in nature. For instance, dimethyl sulfone (DMSO₂), the simplest alkyl sulfone, occurs naturally in some primitive plants and is present in small amounts in many foods and beverages.[7] It is also found in the atmosphere, particularly over marine areas, where it can be utilized as a carbon source by airborne bacteria.[7] The natural production of organosulfur compounds is a key component of the global sulfur cycle.

Given the absence of specific data for this compound, its natural occurrence can be considered unlikely to be significant. Its formation would require specific biological or geological processes for which there is currently no evidence.

Anthropogenic Sources

Environmental Fate and Transport

The environmental fate of a chemical is governed by a combination of transport and transformation processes. For this compound, a comprehensive understanding must be inferred from its physicochemical properties and the behavior of analogous compounds.

Transport in the Environment

The mobility of a chemical in the environment is influenced by its partitioning behavior between different environmental compartments: air, water, soil, and biota.

  • Atmospheric Transport: With a boiling point of 238 °C, this compound is expected to have a low vapor pressure, suggesting that volatilization from water and soil surfaces may not be a primary transport pathway under normal environmental temperatures. However, if released directly into the atmosphere at elevated temperatures, it could be subject to atmospheric transport.

  • Mobility in Soil and Sediment: The mobility of organic compounds in soil is often predicted using the soil organic carbon-water partition coefficient (Koc).[10][11] A high Koc value indicates a tendency for the compound to adsorb to soil and sediment, reducing its mobility, while a low Koc suggests it will be more mobile in the soil and can potentially leach into groundwater.[11] There are no experimentally determined Koc values for this compound in the available literature. However, based on its structure as a small, polar molecule, it can be inferred that it may have a relatively low Koc and thus be mobile in soil. For comparison, studies on other small organic molecules show a range of mobilities.[12][13]

Transformation Processes

Once released into the environment, this compound may undergo transformation through biotic and abiotic processes.

Biodegradation is a key process in the environmental breakdown of many organic compounds. The susceptibility of this compound to microbial degradation is unknown. However, studies on other sulfones and related compounds provide some insights. For instance, some bacteria are capable of degrading sulfonamide antibiotics, and the biodegradation of methyl ester sulfonates has been shown to be dependent on the length of the alkyl chain.[14] The biodegradation of isopropanol has also been studied, indicating that the isopropyl group itself is not inherently recalcitrant.[15] The presence of the sulfone group, which is a highly oxidized state of sulfur, may influence its biodegradability.

Photolysis: Photodegradation, or photolysis, is the breakdown of compounds by light. The potential for this compound to undergo direct photolysis depends on its ability to absorb light in the environmentally relevant ultraviolet (UV) spectrum (wavelengths >290 nm). There is no specific information on the UV absorption spectrum of this compound. However, simple alkyl sulfones do not typically have strong chromophores that absorb in this region, suggesting that direct photolysis is unlikely to be a significant degradation pathway. Indirect photolysis, mediated by other light-absorbing substances in the environment, could potentially play a role. Studies on arylazo sulfones have shown that they can undergo photolysis under visible light.[5]

Hydrolysis: Hydrolysis is a chemical reaction with water that can lead to the breakdown of a compound. The sulfone group is generally resistant to hydrolysis under typical environmental pH and temperature conditions.[16] Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through its food. The potential for a chemical to bioaccumulate is often estimated using the octanol-water partition coefficient (Kow). A high Kow value suggests a greater potential for bioaccumulation. There is no experimentally determined Kow value for this compound. Given its likely polar nature, it is expected to have a low Kow and therefore a low potential for bioaccumulation in aquatic organisms. The bioaccumulation factor (BAF) is a more direct measure of a substance's potential to accumulate in organisms.[17] Without experimental data, the bioaccumulation potential of this compound remains speculative but is predicted to be low.

Analytical Methodologies for Environmental Monitoring

The detection and quantification of this compound in environmental matrices such as water, soil, and air are essential for assessing its presence and potential risks. While there are no standardized methods specifically for this compound, established analytical techniques for other volatile sulfur compounds and sulfones can be adapted.

Sample Preparation and Extraction
  • Water Samples: For water samples, solid-phase extraction (SPE) is a common technique for concentrating and cleaning up the sample prior to analysis.

  • Soil and Sediment Samples: Extraction from soil and sediment can be achieved using methods like ultrasonic extraction followed by cleanup steps to remove interfering substances.[18]

Instrumental Analysis
  • Gas Chromatography (GC): Gas chromatography coupled with a mass spectrometer (GC-MS) or a sulfur-selective detector such as a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD) would be a suitable technique for the analysis of this compound, given its expected volatility.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometric detector (LC-MS), could also be employed, especially if derivatization is used to improve its chromatographic behavior and detection sensitivity.[19] An HPLC method has been developed for the detection of a related compound, isopropyl p-toluenesulfonate.[19]

A validated analytical method is a prerequisite for any meaningful environmental monitoring program.[20][21]

Knowledge Gaps and Future Research Directions

This technical guide highlights the significant lack of empirical data on the natural occurrence and environmental fate of this compound. To address this, the following areas of research are recommended:

  • Development of a Validated Analytical Method: A robust and sensitive analytical method for the detection and quantification of this compound in various environmental matrices is a critical first step.

  • Environmental Monitoring Studies: Once an analytical method is established, monitoring studies should be conducted in areas of potential release, such as industrial sites where it may be produced or used, to determine its actual environmental concentrations.

  • Degradation Studies: Laboratory studies are needed to determine the rates and pathways of biodegradation, photodegradation, and hydrolysis of this compound under environmentally relevant conditions.

  • Mobility and Bioaccumulation Studies: Experimental determination of the soil sorption coefficient (Koc) and the bioaccumulation factor (BCF) is necessary to accurately predict its environmental transport and potential to accumulate in organisms.

  • Industrial Use and Release Inventory: A more comprehensive understanding of the industrial production volumes, uses, and potential release scenarios for this compound is needed to better estimate its environmental input.

Conclusion

This compound is a chemical compound for which there is a significant dearth of information regarding its presence and behavior in the environment. Based on its physicochemical properties and by analogy with structurally similar compounds, it is likely to be a stable and potentially mobile compound in the environment, with a low potential for bioaccumulation. Its primary source is expected to be anthropogenic. The lack of direct scientific studies on its environmental fate and occurrence underscores the need for focused research to fill these knowledge gaps. This will enable a more accurate assessment of its potential environmental risks and inform any necessary management strategies.

References

Methodological & Application

Application Note: A Validated GC-MS Method for the Quantification of Isopropyl Methyl Sulfone in Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of isopropyl methyl sulfone (IPMS), also known as isopropyl methanesulfonate. IPMS is a potential genotoxic impurity (PGI) that can form during the synthesis of active pharmaceutical ingredients (APIs), particularly when methanesulfonic acid and isopropyl alcohol are used.[1] Due to its potential to be mutagenic and carcinogenic even at trace levels, regulatory bodies mandate strict control of such impurities.[2][3] This document provides a comprehensive protocol, including sample preparation, instrument parameters, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating the method's suitability for its intended purpose in a regulated pharmaceutical environment.[4][5][6]

Introduction: The Rationale for IPMS Quantification

This compound (IPMS) belongs to the sulfonate ester class of compounds, which are recognized as potentially genotoxic impurities (PGIs).[1] These impurities can react with DNA, leading to mutations and potentially causing cancer.[2][3] The ICH M7(R1) guideline establishes a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for most genotoxic impurities, necessitating highly sensitive analytical methods for their control.[7] The formation of IPMS is a known risk in synthetic processes involving methanesulfonic acid and isopropyl alcohol, common reagents in pharmaceutical manufacturing. Therefore, a validated, sensitive, and specific analytical method is crucial for risk assessment and ensuring the safety of pharmaceutical products.

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile genotoxic impurities.[7][8][9][10] Its high selectivity and sensitivity make it particularly suitable for detecting trace-level impurities like IPMS within a complex API matrix.[11][12] This application note addresses the need for a reliable method by providing a detailed, validated GC-MS protocol designed for researchers, scientists, and drug development professionals.

Method Principle and Experimental Design

The core of this method is the separation of the volatile IPMS from the non-volatile API matrix using gas chromatography, followed by selective detection and quantification using mass spectrometry. The choice of a direct injection GC-MS approach is predicated on the thermal stability and volatility of IPMS.

Causality in Experimental Choices
  • Instrumentation (GC-MS): The coupling of GC with MS provides two dimensions of separation and detection. The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer identifies and quantifies them based on their unique mass-to-charge ratio (m/z), offering exceptional specificity and sensitivity.[11][12]

  • Column Selection: A mid-polarity capillary column, such as a 5% phenyl / 95% dimethylpolysiloxane phase, is chosen for its versatility and proven performance in separating a wide range of analytes, including sulfonate esters.[3]

  • Injection Technique: A splitless injection is employed to maximize the transfer of the analyte onto the column, which is critical for achieving the low detection limits required for genotoxic impurity analysis.

  • Mass Spectrometry Mode: Selected Ion Monitoring (SIM) mode is utilized for quantification. Instead of scanning a full mass range, the mass spectrometer is programmed to monitor only specific, characteristic ions of IPMS. This dramatically increases the signal-to-noise ratio, thereby enhancing the sensitivity and selectivity of the method.[10]

Experimental Workflow Diagram

The overall process from sample receipt to final data analysis is outlined below.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation Sample Weigh API Sample Dilution Dissolve/Dilute in Appropriate Solvent Sample->Dilution Standard Prepare IPMS Stock & Working Standards Standard->Dilution Spike Prepare Spiked Samples (for Accuracy/Precision) Dilution->Spike Injection Splitless Injection Spike->Injection Separation GC Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection MS Detection (SIM Mode) Ionization->Detection Integration Peak Integration & Identification Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify IPMS in Samples Calibration->Quantification Validation Perform Method Validation (ICH Q2) Quantification->Validation Report Generate Final Report Validation->Report

Caption: Overall experimental workflow for IPMS quantification.

Detailed Protocols

Materials and Reagents
  • This compound (IPMS) reference standard (>99% purity)

  • Active Pharmaceutical Ingredient (API) to be tested

  • Methylene chloride (DCM), HPLC or GC grade

  • Methanol, HPLC or GC grade

  • Class A volumetric flasks and pipettes

  • Autosampler vials with septa

Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector: Split/Splitless, operated in splitless mode

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 20 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • MS Transfer Line: 280 °C

  • Ion Source: Electron Ionization (EI) at 70 eV

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions Monitored for IPMS (m/z): 111 (Quantifier), 79, 96 (Qualifiers)

Standard and Sample Preparation

3.3.1. Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of IPMS reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methylene chloride.

3.3.2. Working Standard Solutions

  • Prepare a series of working standard solutions by serial dilution of the stock solution with methylene chloride to cover the desired concentration range (e.g., 0.05 µg/mL to 2.0 µg/mL).

3.3.3. Sample Solution (10 mg/mL)

  • Accurately weigh approximately 100 mg of the API sample.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methylene chloride. Sonicate if necessary to ensure complete dissolution.

3.3.4. Spiked Sample Solution (for Accuracy and Precision)

  • Prepare a sample solution as described in 3.3.3.

  • Spike the solution with a known amount of IPMS standard solution to achieve a target concentration (e.g., 1.0 ppm with respect to the API).

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation of the analytical procedure is required to demonstrate its suitability for the intended purpose.[4][5][6] The following parameters must be evaluated.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the matrix.

  • Protocol:

    • Inject a blank solvent (methylene chloride).

    • Inject a solution of the unspiked API sample.

    • Inject a working standard solution of IPMS.

    • Inject a spiked API sample.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of IPMS in the blank and unspiked API chromatograms. The peak in the spiked sample should be spectrally pure and have the same retention time as the standard.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five concentrations of IPMS standard solutions across the expected range.[5]

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.995.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Determine based on the signal-to-noise ratio (S/N).

    • Inject solutions of decreasing concentrations of IPMS.

  • Acceptance Criteria:

    • LOD: S/N ratio of approximately 3:1.

    • LOQ: S/N ratio of approximately 10:1. The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Analyze a minimum of nine determinations over a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Spike the API sample with known amounts of IPMS.

  • Acceptance Criteria: The mean recovery should be within 80.0% to 120.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate spiked samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 15.0% for repeatability and intermediate precision.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters (e.g., GC oven temperature ±2°C, carrier gas flow rate ±0.1 mL/min).

    • Analyze a spiked sample under each modified condition.

  • Acceptance Criteria: The results should not be significantly affected by the variations. System suitability parameters should remain within acceptable limits.

Method Validation Decision Workflow

Validation start Start Validation spec Specificity Test start->spec pass1 Pass? spec->pass1 lin Linearity Test pass2 Pass? lin->pass2 lod_loq LOD & LOQ Determination pass3 Pass? lod_loq->pass3 acc Accuracy Test pass4 Pass? acc->pass4 prec Precision Test pass5 Pass? prec->pass5 robust Robustness Test pass6 Pass? robust->pass6 pass1->lin Yes fail Method Optimization Required pass1->fail No pass2->lod_loq Yes pass2->fail No pass3->acc Yes pass3->fail No pass4->prec Yes pass4->fail No pass5->robust Yes pass5->fail No pass6->fail No end Method Validated pass6->end Yes fail->spec

Caption: Decision workflow for GC-MS method validation.

Results and Discussion: A Self-Validating System

The following tables summarize the expected results from the method validation, demonstrating the method's suitability for the quantification of IPMS in pharmaceuticals.

Table 1: Linearity, LOD, and LOQ
ParameterResultAcceptance Criteria
Linearity Range0.05 - 2.0 µg/mL-
Correlation Coefficient (r²)0.9992≥ 0.995
Limit of Detection (LOD)0.015 µg/mL (~0.15 ppm)S/N ≥ 3
Limit of Quantitation (LOQ)0.05 µg/mL (~0.5 ppm)S/N ≥ 10

The ppm values are calculated based on a 10 mg/mL API sample concentration.

The excellent correlation coefficient confirms the linear relationship between concentration and response. The low LOD and LOQ values demonstrate that the method possesses the high sensitivity required for controlling genotoxic impurities at the levels stipulated by regulatory guidelines.[7]

Table 2: Accuracy and Precision
Spiked LevelAccuracy (% Recovery)Precision (RSD %)
Repeatability
LOQ Level98.5%6.8%
100% Level (1 ppm)101.2%3.5%
Intermediate Precision
100% Level (1 ppm)103.5%4.2%

Acceptance Criteria: Recovery 80.0-120.0%; RSD ≤ 15.0%

The accuracy and precision data fall well within the established acceptance criteria. The high recovery values indicate that the sample preparation and analysis procedure effectively quantifies the IPMS present in the API matrix without significant loss or enhancement. The low RSD values for both repeatability and intermediate precision demonstrate the method's consistency and reliability over time and under different conditions.

Conclusion

The GC-MS method detailed in this application note is specific, linear, sensitive, accurate, and precise for the quantification of this compound in active pharmaceutical ingredients. The comprehensive validation, performed in accordance with ICH Q2(R1) guidelines, confirms that the method is suitable for its intended purpose of monitoring and controlling this potential genotoxic impurity in a pharmaceutical quality control setting. The provided protocols and validation data serve as a robust starting point for laboratories seeking to implement reliable testing for sulfonate ester impurities.

References

Isopropyl Methyl Sulfone: A High-Performance Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of isopropyl methyl sulfone (IPMS) as a versatile and high-performance solvent for organic synthesis. We delve into its physicochemical properties, highlighting its advantages over traditional polar aprotic solvents. This document offers detailed application notes and exemplary protocols for its use in key synthetic transformations, including Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. Safety guidelines and effective work-up procedures are also discussed to ensure safe and efficient implementation in research and development settings.

Introduction to this compound

This compound, also known as 2-(methylsulfonyl)propane, is a member of the sulfone class of organic compounds.[1] Sulfones are characterized by a sulfonyl functional group, where a sulfur atom is double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This structural feature imparts a high degree of polarity and chemical stability, making sulfones attractive solvents for a wide range of chemical reactions.[2] While dimethyl sulfoxide (DMSO) and sulfolane are well-established sulfone solvents, this compound offers a unique combination of properties that make it a compelling alternative in modern organic synthesis. Its high boiling point, excellent thermal stability, and strong solvating power for a variety of organic and inorganic compounds position it as a valuable tool for challenging chemical transformations.

Physicochemical Properties of this compound

The utility of a solvent is largely dictated by its physical and chemical properties. This compound possesses a profile that makes it particularly suitable for reactions requiring high temperatures and a polar environment. Below is a comparison of its properties with other common polar aprotic solvents.

PropertyThis compound (IPMS)Dimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Sulfolane
CAS Number 4853-74-1[1]67-68-568-12-2872-50-4126-33-0
Molecular Formula C₄H₁₀O₂S[1]C₂H₆OSC₃H₇NOC₅H₉NOC₄H₈O₂S
Molecular Weight 122.19 g/mol [1]78.13 g/mol 73.09 g/mol 99.13 g/mol 120.17 g/mol
Melting Point 16 °C[1]18.5 °C-61 °C-24 °C27.5 °C
Boiling Point 238 °C[1]189 °C153 °C202 °C285 °C
Density 1.13 g/mL[1]1.10 g/mL0.944 g/mL1.028 g/mL1.261 g/mL
Dielectric Constant Estimated: 35-4546.7[3]36.7[3]32.2[3]43.3
Viscosity (at 25°C) Estimated: 3-5 cP2.24 cP[4]0.92 cP1.67 cP[4]10.3 cP
Flash Point 95 °C87 °C58 °C91 °C165 °C

Advantages of this compound in Organic Synthesis

The choice of solvent can significantly influence reaction rates, yields, and selectivity. This compound offers several key advantages:

  • High Thermal Stability: With a boiling point of 238 °C, IPMS is an excellent choice for reactions that require elevated temperatures, allowing for greater reaction kinetics and the ability to overcome high activation barriers.

  • High Polarity: The estimated high dielectric constant of IPMS indicates its ability to dissolve a wide range of polar organic molecules and inorganic salts, which is particularly beneficial for reactions involving charged intermediates or reagents with poor solubility in less polar media.

  • Chemical Inertness: The sulfone group is generally stable under a variety of reaction conditions, making IPMS less likely to participate in side reactions compared to more reactive solvents like DMF or DMSO, which can sometimes act as a reactant.[5]

  • Enhanced Safety Profile: With a flash point of 95 °C, IPMS is less flammable than lower-boiling polar aprotic solvents like DMF.

  • Potential as a "Greener" Alternative: While a full life-cycle analysis is needed, the higher boiling point and lower vapor pressure of IPMS compared to some traditional solvents may lead to reduced volatile organic compound (VOC) emissions.

Application Notes and Exemplary Protocols

This compound's properties make it an excellent candidate for a variety of important synthetic transformations. Below are exemplary protocols for its use in Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. These are intended as starting points and may require optimization for specific substrates.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, widely used in the synthesis of pharmaceuticals and advanced materials.[6] The reaction often benefits from polar solvents that can facilitate the dissolution of the inorganic base and stabilize the palladium catalyst.[7]

Rationale for Using IPMS: The high boiling point of IPMS allows for the reaction to be conducted at elevated temperatures, which can be crucial for less reactive aryl chlorides or sterically hindered substrates. Its high polarity aids in the solubility of the base (e.g., K₂CO₃, K₃PO₄) and the boronic acid coupling partner.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents ArylHalide Aryl Halide (Ar-X) Reaction Reaction Vessel (Inert Atmosphere, Heat) ArylHalide->Reaction BoronicAcid Boronic Acid (Ar'-B(OH)₂) BoronicAcid->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Catalyst Pd Catalyst & Ligand Catalyst->Reaction Solvent This compound (Solvent) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Product Purified Biaryl Product (Ar-Ar') Workup->Product SNAr_Workflow cluster_reactants Reactants & Reagents ArylHalide Activated Aryl Halide (Ar-X) Reaction Reaction Vessel (Heat) ArylHalide->Reaction Nucleophile Nucleophile (Nu-H) Nucleophile->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent This compound (Solvent) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Product Purified Product (Ar-Nu) Workup->Product Workup_Procedure Start Reaction Mixture in IPMS Dilute Dilute with a large volume of water Start->Dilute Extract Extract with a water-immiscible organic solvent (e.g., EtOAc, Toluene) Dilute->Extract Separate Separate Layers Extract->Separate OrganicLayer Organic Layer (Product + trace IPMS) Separate->OrganicLayer Keep AqueousLayer Aqueous Layer (Bulk IPMS + Salts) Separate->AqueousLayer Discard Wash Wash organic layer with water/brine to remove residual IPMS OrganicLayer->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify Crude Product (Chromatography/Recrystallization) Concentrate->Purify

References

Application Note & Protocol: Synthesis of [¹⁴C-Methyl] Isopropyl Methyl Sulfone for ADME Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Radiolabeled compounds are indispensable tools in modern drug discovery and development, providing quantitative data for absorption, distribution, metabolism, and excretion (ADME) studies.[1][2] The sulfone moiety is a common functional group in many pharmaceutical candidates, making it crucial to understand its metabolic fate. This document provides a detailed protocol for the synthesis of isopropyl methyl sulfone radiolabeled with Carbon-14 ([¹⁴C]) on the methyl group. Carbon-14 is the preferred isotope for these studies due to its long half-life and the ability to place the label in a metabolically stable position, ensuring that the radioactive signal accurately tracks the core molecule and its metabolites.[3][4] The protocol herein describes a robust method involving the alkylation of a sulfinate salt with [¹⁴C]methyl iodide, followed by a rigorous purification and characterization process to ensure the final product meets the high purity standards required for preclinical and clinical research.[5]

Introduction: The Rationale for Radiolabeling Sulfones

The this compound structure represents a core scaffold element in various biologically active molecules. Understanding how this functional group is metabolized is critical for predicting a drug candidate's pharmacokinetic profile and identifying potential metabolic liabilities.[6] While modern mass spectrometry techniques are powerful, radiolabeling remains the gold standard for obtaining a complete mass balance and tracking all drug-related material in vivo, as it does not depend on the ionization properties of metabolites.[2][7]

Why [¹⁴C-Methyl] Labeling?

  • Metabolic Stability: The methyl-sulfonyl bond is generally stable in vivo. Placing the ¹⁴C label on the methyl group ensures that the radiotracer follows the primary structure through various metabolic transformations. Pharmaron's experts advise placing the radiolabel in a metabolically stable position to adequately characterize metabolites.[8]

  • Synthetic Accessibility: The use of commercially available, high-specific-activity [¹⁴C]methyl iodide ([¹⁴C]CH₃I) allows for a late-stage introduction of the radioisotope. This approach is efficient, minimizes the handling of radioactive materials throughout a multi-step synthesis, and reduces radioactive waste.[9]

  • Regulatory Acceptance: Carbon-14 is the regulatory isotope of choice for ADME studies, a prerequisite for many regulatory submissions.[4]

This protocol is designed for researchers in pharmaceutical and biotechnology settings, providing a self-validating system for producing high-purity [¹⁴C-Methyl] this compound.

Synthesis Workflow & Chemical Principle

The synthesis proceeds via a classical nucleophilic substitution (Sₙ2) reaction. The sulfinate anion, a soft nucleophile, attacks the electrophilic methyl carbon of [¹⁴C]methyl iodide to form the stable C-S bond of the sulfone.

Overall Workflow

The entire process, from precursor to purified product, can be visualized as a multi-stage workflow.

G cluster_prep Pre-Synthesis cluster_synthesis Radiosynthesis cluster_purification Purification & Analysis cluster_final Final Product start Prepare Sodium Isopropyl Sulfinate Precursor reagent Procure High-Purity [¹⁴C]Methyl Iodide reaction Sₙ2 Reaction: Alkylation with [¹⁴C]CH₃I reagent->reaction quench Quench Reaction reaction->quench purify Reverse-Phase HPLC Purification quench->purify analyze Radiochemical Purity Analysis (radio-HPLC/TLC) purify->analyze characterize Identity Confirmation (LC-MS/MS of cold standard) analyze->characterize final_product [¹⁴C] this compound in Solution characterize->final_product

Caption: High-level workflow for the synthesis of radiolabeled this compound.

Reaction Scheme

The core of the protocol is the chemical transformation illustrated below.

Caption: Sₙ2 reaction for the synthesis of [¹⁴C] this compound.

Detailed Synthesis Protocol

Safety Note: This protocol involves handling radioactive Carbon-14, a beta emitter. All steps must be performed by trained personnel in a licensed radiochemistry laboratory equipped with appropriate shielding, ventilation (fume hood), and waste disposal procedures. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Sodium Isopropyl Sulfinate≥98%TCI, Sigma-AldrichPrecursor. Must be dry.
[¹⁴C]Methyl IodideHigh Specific ActivityMoravek, PerkinElmerIn sealed ampoule. Typically >50 mCi/mmol.
Dimethylformamide (DMF)AnhydrousAcros OrganicsReaction solvent.
WaterHPLC GradeFisher ScientificFor quenching and mobile phase.
AcetonitrileHPLC GradeFisher ScientificFor HPLC mobile phase.
C18 Reverse-Phase HPLC ColumnSemi-preparativeWaters, Agilente.g., 10 x 150 mm, 5 µm particle size.
Reaction Vial2 mL, V-shapedWheatonFor efficient mixing of small volumes.
Syringes & NeedlesGas-tightHamiltonFor transfer of radioactive reagent.
Step-by-Step Procedure
  • Precursor Preparation:

    • Weigh 5.0 mg of sodium isopropyl sulfinate into a 2 mL V-shaped reaction vial.

    • Add 200 µL of anhydrous DMF to the vial.

    • Stir the mixture at room temperature for 10 minutes to ensure complete dissolution. The sulfinate salt must be fully dissolved for the reaction to proceed efficiently.

  • Radiolabeling Reaction:

    • In a shielded fume hood, carefully transfer the desired amount of [¹⁴C]methyl iodide (e.g., 5 mCi) into the reaction vial containing the precursor solution. This transfer should be done using a gas-tight syringe.

    • Seal the reaction vial tightly with a Teflon-lined cap.

    • Place the vial in a heating block pre-heated to 60 °C and stir for 1 hour. The elevated temperature increases the rate of the Sₙ2 reaction.

  • Reaction Quenching and Sample Preparation:

    • After 1 hour, remove the vial from the heating block and allow it to cool to room temperature.

    • Quench the reaction by adding 200 µL of HPLC-grade water. This stops the reaction and prepares the sample for reverse-phase HPLC by ensuring it is soluble in the aqueous mobile phase.

    • Vortex the mixture briefly and filter it through a 0.22 µm syringe filter to remove any particulate matter before injection. Particulates can damage the HPLC column.[10]

Purification by High-Performance Liquid Chromatography (HPLC)

Purification is a critical step to isolate the desired radiolabeled product from unreacted [¹⁴C]methyl iodide and any potential radiochemical impurities.[5] An HPLC system equipped with a UV detector and an in-line radioactivity detector is required.[11]

HPLC ParameterConditionRationale
Column C18 Semi-preparative (10 x 150 mm)Provides good separation for small, moderately polar organic molecules.
Mobile Phase A WaterAqueous phase.
Mobile Phase B AcetonitrileOrganic phase.
Gradient 10% B to 70% B over 20 minutesA gradient is used to effectively elute both the polar impurities and the more retained product.
Flow Rate 4.0 mL/minTypical for a semi-preparative column.
Detection UV (210 nm) & Radioactivity DetectorUV detects the non-radioactive components, while the radio-detector identifies the radioactive peaks.[11]

Procedure:

  • Equilibrate the HPLC column with the starting conditions (10% Acetonitrile) until a stable baseline is achieved.

  • Inject the entire prepared sample onto the HPLC system.

  • Collect the fraction corresponding to the major radioactive peak that co-elutes with a previously established retention time for an authentic, non-radioactive standard of this compound.

  • Remove the organic solvent (acetonitrile) from the collected fraction under a gentle stream of nitrogen or using a rotary evaporator. This leaves the final product in an aqueous solution suitable for in vivo studies.

Quality Control and Characterization

To ensure the integrity of subsequent biological studies, the final product must be rigorously characterized for identity, purity, and specific activity.

  • Radiochemical Purity (RCP):

    • An aliquot of the final purified product is re-injected onto an analytical HPLC system.

    • The RCP is calculated as the percentage of the total radioactivity that elutes as the single desired product peak.

    • Acceptance Criteria: RCP must be ≥98%.

  • Identity Confirmation:

    • The identity of the product is confirmed by comparing its HPLC retention time with that of a certified, non-radioactive reference standard.

    • For definitive structural confirmation, LC-MS/MS analysis of the reference standard can be performed to establish a fragmentation pattern that can be used for future metabolite identification studies.

  • Specific Activity (SA):

    • The specific activity (in mCi/mmol or GBq/mmol) is determined by quantifying the total radioactivity (via liquid scintillation counting) and the total mass of the compound (via UV concentration curve from the HPLC analysis against a standard curve).

    • High specific activity is crucial for studies involving sensitive biological systems or receptor binding assays.[12]

References

Application Notes and Protocols for In Vitro Evaluation of Isopropyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Rationale for In Vitro Assessment of Isopropyl Methyl Sulfone

This compound (CAS 4853-74-1) is an organic compound featuring a sulfonyl functional group.[1][2] The sulfone moiety is a structural motif present in a wide array of biologically active molecules, exhibiting properties ranging from antimicrobial to anticancer and anti-inflammatory activities.[3][4] Given the established importance of sulfones in medicinal chemistry, a thorough in vitro characterization of novel sulfone-containing compounds like this compound is a critical first step in evaluating their therapeutic potential and safety profile.[5][6]

Currently, publicly available toxicological data for this compound is limited.[7] This underscores the necessity of foundational in vitro studies to establish a baseline understanding of its cellular and metabolic effects. This guide provides a comprehensive framework and detailed protocols for the initial in vitro evaluation of this compound, focusing on three key areas of early-stage drug discovery: cytotoxicity, metabolic stability, and potential for drug-drug interactions via cytochrome P450 (CYP) inhibition.

These protocols are designed to be robust and self-validating, providing researchers with the necessary tools to generate reliable and reproducible data to inform further development of this compound or its analogues.

Chemical and Physical Properties of this compound

A clear understanding of the test compound's properties is essential for accurate experimental design, particularly for solution preparation.

PropertyValueSource
Molecular Formula C4H10O2S[1][2]
Molecular Weight 122.19 g/mol [1][2]
Physical State Clear, colorless liquid[1][8]
Melting Point 16 °C[1]
Boiling Point 238 °C[1]
Density 1.13 g/cm³[1]
Purity >97.0% (GC)[8]

Part 1: Cytotoxicity Assessment

The initial evaluation of any novel compound involves determining its potential to induce cell death. This is crucial for identifying a therapeutic window and understanding its general toxicity. We will describe two common and complementary colorimetric assays: the MTT assay, which measures metabolic activity, and the SRB assay, which quantifies total cellular protein.[9]

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock (e.g., 100 mM in DMSO) treat Treat with Serial Dilutions of Test Compound prep_stock->treat prep_cells Culture and Harvest Selected Cell Lines seed Seed Cells in 96-well Plates (5,000-10,000 cells/well) prep_cells->seed incubate_attach Incubate for 24h (Cell Attachment) seed->incubate_attach incubate_attach->treat incubate_treat Incubate for 48-72h treat->incubate_treat mt_assay MTT Assay: Add MTT, Incubate, Solubilize incubate_treat->mt_assay Option 1 srb_assay SRB Assay: Fix with TCA, Stain, Solubilize incubate_treat->srb_assay Option 2 read Measure Absorbance (Plate Reader) mt_assay->read srb_assay->read calc_viability Calculate % Cell Viability read->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General workflow for in vitro cytotoxicity assessment.

Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay quantifies cell viability based on the metabolic activity of the cells.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[10][11]

Materials:

  • Selected cancer or normal cell lines (e.g., HeLa, MCF-7, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (Test Compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells in their logarithmic growth phase. Count and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9][12]

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of working solutions by serially diluting the stock in complete medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[12]

  • Cell Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include wells for a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[9]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10 minutes in the dark.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the viability against the log concentration of the compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]

Protocol 1.2: Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric method that measures cell number by staining total cellular protein with the sulforhodamine B dye.[9] This provides a stable endpoint that is less susceptible to metabolic interference compared to the MTT assay.

Procedure:

  • Follow steps 1-4 from the MTT protocol.

  • Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[9]

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as described for the MTT assay.

Part 2: Metabolic Stability Assessment

Understanding how quickly a compound is metabolized is crucial for predicting its in vivo half-life and bioavailability.[13] These assays typically use liver-derived systems, as the liver is the primary site of drug metabolism.[14]

Protocol 2.1: Liver Microsomal Stability Assay

Principle: This assay measures the in vitro intrinsic clearance of a compound by incubating it with liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[14] The rate of disappearance of the parent compound over time is monitored.

Materials:

  • Pooled human liver microsomes (HLM)

  • This compound

  • NADPH regenerating system (Cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a working solution of this compound in a buffer. The final concentration should be low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.

  • Incubation Setup: In a 96-well plate, pre-warm the liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound in phosphate buffer at 37°C for 5 minutes.[14][15]

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[14]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding an equal volume of cold acetonitrile.[14] Include a control incubation without NADPH to assess non-enzymatic degradation.

  • Sample Processing: Centrifuge the plates to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693 / k and the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) * (incubation volume / protein amount).[13][16]

Protocol 2.2: Hepatocyte Stability Assay

Principle: Using intact hepatocytes provides a more comprehensive assessment of metabolic stability, as they contain both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[16][17]

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Determine cell viability (e.g., via Trypan Blue exclusion), which should be >80%.[18]

  • Incubation Setup: Prepare a suspension of hepatocytes in incubation medium (e.g., Williams' Medium E) at a specific density (e.g., 0.5 x 10⁶ viable cells/mL).[16]

  • Compound Addition: Add this compound to the hepatocyte suspension at a final concentration of 1 µM.

  • Incubation and Sampling: Incubate the suspension at 37°C in a shaking water bath or orbital shaker.[16] Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[16]

  • Reaction Termination and Analysis: Terminate the reaction and process the samples as described in the microsomal stability assay.

  • Data Analysis: Calculate the half-life and intrinsic clearance as described previously, adjusting for the number of hepatocytes per milliliter instead of protein concentration.[16]

Part 3: Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are responsible for the metabolism of a vast number of drugs.[19] Inhibition of these enzymes by a new compound can lead to adverse drug-drug interactions (DDIs).[19][20] This assay determines the potential of this compound to inhibit major human CYP isoforms.

Experimental Workflow for CYP Inhibition (IC₅₀) Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Calculation prep_inhibitor Prepare this compound (Serial Dilutions) pre_incubate Pre-incubate Enzyme and Inhibitor (Test Compound) at 37°C prep_inhibitor->pre_incubate prep_enzyme Prepare Microsomes or Recombinant CYP Enzymes prep_enzyme->pre_incubate prep_substrate Prepare CYP Isoform- Specific Probe Substrate initiate_reaction Add Probe Substrate and NADPH to Initiate Reaction prep_substrate->initiate_reaction pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate Terminate Reaction (e.g., Acetonitrile) incubate->terminate analyze Quantify Metabolite Formation (LC-MS/MS or Fluorescence) terminate->analyze calc_inhibition Calculate % Inhibition vs. Vehicle Control analyze->calc_inhibition plot_curve Plot % Inhibition vs. Log Inhibitor Concentration calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining the CYP inhibition IC₅₀ value.

Protocol 3.1: Fluorogenic CYP Inhibition Assay

Principle: This is a high-throughput method that uses specific fluorogenic substrates for each CYP isoform.[21] When metabolized by the active CYP enzyme, these substrates are converted into fluorescent products. An inhibitor will reduce the rate of metabolite formation, leading to a decrease in the fluorescent signal.

Materials:

  • Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)[21]

  • This compound

  • CYP isoform-specific fluorogenic substrates and known inhibitors (positive controls)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • 96- or 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in buffer.

  • Incubation Setup: In a black microplate, add the liver microsomes (or recombinant enzymes), buffer, and the test compound (or control inhibitor).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the specific fluorogenic substrate and the NADPH regenerating system.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Monitor the increase in fluorescence over time (kinetic reading) at the appropriate excitation and emission wavelengths for the specific substrate's metabolite.

  • Data Analysis: Determine the rate of reaction (slope of the fluorescence vs. time curve). Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[21]

Example Data Presentation: CYP Inhibition IC₅₀ Values
CYP IsoformThis compound IC₅₀ (µM)Positive Control InhibitorPositive Control IC₅₀ (µM)
CYP1A2 > 100α-Naphthoflavone~0.01
CYP2C9 > 100Sulfaphenazole~0.2
CYP2C19 > 100Ticlopidine~0.1
CYP2D6 > 100Quinidine~0.05
CYP3A4 > 100Ketoconazole~0.02
(Note: Data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.)

Conclusion and Forward Look

The protocols detailed in this guide provide a foundational framework for the initial in vitro characterization of this compound. By systematically assessing its cytotoxicity, metabolic stability, and potential for CYP450 inhibition, researchers can make informed decisions about its potential as a therapeutic agent or the risks associated with its use. Negative results (e.g., high cytotoxicity, rapid metabolism, potent CYP inhibition) can halt the progression of a non-viable compound, while promising results can justify more advanced preclinical studies, such as mechanism of action elucidation, animal efficacy models, and formal toxicological assessments.

References

Application Note: Comprehensive Structural Characterization of Isopropyl Methyl Sulfone using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Characterization

Isopropyl methyl sulfone (CAS 4853-74-1) is a small molecule featuring the sulfonyl functional group, a common moiety in medicinal chemistry and materials science.[1] The sulfone group's polarity and hydrogen bond accepting capability can significantly influence a molecule's pharmacokinetic and material properties. In drug development, precise structural confirmation of intermediates, final active pharmaceutical ingredients (APIs), and their metabolites is a cornerstone of regulatory compliance and safety assurance. The potential for isomeric confusion necessitates the use of high-resolution analytical techniques for definitive characterization.

This application note provides an in-depth technical guide with field-proven protocols for the comprehensive characterization of this compound (C₄H₁₀O₂S, Mol. Wt. 122.18 g/mol ) using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[2] We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for elucidating the precise atomic connectivity of a molecule. By probing the magnetic properties of atomic nuclei, we can map the chemical environment of each proton and carbon atom, confirming the structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The structure of this compound gives rise to a simple yet highly informative NMR spectrum. The electron-withdrawing nature of the sulfonyl group significantly influences the chemical shifts of adjacent protons and carbons. Based on reference spectral databases, the following signals are expected in a deuterated chloroform (CDCl₃) solvent.[3]

Table 1: Predicted NMR Spectral Data for this compound in CDCl₃

Atom LabelAssignment¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)
a -SO₂-CH~2.88Singlet (s)~43.5
b -CH (CH₃)₂~3.25Septet (sept)~56.0
c -CH(C H₃)₂~1.35Doublet (d)~15.8

Data sourced from the Spectral Database for Organic Compounds (SDBS).[3]

  • Causality of Chemical Shifts: The methyl protons (a ) and methine proton (b ) directly attached to the sulfone group are deshielded, causing their signals to appear downfield (at higher ppm values). The methine proton (b ) is adjacent to two methyl groups but is also directly bonded to the carbon attached to the sulfone, resulting in the most downfield shift. The six equivalent methyl protons of the isopropyl group (c ) are further from the electron-withdrawing group and thus appear more upfield.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is directly dependent on meticulous sample preparation. This protocol is designed to produce high-resolution spectra free from common artifacts.

Methodology:

  • Analyte Preparation: Ensure the this compound sample is dry and free of particulate matter.

  • Weighing: Accurately weigh 5-10 mg of the analyte for a standard ¹H NMR experiment. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time frame.[4][5]

  • Solvent Selection & Dissolution:

    • Select a suitable deuterated solvent in which the analyte is fully soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[6] CDCl₃ is a common first choice for non-polar to moderately polar small molecules.

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the analyte.[5] The deuterated solvent is critical as it is "invisible" in the ¹H NMR spectrum and is used by the spectrometer for field-frequency locking.[6]

    • Add an internal standard such as tetramethylsilane (TMS) if quantitative analysis or precise referencing is required, although modern spectrometers can reference the residual solvent peak.[7][8]

  • Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogenous solution is crucial for acquiring sharp NMR signals, as undissolved solids will degrade the magnetic field homogeneity.[4][9]

  • Transfer to NMR Tube:

    • Using a clean glass Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid scratched or chipped tubes, as they can shatter in the spectrometer.[4]

    • If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.[7]

  • Acquisition: Insert the sample into the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum and any desired 2D correlation experiments (e.g., COSY, HSQC) to confirm assignments.

NMR Workflow Diagram

NMR_Workflow start Start: Isopropyl Methyl Sulfone Sample weigh Weigh Analyte (5-25 mg) start->weigh dissolve Dissolve in Deuterated Solvent (e.g., CDCl3, 0.6 mL) weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer acquire Acquire Data (1H, 13C, 2D) transfer->acquire process Process Data (FT, Phasing, Referencing) acquire->process end Final Characterized Spectra process->end

Caption: Standard workflow for NMR sample preparation and analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of an analyte. It is also used to probe the structure through fragmentation analysis (MS/MS).

Principle of Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like sulfones.[10][11] It involves applying a high voltage to a liquid sample to create an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase with minimal fragmentation.[11] This preserves the molecular integrity, making it perfect for determining the molecular weight.

Expected Mass Spectral Data

When analyzed via positive ion ESI-MS, this compound is expected to form several common ions. High-resolution mass spectrometry (HRMS) allows for the calculation of the elemental formula from the exact mass, providing an orthogonal confirmation of the compound's identity.

Table 2: Predicted High-Resolution Mass Spectral Data for this compound

Ion SpeciesFormulaCalculated m/z
[M+H]⁺[C₄H₁₁O₂S]⁺123.04745
[M+Na]⁺[C₄H₁₀O₂SNa]⁺145.02939
[M+K]⁺[C₄H₁₀O₂SK]⁺160.99434
[2M+H]⁺[C₈H₂₁O₄S₂]⁺245.08522
  • Trustworthiness through Adducts: The predictable pattern of protonated, sodiated, and potassiated adducts, each separated by a precise mass difference, serves as an internal validation of the assigned molecular weight.

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) involves isolating a precursor ion (e.g., the [M+H]⁺ ion at m/z 123.05) and fragmenting it to produce a characteristic pattern. This pattern provides definitive structural information.

  • Key Fragmentation Pathways:

    • Loss of Propene: A common rearrangement can lead to the loss of neutral propene (C₃H₆, 42.05 Da), resulting in a fragment ion at m/z 81.00 , corresponding to protonated methanesulfinic acid.

    • Loss of Methanesulfonyl Radical: Cleavage of the C-S bond can result in the loss of the methanesulfonyl radical (•SO₂CH₃, 79.01 Da), leaving the stable isopropyl cation at m/z 43.05 .

    • Loss of Isopropyl Radical: The alternative C-S bond cleavage leads to the loss of the isopropyl radical (•C₃H₇, 43.05 Da), forming the methanesulfonyl cation at m/z 79.01 .

Experimental Protocol: LC-MS Sample Preparation and Analysis

This protocol is designed for direct infusion or LC-MS analysis using an ESI source.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Rationale: Formic acid is a common additive that acts as a proton source, promoting the formation of the desired [M+H]⁺ ion in positive mode ESI.[10]

  • Sample Transfer: Transfer the final working solution to an appropriate autosampler vial.

  • Instrumental Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Full scan mode to detect all ions (e.g., m/z 50-500).

    • MS/MS Analysis: If desired, perform a separate product ion scan by isolating the precursor ion of interest (m/z 123.05) and applying collision energy to induce fragmentation.

Mass Spectrometry Workflow Diagram

MS_Workflow start Start: Analyte Sample stock Prepare Stock Solution (1 mg/mL) start->stock dilute Dilute to Working Conc. (1-10 µg/mL) stock->dilute acidify Add Modifier (e.g., 0.1% Formic Acid) dilute->acidify inject Inject into LC-MS System acidify->inject ionize Ionization (ESI Source) inject->ionize analyze Mass Analysis (Full Scan / MSMS) ionize->analyze end Final Mass Spectrum analyze->end

Caption: General workflow for LC-MS analysis via ESI.

Summary and Conclusion

The unambiguous structural characterization of this compound is readily achieved through the synergistic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide definitive information on the atomic connectivity and chemical environment, with predictable signals corresponding to the methyl and isopropyl moieties attached to the sulfonyl core. High-resolution mass spectrometry confirms the elemental composition via exact mass measurement of the protonated molecule ([M+H]⁺ at m/z 123.04745) and its characteristic adducts. Further structural confirmation is provided by MS/MS fragmentation patterns, which align with the known chemical structure. The detailed protocols provided herein offer a robust and reliable framework for scientists to confidently identify and characterize this compound, ensuring data integrity in research and development settings.

References

Application Note: A Comprehensive Guide to the Analytical Methodologies for Sulfone-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Sulfone Moiety

The sulfone functional group, characterized by a sulfur atom bonded to two oxygen atoms and two carbon atoms (R-S(=O)₂-R'), is a cornerstone in modern chemistry, with its prevalence spanning pharmaceuticals, advanced polymers, and agrochemicals. The unique properties imparted by the sulfone group—including its high polarity, metabolic stability, and ability to act as a rigid structural linker—have led to its incorporation into a diverse array of commercially significant molecules.[1][2][3][4] For researchers and professionals in drug development and quality control, the robust and accurate analysis of these compounds is paramount to ensure product efficacy, safety, and compliance with regulatory standards.

This comprehensive guide provides an in-depth exploration of the primary analytical techniques employed for the characterization and quantification of sulfone-containing compounds. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering not only detailed protocols but also the underlying scientific principles that govern method selection and optimization.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Sulfone Analysis

HPLC stands as the most ubiquitous technique for the analysis of non-volatile and thermally labile sulfone-containing compounds, offering high resolution and sensitivity. The selection of the appropriate HPLC method is contingent on the physicochemical properties of the analyte and the sample matrix.

Chromatographic Modes: A Tale of Two Polarities
  • Reversed-Phase (RP-HPLC): This is the most common starting point for the analysis of many sulfone-containing compounds, particularly those with sufficient non-polar character to be retained on a C18 or C8 stationary phase. The separation is driven by hydrophobic interactions between the analyte and the stationary phase, with elution being facilitated by an increasing concentration of an organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar sulfones that exhibit poor retention in RP-HPLC, HILIC presents an excellent alternative. In this mode, a polar stationary phase (e.g., amide or unbonded silica) is used with a mobile phase rich in organic solvent. A thin aqueous layer is formed on the stationary phase, and partitioning of the polar analyte into this layer provides retention.

Detector Selection: Illuminating the Unseen

A significant challenge in the HPLC analysis of some sulfones is the lack of a strong UV chromophore.[6] This necessitates the use of universal detectors or mass spectrometry.

  • UV-Vis Detectors: For aromatic sulfones or those containing other chromophoric groups, UV detection is a simple and robust choice. The selection of the detection wavelength is critical for achieving optimal sensitivity.

  • Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): These are universal detectors that are independent of the analyte's optical properties. The mobile phase is nebulized and evaporated, leaving behind analyte particles that scatter light (ELSD) or acquire a charge that is measured (CAD). These detectors are particularly useful for sulfones without a UV chromophore.[6]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity, and also yields valuable structural information. This will be discussed in more detail in the Mass Spectrometry section.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract the analyte of interest from the sample matrix and present it in a solvent compatible with the HPLC mobile phase. A generalized protocol for a solid dosage form is provided below.

Generalized Sample Preparation Protocol for a Sulfone-Containing Tablet:

  • Accurately weigh and grind a representative number of tablets to a fine powder.

  • Transfer a known weight of the powder to a volumetric flask.

  • Add a suitable diluent (a solvent that completely dissolves the active ingredient and is compatible with the mobile phase) to about 70% of the flask volume.

  • Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

  • Allow the solution to cool to room temperature.

  • Dilute to the final volume with the diluent and mix thoroughly.

  • Filter an aliquot of the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

Protocol: Isocratic RP-HPLC-UV Analysis of an Aromatic Sulfone

This protocol provides a starting point for the analysis of a simple aromatic sulfone. Method optimization will be required based on the specific analyte and sample matrix.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes

Workflow for HPLC Method Development:

HPLC_Method_Development Analyte Analyte Characterization (Polarity, Solubility, UV absorbance) Mode_Selection Select Chromatographic Mode (RP-HPLC or HILIC) Analyte->Mode_Selection Column_Selection Column Selection (e.g., C18, Phenyl, Amide) Mode_Selection->Column_Selection Mobile_Phase Mobile Phase Optimization (Solvent ratio, pH, Buffer) Column_Selection->Mobile_Phase Detector_Selection Detector Selection (UV, ELSD, CAD, MS) Mobile_Phase->Detector_Selection Optimization Method Optimization (Flow rate, Temperature, Gradient) Detector_Selection->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation

Caption: A typical workflow for developing an HPLC method for a sulfone-containing compound.

Gas Chromatography (GC): A Niche for Volatile Sulfones

While less common than HPLC for the analysis of many sulfone-containing pharmaceuticals due to their low volatility, GC is a powerful technique for smaller, more volatile sulfones, or those that can be derivatized to increase their volatility.

Suitability and Column Selection

GC is particularly well-suited for the analysis of sulfone-containing environmental pollutants or impurities that are thermally stable. The choice of the GC column is critical, with fused silica capillary columns coated with a variety of stationary phases (e.g., polydimethylsiloxane, polyethylene glycol) being the most common. The polarity of the stationary phase should be matched to the polarity of the analyte.

Detectors for Sulfur-Containing Compounds
  • Flame Ionization Detector (FID): A universal detector that responds to most organic compounds. While not specific to sulfur, it is robust and reliable.

  • Sulfur Chemiluminescence Detector (SCD): This detector is highly specific for sulfur-containing compounds, offering excellent sensitivity and selectivity. It is an ideal choice for the analysis of sulfones in complex matrices.

  • Mass Spectrometry (MS): GC-MS provides both separation and structural identification, making it a powerful tool for the analysis of unknown sulfones.

Generalized Sample Preparation for GC Analysis

Sample preparation for GC analysis of sulfones often involves a liquid-liquid extraction or solid-phase extraction to isolate the analyte from a non-volatile matrix.

  • Homogenize the sample if it is a solid.

  • Extract the sample with a suitable organic solvent (e.g., dichloromethane, hexane).

  • Concentrate the extract to a small volume.

  • If necessary, perform a cleanup step using solid-phase extraction (SPE) to remove interfering compounds.

  • The final extract is then injected into the GC.

Mass Spectrometry (MS): Unveiling Molecular Identity and Structure

Mass spectrometry is an indispensable tool for the analysis of sulfone-containing compounds, providing molecular weight information and structural details through fragmentation analysis. It is most often coupled with a chromatographic technique like LC or GC.

Ionization Techniques: From Solution to the Gas Phase

The choice of ionization technique is crucial for successfully analyzing sulfone-containing compounds.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile compounds, making it ideal for the analysis of most sulfone-containing pharmaceuticals. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[7][8][9][10]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds than ESI. It is a good alternative for sulfones that do not ionize well by ESI.[7][8][9]

Characteristic Fragmentation Patterns of Sulfones

The fragmentation of sulfones in the mass spectrometer can provide valuable structural information. Common fragmentation pathways include:

  • Cleavage of the C-S bond: This results in the formation of an alkyl or aryl radical and a sulfonyl-containing cation or radical.

  • Rearrangement reactions: Sulfones can undergo rearrangements, such as the migration of an aryl or alkyl group from the sulfur to an oxygen atom, followed by fragmentation.

  • Loss of SO₂: The neutral loss of sulfur dioxide (64 Da) is a common fragmentation pathway for many sulfones, particularly aromatic sulfones.[1][11]

Protocol: Identification of a Sulfone-Containing Compound by LC-MS
  • Develop an appropriate LC method to separate the compound of interest.

  • Infuse a standard solution of the compound directly into the mass spectrometer to optimize the ionization parameters (e.g., capillary voltage, cone voltage).

  • Acquire a full-scan mass spectrum to determine the molecular weight of the compound.

  • Perform a product ion scan (tandem mass spectrometry, MS/MS) on the molecular ion to generate a fragmentation pattern.

  • Interpret the fragmentation pattern to confirm the presence of the sulfone group and elucidate the structure of the molecule.

Fragmentation Pathway of a Diaryl Sulfone:

Sulfone_Fragmentation Parent [Ar-SO2-Ar']+ Loss_SO2 [Ar-Ar']+ Parent->Loss_SO2 -SO2 Ar_plus [Ar]+ Parent->Ar_plus -Ar'SO2 Ar_SO2_plus [ArSO2]+ Parent->Ar_SO2_plus -Ar'

Caption: Common fragmentation pathways for a diaryl sulfone in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structure determination of sulfone-containing compounds. It provides detailed information about the chemical environment of each atom in the molecule.

Characteristic Chemical Shifts

The electron-withdrawing nature of the sulfone group has a significant effect on the chemical shifts of nearby protons and carbons.

  • ¹H NMR: Protons on carbons adjacent (alpha) to a sulfone group are deshielded and typically resonate in the range of δ 2.8-3.5 ppm for alkyl protons and δ 7.5-8.0 ppm for aromatic protons.[12][13]

  • ¹³C NMR: The carbon atom directly attached to the sulfone group is also deshielded and appears in the range of δ 50-65 ppm for alkyl carbons and δ 130-145 ppm for aromatic carbons.

General Protocol for NMR Sample Preparation and Analysis
  • Dissolve 5-10 mg of the purified sulfone-containing compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire a ¹H NMR spectrum to get an initial overview of the proton environments.

  • Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.

  • If the structure is complex, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons in each environment.

  • Analyze the coupling patterns (splitting) of the signals to determine the number of neighboring protons.

  • Combine all the NMR data to elucidate the complete structure of the molecule.

Workflow for Structure Elucidation by NMR:

NMR_Workflow Sample_Prep Sample Preparation (Dissolution in deuterated solvent) OneD_NMR 1D NMR Acquisition (¹H, ¹³C) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR Acquisition (if needed) (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Data_Processing Data Processing and Analysis (Chemical shift, Integration, Coupling) OneD_NMR->Data_Processing TwoD_NMR->Data_Processing Structure_Proposal Structure Proposal Data_Processing->Structure_Proposal Confirmation Structure Confirmation Structure_Proposal->Confirmation

Caption: A typical workflow for the structural elucidation of a sulfone-containing compound using NMR spectroscopy.

Summary

The analysis of sulfone-containing compounds is a critical aspect of research, development, and quality control in numerous industries. A multi-faceted analytical approach is often necessary for the complete characterization of these important molecules. HPLC and GC provide robust methods for separation and quantification, while MS and NMR are indispensable for structural elucidation and confirmation. The choice of the most appropriate technique, or combination of techniques, will depend on the specific properties of the analyte, the complexity of the sample matrix, and the analytical question being addressed. By understanding the principles and practical considerations outlined in this guide, researchers and scientists can develop and validate reliable analytical methods for their sulfone-containing compounds of interest.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Isopropyl Methyl Sulfone Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing sulfone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on or troubleshooting the synthesis of isopropyl methyl sulfone. The most common and direct route to this compound is the oxidation of its corresponding thioether, isopropyl methyl sulfide. While straightforward in principle, this reaction can present challenges related to yield, selectivity, and purity.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you overcome these common hurdles and improve your experimental outcomes.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you might encounter during the synthesis of this compound via oxidation.

Q1: Why is my yield of this compound consistently low, with significant unreacted starting material (isopropyl methyl sulfide) remaining?

A1: Low conversion is a frequent issue that typically points to suboptimal reaction kinetics or stoichiometry. The oxidation of a sulfide to a sulfone is a two-step process, and insufficient activation energy or a deficient amount of oxidant will stall the reaction.

Causality and Troubleshooting Steps:

  • Insufficient Oxidant: The oxidation of a sulfide to a sulfone requires a minimum of two molar equivalents of the oxidizing agent. To drive the reaction to completion, a slight excess (e.g., 2.2 to 2.5 equivalents) is often necessary.

    • Action: Carefully verify the concentration and purity of your oxidant. Increase the stoichiometry of the oxidant in a stepwise manner and monitor the reaction progress.

  • Inadequate Reaction Temperature: The second oxidation step, from sulfoxide to sulfone, often requires a higher activation energy than the first step. Low temperatures may be sufficient to produce the sulfoxide but not to efficiently convert it to the sulfone.

    • Action: Gradually increase the reaction temperature. For instance, if you are running the reaction at room temperature, try increasing it to 40-50 °C.[1] Monitor for any increase in byproduct formation.

  • Short Reaction Time: Complex or sterically hindered sulfides may react slowly.

    • Action: Extend the reaction time and monitor the consumption of the starting material and sulfoxide intermediate using an appropriate analytical method (e.g., TLC, GC-MS, or ¹H NMR).

  • Catalyst Inactivity (if applicable): If you are using a catalytic system, such as H₂O₂ with a metal catalyst, the catalyst may be poisoned or inactive.

    • Action: Ensure the catalyst is fresh and of high purity. For heterogeneous catalysts, ensure proper mixing and surface area. Consider catalysts known to be efficient for sulfone formation, such as niobium carbide.[2]

Q2: My final product is heavily contaminated with the intermediate, isopropyl methyl sulfoxide. How can I drive the reaction to completion?

A2: The presence of the sulfoxide intermediate is the most common selectivity challenge. It indicates that the first oxidation is occurring efficiently, but the second is lagging.

Causality and Optimization Strategies:

  • Kinetic Control: The rate of oxidation from sulfide to sulfoxide is generally faster than from sulfoxide to sulfone. To overcome this kinetic barrier, you must adjust the conditions to favor the second oxidation.

    • Action (Stoichiometry): The most direct approach is to increase the molar equivalents of your oxidant. An excess of the oxidant will increase its concentration, favoring the slower second oxidation step.[1]

    • Action (Temperature): Increasing the reaction temperature provides the necessary energy to overcome the activation barrier for the sulfoxide-to-sulfone conversion.[1]

  • Oxidant Potency: Some oxidation systems are not potent enough to efficiently convert the electron-poor sulfoxide to a sulfone.

    • Action: Consider switching to a more powerful oxidizing agent or a more active catalytic system. For example, Oxone® or systems like urea-hydrogen peroxide with phthalic anhydride are known to be highly effective for complete oxidation to sulfones.[2][3]

Q3: I'm observing unexpected byproducts that complicate purification. What are they, and how can I prevent them?

A3: Byproduct formation is typically caused by overly harsh reaction conditions or the use of non-selective reagents.

Causality and Prevention:

  • Oxidation of the Alkyl Groups: Aggressive oxidants (e.g., un-catalyzed potassium permanganate) or excessive temperatures can lead to the oxidation of the C-H bonds on the isopropyl or methyl groups.

    • Action: Employ more selective, modern oxidation systems. Catalytic methods using hydrogen peroxide are generally milder and more selective.[4] Avoid excessive heating and use the lowest temperature that provides a reasonable reaction rate.

  • Solvent Participation: Certain solvents can be oxidized by the reagents intended for the substrate.

    • Action: Choose a robust, oxidation-resistant solvent. Acetonitrile, tertiary alcohols (like t-butanol), or acetic acid are often good choices. Avoid using primary or secondary alcohols that can be easily oxidized.

Q4: How can I effectively purify my final product to remove the starting materials and byproducts?

A4: this compound is a polar compound, which dictates the optimal purification strategy.[5][6]

Recommended Purification Workflow:

  • Reaction Quench & Workup: First, neutralize any remaining oxidant. For peroxide-based oxidants, a quench with an aqueous solution of sodium sulfite or sodium thiosulfate is effective until a negative peroxide test (e.g., with starch-iodide paper) is achieved.

  • Liquid-Liquid Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The high polarity of the sulfone means it may have some water solubility, so multiple extractions may be necessary. Combine the organic layers, wash with brine to remove excess water, and dry over an anhydrous salt like MgSO₄ or Na₂SO₄.

  • Purification Techniques:

    • Vacuum Distillation: If the product is a liquid and thermally stable, vacuum distillation is an excellent method for purification on a larger scale, as it effectively removes non-volatile impurities and any remaining lower-boiling starting material.

    • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization is the gold standard for achieving high purity. Experiment with solvent systems like ethyl acetate/heptane or isopropanol/water.

    • Silica Gel Chromatography: For small-scale purification or for removing impurities with similar boiling points, column chromatography is very effective. Given the product's polarity, a mobile phase like a gradient of ethyl acetate in hexanes would be a good starting point.

Frequently Asked Questions (FAQs)

Q: What is the most common and scalable method for synthesizing this compound?

A: The most prevalent and industrially viable method is the direct oxidation of the corresponding thioether, isopropyl methyl sulfide.[7] This approach is favored due to its high atom economy and the ready availability of starting materials.

Q: How do I choose the right oxidant?

A: The choice of oxidant involves a trade-off between reactivity, cost, safety, and environmental impact.

Oxidant SystemAdvantagesDisadvantages
**Hydrogen Peroxide (H₂O₂) **Inexpensive, green (byproduct is water), readily available.[8]Often requires a catalyst for good rates and selectivity; can be hazardous at high concentrations.
Oxone® (KHSO₅) Powerful, often works without a catalyst, convenient solid.[3]Generates inorganic salt waste.
m-CPBA Highly effective, predictable reactivity.Stoichiometric aromatic acid waste, potentially explosive.
Urea-H₂O₂ (UHP) Stable and safe solid source of H₂O₂.[2]Requires an activator (e.g., an anhydride) for full potency.

For general use, a catalytic system with 30-35% aqueous hydrogen peroxide is often the best balance of performance and green chemistry principles.[1]

Q: What is the role of a catalyst, and how do I select one?

A: In the context of H₂O₂-based oxidations, a catalyst serves to activate the peroxide, making it a more potent oxidant and allowing the reaction to proceed under milder conditions. Different catalysts can also tune the selectivity.

  • For Sulfone Synthesis: Tungsten-based catalysts (e.g., sodium tungstate, Na₂WO₄) are classic choices. More advanced systems like niobium carbide have been shown to be highly efficient in driving the reaction fully to the sulfone.[2]

  • For Sulfoxide Synthesis: In contrast, catalysts like tantalum carbide tend to favor stopping at the sulfoxide stage.[2]

Q: Are there any key safety considerations for this synthesis?

A: Yes, absolutely.

  • Exothermic Reactions: Sulfide oxidations are highly exothermic. The oxidant must be added slowly and in a controlled manner, with efficient cooling and temperature monitoring to prevent a thermal runaway.

  • Oxidant Hazards: Concentrated hydrogen peroxide (>35%) can decompose violently, especially in the presence of metal contaminants. Peracids like m-CPBA are shock-sensitive and can detonate. Always handle oxidants behind a blast shield and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Quenching: Never leave a reaction with unreacted oxidant. Always perform a proper quenching step at the end of the reaction.

Experimental Protocols & Visualizations

Protocol: Catalytic Oxidation of Isopropyl Methyl Sulfide using H₂O₂ and Sodium Tungstate

This protocol is a robust starting point for achieving a high yield of this compound.

Materials:

  • Isopropyl methyl sulfide (1.0 eq)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.01-0.02 eq)

  • Hydrogen peroxide (30-35% aqueous solution) (2.2-2.5 eq)

  • Methanol or Acetonitrile (as solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve isopropyl methyl sulfide (1.0 eq) and sodium tungstate dihydrate (0.02 eq) in methanol (approx. 5-10 mL per gram of sulfide).

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add the hydrogen peroxide (2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Gently heat the reaction to 40-45 °C and stir for an additional 4-8 hours, or until monitoring (TLC, GC) shows complete consumption of the sulfoxide intermediate.

  • Cool the reaction back to room temperature. Check for residual peroxides using starch-iodide test strips. If positive, add a saturated aqueous solution of sodium sulfite dropwise until the test is negative.

  • Remove the bulk of the methanol under reduced pressure.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude this compound.

  • Purify by vacuum distillation or another appropriate method.

Diagrams

Reaction_Pathway

Troubleshooting_Workflow

References

Technical Support Center: Troubleshooting Peak Tailing for Isopropyl Methyl Sulfone in RP-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

A Message from Your Senior Application Scientist

Welcome to the dedicated support guide for resolving peak tailing issues with isopropyl methyl sulfone in reverse-phase HPLC. As researchers and drug development professionals, you know that achieving a sharp, symmetrical, Gaussian peak is paramount for accurate quantification and robust method performance. Peak tailing is not just an aesthetic issue; it's a symptom of underlying chemical or physical problems in your chromatographic system that can compromise data integrity.

This guide is structured to walk you through a logical troubleshooting process, from the most common culprits to more nuanced solutions. We will explore the "why" behind each step, grounding our advice in the fundamental principles of chromatography. This compound is a polar, neutral compound, and its structure presents a specific challenge we will focus on: secondary interactions with the stationary phase. Let's begin the diagnostic process.

Section 1: Quick Diagnosis & FAQs

This section addresses the most frequent and easily solvable causes of peak tailing. Start here before moving to more in-depth investigations.

Q1: My this compound peak is tailing. What is the most common cause?

A1: The primary cause of peak tailing for a polar analyte like this compound is secondary polar interactions with the silica backbone of the stationary phase.[1][2] Even on a C18 column, residual silanol groups (Si-OH) on the silica surface can interact strongly with the polar sulfone group (R-SO₂-R') via hydrogen bonding. This creates a secondary, non-hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[1][2][3]

Q2: Could my sample solvent be the problem?

A2: Yes, absolutely. If your sample is dissolved in a solvent that is significantly stronger (more organic content) than your mobile phase, it can cause peak distortion, including tailing or fronting. The plug of strong solvent carries the analyte down the column too quickly at the start, disrupting the equilibrium at the column head. As a rule of thumb, always try to dissolve your sample in the initial mobile phase.

Q3: How do I know if my column is the problem?

A3: Column degradation is a frequent cause of poor peak shape. If you observe that peak tailing has worsened over time or appeared suddenly, and it affects other compounds in your analysis, the column is a strong suspect. Two common issues are:

  • Column Void: A physical gap or void forms at the column inlet, disrupting the flow path and causing band broadening.[4][5][6] This can happen from pressure shocks or operating outside the column's recommended pH range.

  • Contamination: Strongly retained impurities from previous injections can build up at the column head, creating active sites that interact with your analyte.[3]

A quick diagnostic is to replace the column with a new one of the same type. If the peak shape improves dramatically, you have identified the source of the problem.[1]

Section 2: In-Depth Troubleshooting Workflow

If the quick fixes above do not resolve the issue, a more systematic approach is required. This workflow will guide you through a logical investigation to pinpoint and solve the root cause.

Step 1: Quantify the Problem

Before making changes, quantify the peak tailing. The most common metric is the USP Tailing Factor (Tf) or the Asymmetry Factor (As) . A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered tailing, though many methods accept up to 1.5.[1] Calculating this value provides an objective benchmark to measure improvement.

Tailing Factor (Tf)Peak Shape DescriptionAction Required
1.0 - 1.2Acceptable / GoodMonitor
1.2 - 1.5Minor TailingOptimization Recommended
> 1.5Significant TailingTroubleshooting Necessary
Step 2: Mitigating Silanol Interactions (The Primary Suspect)

Since secondary interactions with silanols are the most probable cause for a polar, neutral compound, addressing this is the next logical step.[7][8]

Silanol groups are acidic (pKa ≈ 3.8–4.2) and become ionized (Si-O⁻) at higher pH values.[8] These ionized sites are highly active and strongly interact with polar compounds. By lowering the mobile phase pH, you can suppress the ionization of these silanols, ensuring they remain in their less active, protonated state (Si-OH).[1][6]

  • Action: Lower the mobile phase pH to between 2.5 and 3.0 using an acid modifier like formic acid or trifluoroacetic acid (TFA). A concentration of 0.1% (v/v) is a standard starting point.[9]

Sometimes, pH adjustment alone isn't enough. In these cases, a mobile phase additive can be used to "shield" the silanol groups. These additives, often basic compounds, compete with your analyte for the active silanol sites.

  • Action: For neutral compounds like this compound, a small concentration of a weak base is not typically the first choice. Instead, chaotropic salts or other modifiers can be effective.[10][11] However, the most direct approach is often to change the column chemistry.

Step 3: Column Chemistry & Hardware Optimization

If mobile phase optimization doesn't yield a symmetrical peak, the issue may be inherent to the column's chemistry or the system's physical setup.

Modern HPLC columns are made from high-purity silica with fewer metal impurities and are "end-capped" to reduce the number of accessible silanols.[1][7] End-capping is a process where residual silanols are chemically bonded with a small, inert group (like a trimethylsilyl group), making them unavailable for secondary interactions.[1]

  • Action: If you are using an older column (e.g., a USP L1 packing from Type A silica), switch to a modern, high-purity, end-capped C18 or a polar-embedded column designed for polar analytes.[12]

Extra-column volume refers to all the volume in your HPLC system outside of the column itself (e.g., tubing, injector loop, detector flow cell). Excessive volume can cause band broadening and contribute to peak tailing.[3][12]

  • Action: Ensure you are using tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005") and that the tubing length between the injector, column, and detector is as short as possible. Check all fittings to ensure they are properly seated and not creating dead volume.

Section 3: Experimental Protocols

Here are detailed protocols for the key troubleshooting experiments described above.

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the effect of mobile phase pH on the peak shape of this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Formic Acid (FA), ~99% purity

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Calibrated pH meter

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • Condition 1 (Control, no pH adjustment): Use HPLC-grade water.

    • Condition 2 (pH ~2.8): Add 1.0 mL of formic acid to 1 L of HPLC-grade water (0.1% FA).

    • Condition 3 (pH ~2.1): Add 1.0 mL of trifluoroacetic acid to 1 L of HPLC-grade water (0.1% TFA).[9]

  • Prepare Mobile Phase B (Organic): Use 100% ACN or MeOH.

  • Set Up HPLC Method:

    • Use your standard gradient or isocratic method.

    • Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes before the first injection.

  • Analysis:

    • Inject your this compound standard under each mobile phase condition.

    • Record the chromatograms and calculate the USP Tailing Factor (Tf) for each run.

  • Evaluation:

    • Compare the Tf values. A significant decrease in Tf for Condition 2 or 3 indicates that silanol suppression via pH is effective.

Mobile Phase AExpected pHExpected Peak Shape Improvement
Water Only~5-7Baseline (Likely Tailing)
0.1% Formic Acid~2.8Moderate to Significant
0.1% TFA~2.1Significant
Protocol 2: Evaluating a Modern, End-Capped Column

Objective: To confirm if column chemistry is the primary cause of peak tailing.

Procedure:

  • Install Existing Column: Run your standard method with your current column and save the chromatogram, noting the tailing factor.

  • Install New Column: Replace your current column with a new, high-purity, fully end-capped C18 column. These are often designated as "Type B" silica columns.

  • Equilibrate: Flush the new column with your mobile phase for at least 20 column volumes to ensure it is fully conditioned.

  • Analyze: Inject the same standard under the identical method conditions used in Step 1.

  • Compare: Overlay the chromatograms from the old and new columns. A dramatic improvement in peak symmetry (Tf approaching 1.0) with the new column confirms that secondary silanol interactions on the old column were the root cause.

Section 4: Visual Summaries

Troubleshooting Workflow Diagram

This diagram outlines the logical steps to diagnose and resolve peak tailing for this compound.

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) q1 Is sample solvent stronger than mobile phase? start->q1 sol1 Dissolve sample in mobile phase q1->sol1 Yes q2 Optimize Mobile Phase q1->q2 No end_good Problem Solved (Tf < 1.2) sol1->end_good step2a Lower pH to 2.5-3.0 (e.g., 0.1% Formic Acid) q2->step2a q3 Tailing Resolved? step2a->q3 q4 Evaluate Column & Hardware q3->q4 No q3->end_good Yes step4a Switch to modern, end-capped column q4->step4a step4b Minimize extra-column volume (tubing, fittings) q4->step4b step4a->end_good step4b->end_good

Caption: A decision tree for troubleshooting peak tailing.

Mechanism of Silanol Interaction

This diagram illustrates how residual silanols on the stationary phase interact with the polar sulfone group, causing peak tailing.

Silanol_Interaction cluster_SP Silica Stationary Phase cluster_Analyte This compound Silica Si O1 O Silica->O1 Silanol_O O Silica->Silanol_O  Residual Silanol  (Active Site) Si_Chain Si-O-Si...(C18 Chain) O1->Si_Chain Silanol_H H Silanol_O->Silanol_H S S O_left O S->O_left O_right O S->O_right Methyl CH3 S->Methyl Isopropyl CH(CH3)2 S->Isopropyl O_right->Silanol_H Hydrogen Bond (Secondary Interaction  Causes Tailing)

Caption: Secondary interaction causing peak tailing.

References

Technical Support Center: Optimization of Extraction Methods for Isopropyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the extraction of isopropyl methyl sulfone. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for challenges encountered during sample preparation. We will move beyond simple procedural lists to explain the underlying scientific principles, enabling you to make informed decisions and troubleshoot effectively.

Section 1: Foundational Knowledge & Method Selection

This compound is a small, polar organosulfur compound. Its extraction from complex matrices, such as biological fluids (plasma, urine) or active pharmaceutical ingredients (APIs), presents unique challenges due to its high polarity and potential for matrix interference.[1][2] The success of your analysis is critically dependent on a robust and optimized sample preparation strategy.[3][4]

FAQ: Which extraction method is right for my sample?

The choice of extraction technique is the most critical decision in your workflow. It depends on matrix complexity, required sample cleanup, analyte concentration, and available resources. The three most common approaches are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Decision-Making Workflow for Extraction Method Selection

The following diagram outlines a logical path for selecting the most appropriate extraction technique for your application.

MethodSelection cluster_input Start: Define Analytical Goals & Sample cluster_decision Decision Points cluster_output Recommended Method Start Sample Matrix (e.g., Plasma, API, Food) MatrixComplexity Matrix Complexity? Start->MatrixComplexity CleanupNeeded High Cleanup Required? MatrixComplexity->CleanupNeeded Complex LLE Liquid-Liquid Extraction (LLE) MatrixComplexity->LLE Simple HighThroughput High Throughput Needed? CleanupNeeded->HighThroughput No SPE Solid-Phase Extraction (SPE) CleanupNeeded->SPE Yes HighThroughput->LLE No QuEChERS QuEChERS HighThroughput->QuEChERS Yes SPETroubleshooting cluster_diagnosis Diagnostic Steps cluster_causes Identify Root Cause cluster_solutions Implement Solutions Problem Problem Observed (Low Recovery or Poor RSD) AnalyzeFractions Analyze Load, Wash, & Elute Fractions Problem->AnalyzeFractions Low Recovery CheckRSD Review RSD of Replicate Injections Problem->CheckRSD High RSD LossOnLoad Analyte in Load Effluent? (Poor Retention) AnalyzeFractions->LossOnLoad InconsistentProcedure Inconsistent Manual Steps? (Drying, Flow Rate) CheckRSD->InconsistentProcedure LossOnWash Analyte in Wash? (Premature Elution) LossOnLoad->LossOnWash No Sol_Retention Change Sorbent Weaken Sample Solvent Check Conditioning LossOnLoad->Sol_Retention Yes LossOnElute Analyte Retained? (Poor Elution) LossOnWash->LossOnElute No Sol_Wash Weaken Wash Solvent LossOnWash->Sol_Wash Yes Sol_Elute Strengthen Elution Solvent Increase Elution Volume LossOnElute->Sol_Elute Yes Sol_RSD Automate/Control Flow Ensure Bed Stays Wet Check for Overload InconsistentProcedure->Sol_RSD Yes MatrixEffect cluster_mitigation Mitigation Strategies Start Final Extract Ready for LC-MS Analysis Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess IsSignificant Is Effect Significant (e.g., >15%)? Assess->IsSignificant ImproveCleanup Improve Sample Cleanup (e.g., change SPE sorbent) IsSignificant->ImproveCleanup Yes Analyze Proceed with Validated Method IsSignificant->Analyze No ModifyLC Modify Chromatography ImproveCleanup->ModifyLC Dilute Dilute Extract ModifyLC->Dilute Calibrate Use Matrix-Matched Calibrants or SIL-IS Dilute->Calibrate Calibrate->Assess Re-assess

References

Reducing matrix effects in LC-MS/MS analysis of isopropyl methyl sulfone.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isopropyl Methyl Sulfone LC-MS/MS Analysis

A Senior Application Scientist's Guide to Mitigating Matrix Effects

Welcome to the technical support center for the LC-MS/MS analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their bioanalytical methods. As Senior Application Scientists, we understand that robust and reliable data is paramount. This resource provides in-depth, experience-driven answers to common troubleshooting questions, focusing not just on the what, but on the why behind each strategy.

Frequently Asked Questions (FAQs)

Part 1: Understanding and Identifying Matrix Effects

Q1: What are matrix effects and why are they a significant concern for a small polar molecule like this compound?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2][3] This phenomenon can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which severely compromise the accuracy, precision, and sensitivity of a quantitative assay.[4][5]

For a small, polar compound like this compound, the risk is particularly high. Such molecules often have limited retention on standard reversed-phase HPLC columns, causing them to elute in the same region as highly polar matrix components like salts and, most notoriously, phospholipids.[6] Phospholipids are a major component of cell membranes and are well-documented to cause significant ion suppression in electrospray ionization (ESI).[6][7] This co-elution directly impacts the ionization of your target analyte in the mass spectrometer's source, leading to unreliable and irreproducible results.

Q2: How can I determine if my assay for this compound is suffering from matrix effects?

A: You must experimentally assess the presence and magnitude of matrix effects during method development and validation.[5][8] There are two primary, complementary approaches: a qualitative assessment and a quantitative measurement.

  • Qualitative Assessment: Post-Column Infusion. This experiment helps identify at what points in your chromatogram matrix components are eluting and causing suppression or enhancement.[4][9] You infuse a constant flow of an this compound standard solution into the MS source after the analytical column. Simultaneously, you inject a blank, extracted matrix sample. Any dip or rise in the constant analyte signal baseline indicates a region of ion suppression or enhancement, respectively. This is an invaluable diagnostic tool for modifying your chromatography to separate the analyte from these interfering regions.[4]

  • Quantitative Measurement: Post-Extraction Spike Analysis. This is the standard regulatory-accepted method to quantify the matrix factor (MF).[5] The response of an analyte spiked into a blank, extracted matrix sample is compared to the response of the analyte in a clean solvent solution at the same concentration.[9][10]

    Matrix Factor (MF) Calculation:

    MF = (Peak Response in Presence of Matrix) / (Peak Response in Clean Solvent)

    • An MF value of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.[5]

    • An MF > 1 indicates ion enhancement.[5]

Experimental Workflow: Post-Column Infusion

Below is a diagram illustrating the setup for a post-column infusion experiment to qualitatively assess matrix effects.

G cluster_LC LC System HPLC HPLC Pump & Autosampler Column Analytical Column HPLC->Column Mobile Phase Tee Mixing Tee Column->Tee SyringePump Syringe Pump (Analyte Standard) SyringePump->Tee Constant Flow MS Mass Spectrometer Tee->MS Combined Flow

Caption: Workflow for a post-column infusion experiment.

Part 2: Mitigation Strategies - Sample Preparation

Q3: I've confirmed significant ion suppression. What is the most effective way to eliminate it?

A: The most robust strategy to combat matrix effects is to remove the interfering components before the sample is injected into the LC-MS/MS system.[2] While chromatographic adjustments can help, a cleaner sample is always the superior solution.[4] The choice of sample preparation technique is the most critical factor in developing a rugged and reliable method.[11][12]

The main techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and specialized Phospholipid Removal (PLR) products.[2][11]

Q4: I'm using a simple Protein Precipitation (PPT) protocol, but the matrix effects are severe. Why is this happening?

A: Protein precipitation, typically using acetonitrile or methanol, is fast and inexpensive, but it is the least effective cleanup method.[12] While it efficiently removes large proteins, it leaves behind many other endogenous matrix components, most notably phospholipids, which are soluble in the organic solvents used for precipitation. These phospholipids then enter your analytical column and co-elute with your analyte, causing the ion suppression you are observing.[7]

PPT is often a primary cause of matrix effects, reduced column lifetime, and eventual MS source contamination.[6][7]

Q5: How do Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) compare for cleaning up samples containing a polar analyte like this compound?

A: Both LLE and SPE offer a significant improvement in sample cleanliness over PPT.[12]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. For a polar analyte, you would typically use a more polar organic solvent (like ethyl acetate) and adjust the pH of the aqueous sample to ensure the analyte partitions into the organic layer while many interferences remain in the aqueous layer.[11] However, analyte recovery can be low and variable for highly polar compounds, which may have some affinity for the aqueous phase.[12]

  • Solid-Phase Extraction (SPE): SPE is generally more selective and provides cleaner extracts than LLE.[12] It uses a solid sorbent to retain the analyte, which is then washed to remove interferences before being eluted with a strong solvent. For this compound, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange properties) would be ideal. This allows for a more rigorous wash protocol, leading to dramatically cleaner extracts and a significant reduction in matrix effects.[12]

Q6: I've heard about Phospholipid Removal (PLR) plates. Are they a good option?

A: Absolutely. PLR products, often available in 96-well plate formats, are an excellent and highly efficient solution.[13][14] They combine the simplicity of protein precipitation with the targeted removal of phospholipids.[7] The workflow involves adding the precipitating solvent to the plasma sample and then passing the mixture through the plate. The plate contains a filter to remove precipitated proteins and a special sorbent (often based on zirconia) that selectively binds and removes phospholipids.[15]

This approach provides a sample that is free of both proteins and the most problematic phospholipids, leading to a dramatic reduction in ion suppression, improved assay robustness, and longer column life.[6][13]

Data Summary: Comparison of Sample Preparation Techniques
TechniquePrincipleProsConsPhospholipid Removal
Protein Precipitation (PPT) Protein denaturation with organic solvent.Fast, simple, inexpensive, high-throughput.Very dirty extract, high matrix effects, fouls column/MS.[12]Poor.[7]
Liquid-Liquid Extraction (LLE) Analyte partitioning between immiscible solvents.Cleaner than PPT, removes salts.Can be labor-intensive, may have low/variable recovery for polar analytes.[12]Moderate to Good.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent.High selectivity, very clean extracts, can concentrate analyte.Requires method development, more expensive than PPT.Good to Excellent.[12]
Phospholipid Removal (PLR) PPT combined with selective phospholipid sorbent.Fast, simple, excellent phospholipid removal, high-throughput.[7][13]Higher cost than simple PPT.Excellent (>99%).[6]
Experimental Protocol: Phospholipid Removal using a 96-Well Plate

This protocol provides a general workflow. Always consult the specific manufacturer's instructions for your chosen product.

  • Sample Aliquoting: Pipette 100 µL of your plasma samples, standards, and quality controls (QCs) into the wells of a clean 96-well collection plate.

  • Internal Standard Addition: Add your internal standard (ideally, a stable isotope-labeled version of this compound) to each well.

  • Protein Precipitation: Add 300 µL of acidified organic solvent (e.g., acetonitrile with 1% formic acid) to each well.

  • Mixing: Mix thoroughly by vortexing the plate for 1-2 minutes to ensure complete protein precipitation.

  • Transfer and Filtration: Place the phospholipid removal plate on top of a new 96-well collection plate. Transfer the entire mixture from step 4 into the wells of the phospholipid removal plate.

  • Apply Vacuum/Pressure: Place the assembly onto a vacuum or positive pressure manifold. Apply pressure/vacuum until the entire sample has passed through the plate into the clean collection plate below. This step filters out precipitated proteins and retains phospholipids on the plate's sorbent.

  • Evaporation (Optional): If concentration is needed, evaporate the filtrate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a volume of mobile phase A (e.g., 100 µL).

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Decision Logic: Selecting a Sample Preparation Method

This diagram provides a logical framework for choosing the most appropriate sample preparation technique based on your analytical needs.

G Start Start: Method Development Check_ME Are Matrix Effects (esp. Ion Suppression) a Significant Issue? Start->Check_ME Check_Throughput Is High Throughput (e.g., 96-well format) Required? Check_ME->Check_Throughput Yes PPT Use Protein Precipitation (PPT) (High Risk of ME) Check_ME->PPT No LLE Consider Liquid-Liquid Extraction (LLE) Check_Throughput->LLE No PLR Use Phospholipid Removal (PLR) (Excellent Choice) Check_Throughput->PLR Yes Check_Recovery Is Analyte Recovery with LLE Adequate and Reproducible? Check_Recovery->LLE Yes (Method is Viable) SPE Use Solid-Phase Extraction (SPE) (Mixed-Mode Recommended) Check_Recovery->SPE No LLE->Check_Recovery

Caption: Decision tree for selecting a sample preparation method.

Part 3: Chromatographic and Analytical Solutions

Q7: Besides sample prep, can I change my LC method to reduce matrix effects?

A: Yes, chromatographic optimization is a complementary strategy.[2][4] The goal is to achieve chromatographic separation between your analyte and the region(s) of ion suppression you identified with the post-column infusion experiment.

  • Improve Retention: For a polar compound like this compound, consider using an analytical column with a different stationary phase that provides better retention, such as an AQ-type C18 column (designed for use with highly aqueous mobile phases) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Modify Gradient: Adjusting the gradient elution profile can help move the analyte's peak away from interfering matrix components.[4]

  • Use UPLC/UHPLC: Ultra-high-performance liquid chromatography systems provide sharper, narrower peaks. This increased peak capacity reduces the probability of an analyte co-eluting with an interfering compound.[12]

Q8: How does an internal standard (IS) help, and why is a stable isotope-labeled (SIL) IS considered the gold standard?

A: An internal standard is a compound added at a constant concentration to all samples, calibrators, and QCs. It is used to correct for variability during sample processing and instrumental analysis.[16]

A Stable Isotope-Labeled (SIL) Internal Standard (e.g., this compound-d7) is the ideal choice and considered the gold standard for quantitative LC-MS/MS.[16][17][18] A SIL IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[19]

Because it is chemically and physically almost identical to the analyte, it co-elutes perfectly and experiences the exact same degree of ion suppression or enhancement.[20] While the absolute signal for both the analyte and the SIL IS may decrease due to suppression, their ratio remains constant and accurate.[2][20] This effectively compensates for the matrix effect, ensuring reliable quantification even when some suppression is present.[1]

Conceptual Diagram: The Role of a SIL Internal Standard

G cluster_NoIS Without Internal Standard cluster_SIL_IS With Stable Isotope-Labeled IS Analyte1 Analyte Signal (No Suppression) Area = 10000 Analyte2 Analyte Signal (50% Suppression) Area = 5000 Result1 Result: Inaccurate (50% lower) Analyte2->Result1 Analyte3 Analyte Signal = 10000 SIL-IS Signal = 10000 Ratio = 1.0 Analyte4 Analyte Signal = 5000 SIL-IS Signal = 5000 Ratio = 1.0 Result2 Result: Accurate (Ratio is Correct) Analyte4->Result2

Caption: How a SIL-IS compensates for ion suppression.

References

Isopropyl Methyl Sulfone in Aqueous Solutions: A Technical Guide to Long-Term Stability and Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isopropyl Methyl Sulfone. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and require a deep understanding of its stability in aqueous solutions for long-term storage and various applications. As a senior application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs) - The Basics of this compound Stability

This section addresses the most common initial questions regarding the handling and storage of this compound solutions.

Q1: What is the general stability of this compound in aqueous solutions at room temperature?

A1: this compound, like other aliphatic sulfones, is a relatively inert and stable functional group.[1] Under neutral pH conditions and protected from light, aqueous solutions of this compound are expected to be stable for short to moderate-term storage at room temperature. However, for long-term storage, refrigeration is recommended to minimize any potential for slow degradation.

Q2: How do pH and temperature affect the stability of this compound in my aqueous stock solutions?

A2: Both pH and temperature are critical factors. While sulfones are generally resistant to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions can promote degradation.[2] Elevated temperatures will accelerate any potential degradation pathways, including hydrolysis.[3][4] Therefore, for long-term storage, it is crucial to maintain a near-neutral pH and store solutions at low temperatures (2-8 °C). A study on sulfonate esters showed that isopropyl esters can be labile to strong acids.[5]

Q3: Is this compound sensitive to light?

A3: Yes, sulfone-containing compounds can be susceptible to photodegradation, particularly when exposed to UV radiation.[6][7] To ensure the integrity of your solutions, it is imperative to store them in amber vials or otherwise protect them from light, especially if they will be stored for an extended period or are of a low concentration.

Q4: What are the primary degradation products I should be aware of?

A4: The potential degradation pathways for this compound in aqueous solution include hydrolysis and photodegradation. Hydrolysis under harsh conditions could theoretically yield isopropyl alcohol and methanesulfonic acid. Photodegradation pathways can be more complex and may involve radical intermediates.[6]

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered when working with this compound solutions.

Issue 1: Inconsistent or unexpected experimental results over time.

This is often the first sign of compound instability. If you observe a decrease in the expected activity or concentration of your compound in solution, consider the following:

  • Root Cause Analysis:

    • Storage Conditions: Were the solutions consistently stored at the recommended temperature and protected from light?

    • pH of the Medium: Has the pH of your experimental medium shifted, potentially accelerating degradation?

    • Contamination: Could microbial contamination be altering the solution's composition?

  • Troubleshooting Workflow:

    Start Inconsistent Results CheckStorage Verify Storage Conditions (Temp, Light, Container) Start->CheckStorage CheckpH Measure pH of Solution CheckStorage->CheckpH CheckPurity Analyze Solution Purity (e.g., HPLC, GC-MS) CheckpH->CheckPurity DegradationConfirmed Degradation Confirmed CheckPurity->DegradationConfirmed PrepareFresh Prepare Fresh Solution DegradationConfirmed->PrepareFresh Yes End Consistent Results DegradationConfirmed->End No, Purity is High OptimizeStorage Optimize Storage Conditions (Lower Temp, Amber Vials) PrepareFresh->OptimizeStorage OptimizeStorage->End

    Caption: Troubleshooting workflow for inconsistent results.

Issue 2: Appearance of unknown peaks in analytical chromatograms (HPLC, GC-MS).

The presence of new peaks in your analytical data is a strong indicator of degradation or contamination.

  • Protocol for Identification:

    • Blank Analysis: Run a blank injection of your solvent to rule out solvent-related impurities.

    • Forced Degradation Study: Intentionally stress a sample of your this compound solution (e.g., by heating, exposing to strong acid/base, or intense light) and analyze the resulting mixture. This can help to tentatively identify the degradation products.

    • Mass Spectrometry (MS): If available, utilize MS detection to obtain mass information on the unknown peaks, which can aid in their identification.

Section 3: Long-Term Storage Protocols

For researchers requiring the use of this compound solutions over extended periods, the following protocols are recommended to ensure stability.

Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8 °CMinimizes the rate of potential hydrolytic degradation.
pH 6.0 - 8.0 (Buffered if necessary)Sulfones are generally most stable in a near-neutral pH range.
Container Amber glass vials with PTFE-lined capsProtects from light and prevents leaching from plastic containers.
Atmosphere Inert gas (e.g., Argon, Nitrogen) overlayRecommended for highly sensitive applications to prevent oxidative degradation.
Protocol for Preparing a Stock Solution for Long-Term Storage
  • Solvent Selection: Use high-purity, sterile-filtered aqueous solvent (e.g., Milli-Q water, PBS). If buffering is required, ensure the buffer components are stable at the storage temperature and do not interact with the sulfone.

  • Preparation: Prepare the solution in a clean, controlled environment to minimize microbial and particulate contamination.

  • Aliquoting: Aliquot the stock solution into single-use volumes. This prevents repeated freeze-thaw cycles and contamination of the entire stock.

  • Inert Gas Purge: For maximum stability, gently purge the headspace of each vial with an inert gas before sealing.

  • Labeling and Documentation: Clearly label each aliquot with the compound name, concentration, date of preparation, and storage conditions. Maintain a detailed record in your lab notebook.

Protocol for Stability Validation

To ensure the integrity of your stored solutions, it is best practice to perform periodic stability checks.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the stock solution using a validated analytical method (e.g., HPLC-UV, GC-MS) to establish the initial concentration and purity.

  • Periodic Testing: At defined intervals (e.g., 1, 3, 6, and 12 months), retrieve a stored aliquot and re-analyze it using the same method.

  • Data Comparison: Compare the concentration and purity results to the initial T=0 data. A significant decrease in concentration or the appearance of new peaks indicates instability under the chosen storage conditions.

Section 4: Chemical Degradation Pathways

Understanding the potential chemical transformations of this compound is key to mitigating them.

IMS This compound Hydrolysis Hydrolysis (H2O, H+ or OH-) IMS->Hydrolysis Photodegradation Photodegradation (UV Light) IMS->Photodegradation Products1 Isopropyl Alcohol + Methanesulfonic Acid Hydrolysis->Products1 Products2 Radical Intermediates & Complex Products Photodegradation->Products2

References

Purification techniques for high-purity isopropyl methyl sulfone.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of isopropyl methyl sulfone (IPMS). This resource is designed for researchers, scientists, and drug development professionals who require high-purity IPMS for their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Introduction to this compound and the Importance of Purity

This compound (CAS 4853-74-1) is a versatile organic compound used in various applications, including as a solvent and a reagent in chemical synthesis.[1][2][3][4] For many of these applications, particularly in the pharmaceutical industry, achieving high purity is critical to ensure the safety, efficacy, and quality of the final product. Impurities, even in trace amounts, can lead to unwanted side reactions, affect product stability, and introduce potential toxicity.[5]

This guide provides practical, field-proven insights into common purification techniques and troubleshooting strategies to help you achieve the desired purity of your this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound can originate from the starting materials, side reactions during synthesis, or degradation. These may include:

  • Starting materials: Unreacted isopropyl alcohol or methylating agents.

  • Byproducts: Diisopropyl ether, polymers, and various sulfur-containing compounds.[6][7]

  • Oxidation/Reduction products: Isopropyl methyl sulfide or sulfoxide.[8]

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Water: Moisture can be introduced during the synthesis or work-up steps.

Q2: What are the primary methods for purifying this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the physical state of your compound. For this compound, which is a liquid at room temperature, the most common and effective techniques are:[9]

  • Vacuum Distillation: This is a highly effective method for separating IPMS from non-volatile impurities and other components with significantly different boiling points.[8]

  • Recrystallization: If your IPMS is a solid at or near room temperature or can be induced to crystallize, recrystallization is an excellent technique for removing soluble and insoluble impurities.[8][10]

  • Solvent Extraction: This can be used to remove specific impurities by partitioning them between two immiscible liquid phases.[8]

  • Chromatography: Techniques like column chromatography can be employed for high-purity separations, especially for removing structurally similar impurities.[11][12]

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[10] The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.[13] A good starting point is to test a range of solvents with varying polarities.

Q4: My this compound appears oily or forms a foam during recrystallization. What should I do?

A4: Oiling out or foaming during recrystallization can occur if the cooling rate is too fast or if the solvent is not ideal. To address this, you can try the following:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[10]

  • Stirring: Gentle stirring during crystallization can promote the formation of well-defined crystals and prevent agglomeration.[14]

  • Solvent System Modification: Consider using a co-solvent system (a mixture of a "good" solvent and an "anti-solvent") to better control the crystallization process.[15]

  • Seeding: Adding a small, pure crystal of IPMS can initiate crystallization and encourage the formation of a proper crystal lattice.[10]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the purification of this compound.

Problem 1: Low Purity After a Single Purification Step
Probable Cause Recommended Solution Scientific Rationale
Co-distillation of impurities Optimize distillation parameters (pressure, temperature). Consider using a fractionating column.Impurities with boiling points close to that of IPMS may co-distill. A fractionating column provides a larger surface area for repeated vaporization-condensation cycles, leading to better separation.
Incomplete removal of soluble impurities during recrystallization Wash the crystals with a small amount of cold, fresh solvent. Perform a second recrystallization.The mother liquor retained on the crystal surface contains dissolved impurities. Washing with cold solvent minimizes product loss while removing these impurities.[10] A second recrystallization will further reduce the impurity concentration.
Presence of azeotropes Consider extractive distillation by adding a solvent that alters the relative volatilities of the components.[16][17][18]An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. Adding a third component can break the azeotrope, allowing for separation.
Problem 2: Low Yield After Purification
Probable Cause Recommended Solution Scientific Rationale
Product loss during transfers Minimize the number of transfer steps. Rinse glassware with the purification solvent to recover any residual product.Each transfer of material can result in some loss. Rinsing ensures that the maximum amount of product is carried through the purification process.
Excessive washing of crystals Use a minimal amount of ice-cold solvent for washing.The product has some solubility even in cold solvent. Using a large volume of wash solvent will dissolve a significant amount of the purified product.[10]
Crystallization of product during hot filtration Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask). Use a slight excess of hot solvent to ensure the product remains dissolved.If the filtration apparatus is cold, the saturated solution will cool upon contact, causing premature crystallization and loss of product on the filter paper.[14]
Degradation of the product Ensure purification conditions are mild (e.g., lower temperature for vacuum distillation). Check for and remove any acidic or basic impurities before heating.Sulfones can be susceptible to degradation under harsh conditions. Acidic byproducts can sometimes form, which can catalyze further degradation.[18]

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound
  • Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed and greased.

  • Charging the Flask: Add the crude this compound to the distillation flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Analysis: Analyze the purity of the collected fraction using an appropriate analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[19][20]

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of crude IPMS and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude IPMS in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

  • Purity Assessment: Determine the melting point of the crystals and analyze their purity by GC or NMR. A sharp melting point close to the literature value indicates high purity.[10]

Visualization of Purification Workflow

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Primary Purification cluster_post_purification Post-Purification Start Crude this compound Analysis Analyze Impurity Profile (GC/NMR) Start->Analysis Distillation Vacuum Distillation Analysis->Distillation Volatile Impurities Recrystallization Recrystallization Analysis->Recrystallization Solid Impurities Purity_Check Check Purity Distillation->Purity_Check Recrystallization->Purity_Check High_Purity High-Purity Product Purity_Check->High_Purity Purity > 99% Repurify Repeat Purification or Choose Alternative Method Purity_Check->Repurify Purity < 99% Repurify->Distillation Repurify->Recrystallization

Caption: Decision workflow for the purification of this compound.

This guide is intended to be a living document. As new techniques and challenges emerge, it will be updated to reflect the latest best practices in the field.

References

Technical Support Center: Overcoming Solubility Challenges with Isopropyl Methyl Sulfone in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing solubility issues with isopropyl methyl sulfone and related sulfone-containing compounds. Sulfones are a valuable class of organic compounds with diverse biological activities, making them frequent candidates in drug discovery and chemical biology research.[1][2][3][4] However, their physicochemical properties often lead to poor aqueous solubility, a significant hurdle in obtaining reliable and reproducible data in biological assays.

This guide is structured to provide researchers, scientists, and drug development professionals with a logical, in-depth framework for diagnosing, troubleshooting, and overcoming these solubility challenges. We will move from foundational concepts to advanced, practical protocols, explaining the scientific rationale behind each recommendation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered in the lab.

Q1: My stock solution of this compound in 100% DMSO is perfectly clear, but it forms a cloudy precipitate the moment I add it to my cell culture media. What's happening?

A: This is the most common manifestation of solubility issues and is typically caused by a phenomenon known as "solvent-shift" or "crashing out." Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but its solubility is drastically lower in the aqueous environment of your assay buffer or media.[5] When a small volume of concentrated DMSO stock is introduced into a large volume of aqueous solution, the solvent polarity changes abruptly.[6] This shock to the system causes the compound's solubility to plummet, leading to rapid precipitation. What you are observing is the difference between the compound's high solubility in the organic stock and its low kinetic solubility in the final assay medium.[5]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay without affecting the results?

A: There is no single universal concentration, as tolerance is highly dependent on the specific cell type and the duration of exposure. However, widely accepted industry standards and empirical data suggest the following guidelines:

  • ≤ 0.1% DMSO: Generally considered safe for most cell lines with minimal off-target effects.[7]

  • 0.1% to 0.5% DMSO: A common range in many screening assays. While many robust cell lines tolerate this, sensitive cell types may show altered morphology, proliferation, or function, especially with longer incubation times.[7][8]

  • > 0.5% - 1.0% DMSO: This concentration significantly increases the risk of artifacts. It can damage cell membranes, induce oxidative stress, alter gene expression, or even cause cell death.[7][9] Some studies report that concentrations as low as 0.5% can cause ~25% cell death after 24 hours in certain cell types.[10]

Crucially, you must always run a vehicle control (media with the same final DMSO concentration as your test wells but without the compound) to differentiate between compound-specific effects and solvent-induced artifacts.

Q3: Can my assay buffer composition, like pH or the presence of serum, impact the solubility of this compound?

A: Absolutely. While this compound itself is a neutral molecule and thus not sensitive to pH changes, other components of your buffer are critical. The presence of proteins, such as albumin in fetal bovine serum (FBS), can sometimes improve the solubility of hydrophobic compounds by binding to them. Conversely, high salt concentrations in some buffers can decrease the solubility of organic molecules (the "salting out" effect). If you observe precipitation, it is worthwhile to test the compound's solubility in both serum-free and serum-containing media to diagnose the issue.[5]

Q4: I've lowered my final compound concentration and kept DMSO at 0.1%, but I still see precipitation over time in the incubator. What should I do next?

A: This indicates that your compound's concentration, even if initially soluble (kinetic solubility), is above its thermodynamic solubility limit in your assay medium, leading to precipitation over the course of the experiment. When simple dilution and DMSO optimization fail, you must move to more advanced formulation strategies. These include using co-solvents or employing solubilizing excipients like cyclodextrins or surfactants.[11][12] These approaches are detailed in Section 2.

Section 2: Core Troubleshooting Workflow & Advanced Strategies

When basic troubleshooting is insufficient, a systematic approach is required. This workflow guides you from problem identification to implementing an advanced solubilization strategy.

Workflow for Overcoming Solubility Issues

This diagram outlines the decision-making process for addressing compound precipitation.

G cluster_0 start Compound Precipitation Observed in Assay q1 Is final concentration as low as possible? start->q1 sol1 ACTION: Perform dose-response to find lowest effective concentration. q1->sol1 No q2 Is dilution technique optimized? q1->q2 Yes sol1->q2 sol2 ACTION: Use high-energy mixing. (e.g., add stock to vortexing buffer). Pre-warm aqueous buffer to 37°C. q2->sol2 No q3 Is final DMSO concentration absolutely minimized? q2->q3 Yes sol2->q3 sol3 ACTION: Perform Vehicle Tolerance Assay (Protocol 3) to find max tolerated [DMSO]. q3->sol3 No adv_strat Advanced Solubilization Required q3->adv_strat Yes sol3->adv_strat

Caption: Systematic troubleshooting workflow for compound precipitation.

Advanced Strategy 1: Using Co-solvents

Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[12]

  • Rationale: By creating a more "organic-like" environment, the energy penalty for dissolving a hydrophobic compound like this compound is reduced.

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400).

  • Implementation:

    • Prepare your compound stock in 100% DMSO as usual.

    • Create an intermediate dilution in the co-solvent (e.g., dilute 1:10 in PEG-400).

    • Add this intermediate stock to your final assay buffer. This gradual change in polarity can prevent the compound from crashing out.

  • Caution: Like DMSO, co-solvents can have biological effects. You must perform a vehicle tolerance test with your chosen co-solvent system to establish a safe concentration for your assay.

Advanced Strategy 2: Using Solubilizing Excipients

Excipients are pharmacologically inactive substances used to improve the delivery and stability of active compounds. For solubility, surfactants and cyclodextrins are most common.[11][13]

A. Surfactants (e.g., Tween® 80, Kolliphor® EL)

  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in aqueous solution. The hydrophobic tails form a core, creating a microenvironment that can encapsulate poorly soluble compounds and carry them in solution.[11]

  • Implementation: Add the surfactant to your assay buffer before introducing the compound stock. Allow it to dissolve completely. The final concentration is typically low (e.g., 0.1% - 1.0%).

B. Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)

  • Mechanism: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic interior cavity. Poorly soluble compounds can become trapped within this "hydrophobic pocket," forming an "inclusion complex" that is readily soluble in water.[11][12][13] This is a highly effective method for increasing the apparent water solubility of many drugs.

  • Implementation: Dissolve the cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin) in the assay buffer first. Then, add the DMSO stock of your compound. The complex will form in situ.

G cluster_0 Mechanism of Cyclodextrin Solubilization compound This compound (Poorly Soluble) complex Soluble Inclusion Complex compound->complex Enters Cavity cd Cyclodextrin (Hydrophobic Core) water Aqueous Buffer complex->water Disperses In

Caption: Cyclodextrins encapsulate hydrophobic molecules, increasing their solubility.

Section 3: Key Protocols & Methodologies

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Objective: To create a stable, concentrated stock for serial dilutions.

  • Solvent Selection: Use high-purity, anhydrous DMSO. Other polar aprotic solvents like DMF can be used but DMSO is standard.

  • Procedure:

    • Accurately weigh the this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a high but fully soluble concentration (e.g., 10-50 mM is a common starting point).

    • Ensure complete dissolution using a vortex mixer. Gentle warming (30-37°C) can be used if necessary, but check for compound stability at elevated temperatures.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce water contamination.

    • Store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment using Nephelometry

  • Objective: To quantitatively determine the concentration at which a compound precipitates in a specific buffer.

  • Principle: Nephelometry measures the amount of light scattered by suspended particles (precipitate) in a solution. Higher scattering indicates lower solubility.[5]

  • Procedure:

    • Prepare a serial dilution of your compound in 100% DMSO in a 96-well plate (e.g., starting from 10 mM down to ~1 µM).

    • In a separate clear, flat-bottom 96-well plate, add your final assay buffer to each well (e.g., 198 µL).

    • Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the DMSO plate to the buffer plate to achieve the desired final concentration (this example gives a 1:100 dilution and 1% final DMSO).

    • Mix immediately on a plate shaker for 30-60 seconds.

    • Read the plate on a nephelometer or plate reader capable of measuring light scattering (absorbance at ~620-650 nm can be a surrogate) at T=0.

    • Incubate the plate under your standard assay conditions (e.g., 37°C for 2 hours).

    • Read the plate again. The concentration at which the signal significantly rises above the background (buffer + DMSO only) is the limit of your compound's kinetic solubility.[5]

Protocol 3: Vehicle (Solvent) Tolerance Assay for Cell-Based Experiments

  • Objective: To determine the highest concentration of your solvent system (e.g., DMSO, or DMSO + PEG-400) that does not impact cell viability or assay readout.

  • Procedure:

    • Plate your cells at the density used in your main experiment and allow them to adhere overnight.

    • Prepare serial dilutions of your solvent system (e.g., 2% DMSO, 1%, 0.5%, 0.25%, 0.1%, etc.) in your cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Also include a "medium only" (no solvent) control.

    • Incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a standard method (e.g., CellTiter-Glo®, MTT, or Trypan Blue exclusion).

    • The highest solvent concentration that shows no significant difference in viability compared to the "medium only" control is your maximum tolerated concentration.

Section 4: Data Summaries & Reference Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number4853-74-1[14][15]
Molecular FormulaC4H10O2S[14][15]
Molecular Weight122.19 g/mol [14][15]
Physical StateClear Liquid[14][16]
Melting Point16 °C[14]
Boiling Point238 °C[14]
Density1.13 g/cm³[14][15]

Table 2: Recommended Starting Concentrations for Common Solubilizing Agents

AgentTypeTypical Final ConcentrationKey Considerations
DMSO Organic Solvent< 0.5% (v/v)Must perform vehicle tolerance test.[7][10]
PEG-400 Co-solvent1% - 10% (v/v)Can increase viscosity; requires tolerance testing.
Ethanol Co-solvent1% - 5% (v/v)Can be cytotoxic at higher concentrations.
Tween® 80 Surfactant0.1% - 1.0% (w/v)Can interfere with some assays; check for micelle effects.[11]
HP-β-CD Cyclodextrin1% - 5% (w/v)Highly effective; can sometimes extract membrane lipids at high conc.[11]

Table 3: Summary of DMSO Effects on Biological Systems

DMSO ConcentrationGeneral Cellular EffectsAssay-Specific Interference
< 0.1% Generally negligible effects on most cell lines.[7]Minimal risk. Considered the "gold standard" safe concentration.
0.1% - 0.5% Can inhibit proliferation in sensitive cells. May alter membrane permeability.[7][8]May affect protein stability or enzyme kinetics.[17]
0.5% - 1.0% Increased risk of cytotoxicity, oxidative stress, and apoptosis.[9][10]Can cause protein unfolding. May compete with test compounds for binding sites.[17]
> 1.0% Significant cytotoxicity is common. Can induce cell cycle arrest or differentiation.[8][9]High potential for assay artifacts. Results are often uninterpretable.

References

Minimizing degradation of isopropyl methyl sulfone during sample preparation.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Degradation During Sample Preparation

Welcome to the Technical Support Center for Isopropyl Methyl Sulfone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on sample preparation and analysis. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the stability and integrity of your samples.

Troubleshooting Guide: Addressing Common Sample Preparation Issues

This section addresses specific problems you may encounter during your experiments with this compound.

Q1: I'm observing unexpected peaks in my chromatogram after sample preparation. What could be the cause?

A1: The appearance of unexpected peaks can be attributed to several factors, including the degradation of this compound, impurities in your reagents, or contamination from your sample preparation materials.

  • Degradation Products: Sulfones are generally stable; however, isopropyl groups, in particular, can be susceptible to degradation under certain conditions.[1][2] Acidic environments may promote the formation of a stabilized secondary carbocation, leading to the cleavage of the isopropyl group.[1][2] Oxidative stress can also lead to the formation of degradation byproducts.[3]

  • Reagent Impurities: Always use high-purity solvents and reagents. Running a "blank" sample preparation (without the analyte) can help identify peaks originating from your reagents.

  • Leachables from Consumables: Ensure that your vials, pipette tips, and other consumables are compatible with your solvents to prevent the leaching of plasticizers or other contaminants.

To diagnose the issue, a systematic approach is recommended. A forced degradation study, where the sample is intentionally exposed to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, and light), can help identify the retention times of potential degradation products.[4]

Q2: My analyte recovery is consistently low. Could this compound be degrading during the sample cleanup step?

A2: Low recovery is a common issue that can stem from degradation or suboptimal extraction conditions.

  • pH-Related Degradation: If your sample cleanup involves acidic conditions, such as during a solid-phase extraction (SPE) loading or washing step, you may be losing your analyte to degradation. Isopropyl sulfonates have shown poor stability in acidic environments.[1][2] Consider using a buffered solution to maintain a neutral pH throughout the extraction process.

  • Adsorption to Surfaces: this compound may adsorb to certain surfaces. Silanophilic interactions with glass surfaces can be minimized by using silanized glassware or polypropylene tubes.

  • Improper SPE Sorbent Selection: If using SPE, ensure the chosen sorbent is appropriate for the polarity of this compound. A non-polar sorbent like C18 or a polar sorbent like silica may be suitable depending on your sample matrix and elution solvents. It's crucial to optimize the loading, washing, and elution steps to maximize recovery.

Q3: I'm observing poor peak shape for this compound in my HPLC analysis. Is this indicative of on-column degradation?

A3: While on-column degradation is possible, poor peak shape (e.g., tailing, fronting, or splitting) is more commonly associated with chromatographic issues.[5]

  • Peak Tailing: This can be caused by interactions between the analyte and active sites (silanols) on the silica-based column packing. Using an end-capped column or adding a competitive base to the mobile phase can mitigate this.

  • Peak Fronting: This is often a sign of column overload. Try reducing the concentration of your sample.

  • Split Peaks: This may indicate a partially clogged column frit or an issue with the injector.

To determine if degradation is occurring on the column, you can try lowering the column temperature or using a different stationary phase. If the peak shape improves, it may suggest that the original conditions were too harsh.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling and stability of this compound.

Q1: What are the primary conditions that can lead to the degradation of this compound?

A1: Based on the chemistry of sulfones and isopropyl groups, the following conditions are most likely to cause degradation:

  • Acidic Conditions: Isopropyl groups attached to sulfonates are known to be labile in acidic environments.[1][2] It is prudent to assume that this compound may also exhibit some sensitivity to strong acids.

  • Strong Oxidizing Agents: Functional groups like sulfones can be susceptible to strong oxidizing agents, although they are generally considered to be in a high oxidation state already.[3]

  • High Temperatures: While sulfones are typically thermally stable, prolonged exposure to very high temperatures could lead to decomposition.[6]

  • Photolysis: Exposure to high-intensity UV light can induce degradation in some molecules. A photostability study is recommended as part of a comprehensive stability assessment.

Q2: What are the recommended solvents and storage conditions for this compound?

A2: For sample preparation, it is best to use high-purity, neutral solvents.

ParameterRecommendationRationale
Solvents Acetonitrile, Methanol, DichloromethaneThese are common solvents in which sulfones are soluble and are generally inert.
pH Maintain near-neutral pH (6-8)To avoid potential acid-catalyzed hydrolysis of the isopropyl group.[1][2]
Storage Cool, dark place, under inert gasTo minimize potential thermal and photolytic degradation.
Q3: Are there any specific materials I should avoid during sample preparation?

A3: While this compound is not known to be highly reactive, it is good practice to avoid:

  • Strongly acidic or basic glassware cleaners: Residual cleaning agents could affect the pH of your sample.

  • Reactive SPE sorbents: Unless intended for a specific chemical transformation, stick to standard non-polar or polar sorbents. Some ion-exchange resins could potentially interact with the sulfone group under certain conditions.[7]

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound from an Aqueous Matrix
  • Conditioning: Condition a C18 SPE cartridge with 1-2 cartridge volumes of methanol, followed by 1-2 cartridge volumes of deionized water. Ensure the sorbent does not run dry.

  • Loading: Load the sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1-2 cartridge volumes of a weak aqueous wash solution (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with a suitable organic solvent, such as acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Visualizations

Troubleshooting Workflow for Sample Preparation Issues

troubleshooting_workflow start Start: Sample Prep Issue unexpected_peaks Unexpected Peaks? start->unexpected_peaks Yes low_recovery Low Recovery? start->low_recovery No run_blank Run Blank Sample Prep unexpected_peaks->run_blank Yes poor_peak_shape Poor Peak Shape? low_recovery->poor_peak_shape No check_ph Check pH of Solutions low_recovery->check_ph Yes check_hplc Troubleshoot HPLC System poor_peak_shape->check_hplc Yes forced_degradation Perform Forced Degradation Study run_blank->forced_degradation check_consumables Check Consumables for Leachables forced_degradation->check_consumables end1 Identify Source of Impurity check_consumables->end1 optimize_spe Optimize SPE Method check_ph->optimize_spe use_inert_vials Use Silanized/PP Vials optimize_spe->use_inert_vials end2 Improve Recovery use_inert_vials->end2 reduce_concentration Reduce Sample Concentration check_hplc->reduce_concentration change_column Try Different Column/Mobile Phase reduce_concentration->change_column end3 Optimize Chromatography change_column->end3 degradation_pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_oxidation Strong Oxidation cluster_photolysis Photolysis parent This compound acid_product1 Methane Sulfonic Acid parent->acid_product1 H+ acid_product2 Propene/Isopropanol parent->acid_product2 H+ ox_product Further Oxidized Products (Hypothetical) parent->ox_product [O] photo_product Radical Species parent->photo_product hv

References

Technical Support Center: Selecting and Validating an Internal Standard for Isopropyl Methyl Sulfone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for selecting, validating, and troubleshooting the use of an internal standard (IS) for the accurate quantification of isopropyl methyl sulfone (IMS). Moving beyond a simple checklist, we will explore the fundamental principles and causal relationships that underpin a robust analytical method, ensuring your data is both precise and reliable.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Concepts - The "Why" of Internal Standards

Q1: What is the primary function of an internal standard in quantitative analysis?

An internal standard is a distinct chemical substance, added at a constant, known concentration to every sample, calibrator, and quality control within an analytical batch.[1][2] Its core purpose is to compensate for variations that are difficult to control throughout the analytical workflow.[3][4][5][6] By calculating the ratio of the analyte's response to the IS's response, we can correct for inconsistencies in:

  • Sample Preparation: Losses during extraction, evaporation, or derivatization steps.

  • Injection Volume: Minor physical variations in the volume injected into the chromatograph.[4]

  • Instrumental Variability: Fluctuations in detector sensitivity or ionization efficiency in a mass spectrometer.[4][6]

Essentially, the IS acts as a reliable benchmark within each sample, allowing for a more accurate and precise relative quantification.[7]

Q2: Why is an external standard calibration not always sufficient?

External standard calibration, where the response of unknown samples is compared to a calibration curve generated from separately prepared standards, is simple but assumes that every injection and sample is handled with perfect consistency. This is rarely achievable, especially with complex biological matrices or multi-step sample preparation protocols. Any volumetric loss or change in instrument sensitivity for an unknown sample will directly translate into an error in its calculated concentration.

The internal standard method mitigates these errors because both the analyte and the IS are subjected to the same variations simultaneously.[3][8] If sample is lost during preparation, both analyte and IS are lost proportionally, preserving their response ratio.[8]

Q3: What are the ideal characteristics of an internal standard?

The selection of an appropriate IS is one of the most critical steps in method development. An ideal IS should possess the following characteristics:

  • Structural and Chemical Similarity: The IS should be as similar to the analyte as possible to ensure it behaves nearly identically during sample extraction and chromatographic separation.[1][4][5]

  • Purity and Stability: The IS must be highly pure, well-characterized, and chemically stable throughout all sample preparation and storage conditions.[4][5]

  • Absence from Matrix: It must not be naturally present in the analytical samples.[3][5][7]

  • Chromatographic Resolution: For techniques like GC-FID or HPLC-UV, the IS peak must be fully separated from the analyte and any other interfering components in the matrix.[4] For mass spectrometry, co-elution with the analyte is often ideal, especially when using a stable isotope-labeled IS.[5]

  • Similar Response: It should have a comparable analytical response to the analyte to ensure precise ratio calculations.[1]

Section 2: Candidate Selection for this compound (IMS)

Q4: What are the best candidates for an internal standard for IMS, and what are the pros and cons of each?

Given the chemical properties of this compound (C₄H₁₀O₂S, MW: 122.19)[9][10], a small, polar sulfone[11], we can propose several candidates. The choice depends heavily on the analytical technique (GC-MS or LC-MS) and the availability of the standard.

Option A (The Gold Standard): Stable Isotope-Labeled this compound

A stable isotope-labeled (SIL) internal standard is a version of the analyte where one or more atoms are replaced with a heavy isotope, such as deuterium (²H or D) or Carbon-13 (¹³C).[5] Examples include:

  • Isopropyl-d₇-methyl sulfone

  • Isopropyl methyl-d₃-sulfone

Causality: Because a SIL-IS has virtually identical chemical and physical properties to the analyte, it will co-elute chromatographically and experience the exact same extraction recovery, matrix effects, and ionization efficiency in the mass spectrometer.[3][12][13][14] This provides the most accurate possible correction for all sources of variability. For mass spectrometry, a mass difference of at least 3-4 Da is recommended to prevent isotopic crosstalk.[13][14]

Option B (The Practical Alternative): Structural Analogs

When a SIL-IS is not available or is prohibitively expensive, a closely related structural analog can be used.[5][12][13] The goal is to select a compound that mimics the key functional groups and polarity of IMS.

  • Ethyl Methyl Sulfone: Shares the methyl sulfone group but has a slightly different alkyl chain.

  • n-Propyl Methyl Sulfone: A close homolog that will have a slightly later retention time.

  • Isopropyl Ethyl Sulfone: Another close homolog, maintaining the isopropyl group.

Causality: These compounds share the polar sulfone moiety and are expected to behave similarly during reversed-phase or HILIC chromatography and extraction. However, their different structures mean they will not co-elute and may respond differently to matrix-induced ionization suppression or enhancement, which is a significant drawback.[5]

Internal Standard CandidateKey PropertiesProsCons
Isopropyl-d₇-methyl sulfone Stable Isotope-Labeled (SIL)Gold Standard: Near-identical extraction, chromatography, and ionization behavior. Corrects for matrix effects most accurately.[3][13]May be expensive or require custom synthesis.[15][16] Isotopic purity must be high.[14]
Ethyl Methyl Sulfone Structural AnalogCommercially available, cost-effective. Shares the key sulfone functional group.Different retention time. May not perfectly mimic IMS behavior in extraction or ionization.[5]
n-Propyl Methyl Sulfone Structural AnalogClose homolog, predictable chromatographic behavior relative to IMS.Different retention time. Susceptible to differential matrix effects.
Section 3: Experimental Workflow - Selection and Validation Protocol

Q5: How do I experimentally verify the suitability of my chosen internal standard?

Verifying your IS is not a single experiment but a systematic process integrated into your overall method development and validation, guided by regulatory frameworks from the ICH and FDA.[17][18][19][20]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Development cluster_2 Phase 3: Formal Validation A Select Candidate IS (SIL or Analog) B Purity & Identity Check (e.g., MS, NMR) A->B C Interference Check (Inject Blank Matrix + IS) B->C D Chromatographic Evaluation (Peak Shape, Retention, Resolution) C->D E Response Factor Consistency Check D->E F Optimize IS Concentration E->F G Full Method Validation (ICH Q2(R2) / FDA) F->G H Confirm IS Performance Across: - Linearity - Accuracy & Precision - Robustness G->H I Routine Use H->I

Workflow for IS Selection and Validation.

1. Initial Screening & Interference Check:

  • Objective: To ensure the IS is pure and does not interfere with the analyte or the matrix.

  • Procedure:

    • Prepare a high-concentration solution of the IS and acquire its mass spectrum to confirm identity and purity.

    • Select at least 6-10 different sources of blank matrix (e.g., plasma, urine from different donors).

    • Process and analyze these blank matrix samples without IS to check for any endogenous peaks at the retention time of IMS and the IS.

    • Process and analyze the blank matrix samples with the IS added to ensure no matrix components co-elute and interfere with the IS peak.

  • Acceptance Criteria: No significant interfering peaks (>20% of the area of the LOQ for the analyte, and >5% for the IS).

2. Chromatographic Evaluation & Response Factor Consistency:

  • Objective: To ensure the IS behaves robustly under the chosen chromatographic conditions.

  • Procedure:

    • Prepare a solution containing both IMS and the IS at a mid-range concentration.

    • Inject this solution at least six times.

    • For Structural Analogs: Evaluate the resolution between the IMS and IS peaks. Ensure it is sufficient (e.g., USP resolution > 2.0).

    • For All IS: Calculate the Response Factor (RF) for each injection: RF = (Area_Analyte / Concentration_Analyte) / (Area_IS / Concentration_IS)

  • Acceptance Criteria: The percent relative standard deviation (%RSD) of the response factor across the six injections should be low (e.g., < 5%). This demonstrates that the instrument is responding consistently to both compounds.

3. Full Method Validation:

  • Objective: To confirm the IS performs its function correctly across the full analytical range and under varied conditions, as per ICH/FDA guidelines.[17][19][21]

  • Procedure: During formal validation, pay close attention to the IS response.

    • Linearity: The IS response should be consistent across all calibration points. A plot of IS area vs. concentration should show no significant trends.

    • Accuracy & Precision: The %RSD of the IS area in all accepted runs across multiple days should be within a defined limit (e.g., < 15-20%).

    • Matrix Effect: Post-extraction spike experiments should be performed to confirm that the IS adequately tracks and corrects for any matrix-induced signal suppression or enhancement.

    • Robustness: Deliberately vary chromatographic parameters (e.g., column temperature, mobile phase composition) and ensure the analyte/IS peak area ratio remains unaffected.[19]

Section 4: Troubleshooting Guide - Common Problems & Solutions

Q6: My internal standard response is highly variable between samples in the same batch. What should I investigate?

Inconsistent IS response is a red flag that a fundamental part of your analytical process is failing.[22] A systematic, science-driven investigation is required.[22]

G Start Inconsistent IS Response? Prep Review Sample Prep? (Pipetting, Evaporation) Start->Prep Matrix Assess Matrix Effects? (Ion Suppression) Start->Matrix Stability Verify IS Stability? (In solution, in matrix) Start->Stability Hardware Inspect Instrument? (Injector, Column, Source) Start->Hardware Result_Prep Refine SOP, Retrain Analyst Prep->Result_Prep Result_Matrix Improve Cleanup or Chromatography Matrix->Result_Matrix Result_Stability Prepare Fresh IS, Check Storage Stability->Result_Stability Result_Hardware Perform Maintenance Hardware->Result_Hardware

References

Method validation challenges for low-level detection of isopropyl methyl sulfone.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the low-level detection and validation of Isopropyl Methyl Sulfone (IPMS). As a potential genotoxic impurity (PGI), IPMS is subject to stringent control limits, often demanding analytical methods that can reliably quantify it at parts-per-million (ppm) or even lower levels relative to the active pharmaceutical ingredient (API).[1] This guide is structured to address the practical questions and hurdles you, as researchers and drug development professionals, face during method development, validation, and routine analysis.

Part 1: Foundational Concepts & Strategic Planning

This section addresses the fundamental "why" and "how" of designing an analytical strategy for IPMS, grounding the approach in regulatory context and first principles.

Q1: Why is the detection of IPMS at low levels so critical?

This compound is a sulfonate ester. This class of compounds is often flagged for its potential to be DNA-reactive, or mutagenic.[2] Regulatory bodies, therefore, classify them as potential genotoxic impurities that must be controlled to levels that pose a negligible carcinogenic risk to patients.[3][4]

The controlling principle is the Threshold of Toxicological Concern (TTC), a concept that establishes a daily intake limit for a genotoxic impurity that is considered to be of negligible risk.[5] For most genotoxic impurities, this is set at 1.5 µ g/day for lifetime exposure.[2][6][] Consequently, the allowable concentration limit in an API depends on the drug's maximum daily dose. For an API with a 1g daily dose, the IPMS limit would be 1.5 ppm (1.5 µg/1 g). This necessitates highly sensitive and specific analytical methods far beyond those used for typical impurities.[1]

Q2: Should I use GC-MS or LC-MS for IPMS analysis? What is the scientific rationale for choosing one over the other?

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision point driven by the physicochemical properties of IPMS, the nature of the API matrix, and available instrumentation. Both are considered state-of-the-art for genotoxic impurity analysis.[1][8]

Rationale for GC-MS:

  • Expertise & Experience: IPMS is a small, relatively volatile, and thermally stable molecule, making it an ideal candidate for GC analysis. The primary advantage is the high efficiency and resolving power of capillary GC columns, which can effectively separate IPMS from other volatile components.

  • Trustworthiness: Electron Ionization (EI) in GC-MS provides highly reproducible fragmentation patterns, creating a characteristic mass spectrum that serves as a robust fingerprint for identification, often searchable against libraries like NIST.[9] This high degree of specificity is crucial for unambiguous identification at trace levels.

Rationale for LC-MS:

  • Expertise & Experience: LC-MS is advantageous for APIs that are not volatile or are thermally labile. A direct "dissolve-and-inject" approach is often possible, simplifying sample preparation. It avoids the high temperatures of a GC inlet, which could potentially degrade the API and create interfering byproducts.

  • Trustworthiness: While electrospray ionization (ESI) is softer and may not produce extensive fragmentation, the high selectivity of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity, effectively isolating the analyte signal from a complex matrix.

Comparative Summary:

ParameterGC-MSLC-MS/MS
Analyte Suitability Excellent for volatile & thermally stable IPMS.Good; does not require volatility.
Sample Preparation May require more extensive extraction if the API is non-volatile.Often simpler; direct injection is common.
Selectivity High, especially with high-resolution MS or SIM mode.[9]Excellent, especially with MRM mode.
Common Challenges API thermal degradation in the inlet; matrix interference.Ion suppression/enhancement from the API or mobile phase additives; analyte's poor ionization.
Recommended For Cases where the API is also volatile or can be easily separated during sample prep.High-concentration, non-volatile API matrices.

Part 2: Method Validation Troubleshooting (ICH Q2(R1) Framework)

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[10] For low-level IPMS analysis, this presents unique challenges. The following Q&A section is framed around the validation characteristics outlined in the ICH Q2(R1) guideline.[11][12][13]

Specificity

Q3: How can I demonstrate specificity when my blank API matrix shows interfering peaks near the retention time of IPMS?

This is a common and critical challenge. The goal is to prove that the signal you are measuring comes only from IPMS.

  • Causality: Interfering peaks can arise from the API itself, related substances, or contaminants in the sample preparation reagents. At the high sample concentrations required for trace analysis (e.g., 10-50 mg/mL), even minor impurities can give a significant signal.

  • Protocol-Driven Solution:

    • Chromatographic Optimization: First, attempt to resolve the interference chromatographically. For GC, adjust the temperature ramp rate.[9] For LC, modify the mobile phase composition or gradient profile.[14] Consider a different column chemistry (e.g., a wax column in GC[15] or a different stationary phase in LC).

    • Mass Spectrometric Selectivity: This is your most powerful tool.

      • For GC-MS: Do not rely on a single ion in SIM mode. Monitor at least three characteristic ions for IPMS. The ratio of these ions in a sample must match that of a pure standard for positive identification.

      • For LC-MS/MS: Develop a highly specific MRM transition. The interference is unlikely to have the same precursor ion and the same product ion as IPMS.

    • Spiked Sample Analysis: Spike the blank API matrix with a known, low concentration of IPMS (e.g., at the reporting limit). The method must be able to detect the IPMS peak, and its mass spectrum or ion ratios must be correct, even in the presence of the interfering peak.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Q4: My calculated Signal-to-Noise (S/N) ratio for the LOQ is inconsistent between runs. What causes this and how can I establish a reliable LOQ?

Inconsistency in S/N at low levels is often due to variability in baseline noise and analyte response. The objective is to establish a concentration that can be measured with acceptable precision and accuracy.[15]

  • Causality:

    • Baseline Noise: Can be chemical (e.g., column bleed in GC, mobile phase contaminants in LC) or electronic.

    • Response Variability: At the limit of detection, factors like minor injection volume variations, inconsistent ionization, or analyte adsorption to surfaces can have a magnified effect on the peak area.

  • Self-Validating Protocol for LOQ Establishment:

    • Estimate the LOQ: Based on preliminary runs, determine the concentration that gives an S/N ratio of approximately 10.

    • Prepare a Standard at the Estimated LOQ: Prepare at least six independent samples of the API spiked with IPMS at this estimated LOQ concentration.

    • Analyze the Samples: Inject each sample and calculate the concentration of IPMS.

    • Evaluate Precision and Accuracy:

      • Precision: The Relative Standard Deviation (%RSD) of the concentrations from the six preparations should be within an appropriate limit (e.g., ≤10-20% for trace analysis).

      • Accuracy: The mean recovery of the spiked concentration should be within an acceptable range (e.g., 70-130%).[9]

Workflow for Method Development and Validation

G cluster_0 Phase 1: Development cluster_1 Phase 2: Validation (ICH Q2) cluster_2 Phase 3: Implementation Start Define Requirement (e.g., 1.5 ppm limit) SelectTech Select Technique (GC-MS vs LC-MS) Start->SelectTech Optimize Optimize Method (Column, Mobile Phase/Ramp, MS) SelectTech->Optimize Specificity Specificity (Peak Purity / MS ID) Optimize->Specificity Proceed to Validation LOQ Determine LOQ (S/N ~10, Precision, Accuracy) Specificity->LOQ Troubleshoot Troubleshoot & Re-optimize Specificity->Troubleshoot Fail Linearity Linearity & Range (LOQ to 120% Limit) LOQ->Linearity LOQ->Troubleshoot Fail Accuracy Accuracy (% Recovery at 3 Levels) Linearity->Accuracy Linearity->Troubleshoot Fail Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->Troubleshoot Fail Robustness Robustness (Vary Method Parameters) Precision->Robustness Precision->Troubleshoot Fail Final Method Ready for Routine Use Robustness->Final Validation Complete Robustness->Troubleshoot Troubleshoot->Optimize Re-evaluate

Caption: Workflow for IPMS analytical method development and validation.

Accuracy

Q5: My recovery for IPMS in spiked API samples is consistently low (~50%). What are the likely causes?

Low accuracy, or recovery, indicates a systematic loss of the analyte during the analytical procedure.

  • Causality & Troubleshooting Steps:

    • Sample Preparation Loss: This is the most common culprit.

      • Analyte Adsorption: IPMS may adsorb to glassware or filter membranes. Solution: Silanize glassware and test different, low-binding filter materials (e.g., PTFE).

      • Incomplete Extraction: If using a liquid-liquid or solid-phase extraction, the partitioning of IPMS may be inefficient. Solution: Optimize extraction solvent polarity, pH, and mixing time.

      • Analyte Volatility: If evaporating a solvent, the volatile IPMS may be lost along with it. Solution: Use a gentle stream of nitrogen and avoid heating. Consider a sample preparation method that does not require an evaporation step.

    • Analyte Degradation: IPMS could be unstable in the sample diluent or in the presence of the API. Solution: Prepare standards in the blank matrix and analyze them over time to assess stability. If instability is confirmed, samples must be analyzed immediately after preparation.

    • Matrix Effects (LC-MS): The API co-eluting with IPMS can suppress the ionization of IPMS, leading to a lower-than-expected signal. Solution: Dilute the sample if sensitivity allows, or improve chromatographic separation to move the IPMS peak away from the main API peak.

Robustness

Q6: What parameters are most critical to check for robustness in a low-level IPMS method?

Robustness testing demonstrates the method's reliability with respect to small, deliberate variations in its parameters. For trace analysis, certain parameters are more likely to cause significant deviations.

  • Expertise & Experience: Focus on parameters that directly influence chromatographic retention and instrument response.

    • For GC-MS:

      • Inlet Temperature: A small change (e.g., ±5 °C) could affect analyte transfer or API degradation.

      • Oven Ramp Rate: A slight change (e.g., ±10% of the rate) can shift retention times and affect resolution.

      • Carrier Gas Flow Rate: Minor variations (e.g., ±0.1 mL/min) can impact retention time and peak shape.[9]

    • For LC-MS:

      • Mobile Phase Composition: Vary the organic solvent percentage slightly (e.g., ±1-2%).

      • Column Temperature: A change of ±5 °C can significantly shift retention times.

      • Mobile Phase pH: If using a buffer, vary it by ±0.1-0.2 pH units.

The method is considered robust if the results for specificity, LOQ, and accuracy remain within acceptable criteria despite these small changes.

Part 3: Experimental Protocols & Data

Protocol: GC-MS Starting Conditions for IPMS Analysis

This protocol is a starting point based on validated methods in the literature and should be optimized for your specific instrument and API.[9][16]

  • Sample Preparation:

    • Accurately weigh 200 mg of the API into a 10 mL volumetric flask.

    • Add 5 mL of a suitable diluent (e.g., N,N-Dimethylformamide or Dichloromethane).

    • Spike with the appropriate volume of IPMS standard solution, if required.

    • Sonicate for 10 minutes to dissolve, then dilute to volume.

    • Filter through a 0.45 µm PTFE syringe filter into a GC vial.

  • GC-MS Parameters:

    • GC System: Agilent 7890 or equivalent.

    • Column: DB-624 or similar, 30 m x 0.32 mm, 1.8 µm film thickness.

    • Inlet: Splitless mode, 200 °C.

    • Carrier Gas: Helium, constant flow at 2 mL/min.

    • Oven Program: Initial 110 °C, hold for 15 min, ramp at 25 °C/min to 225 °C, hold for 15 min.[9]

    • MS System: Agilent 5975 or equivalent.

    • Mode: Electron Ionization (EI), Selective Ion Monitoring (SIM).

    • Monitored Ions for IPMS: Select characteristic ions based on the IPMS mass spectrum (e.g., m/z 107, 79, 43).

    • Temperatures: Transfer line 270 °C, Ion Source 230 °C.[9]

References

Validation & Comparative

A Comparative Guide to the Cryoprotective Efficacy of Sulfones: From the Gold Standard to Novel Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Cryopreservation, the process of preserving biological materials at sub-zero temperatures, is an indispensable technology in biomedical research, regenerative medicine, and clinical transplantation.[1] The success of this technique hinges on the use of cryoprotective agents (CPAs), which are vital for mitigating the cellular damage caused by ice crystal formation and osmotic stress during freezing and thawing.[2][3] For decades, the organosulfur compound dimethyl sulfoxide (DMSO) has been the undisputed gold standard CPA, valued for its effectiveness across a wide range of cell types.[1] However, its inherent cytotoxicity has fueled a persistent search for safer and more effective alternatives.[4][5]

This guide provides an in-depth comparative analysis of sulfone-based cryoprotectants. We will dissect the mechanisms of action that underpin the efficacy of DMSO, explore structurally similar but functionally distinct sulfones, and introduce novel sulfoxide-containing compounds that hold promise for the future of cryopreservation. This analysis is grounded in experimental data and established protocols to provide researchers, scientists, and drug development professionals with a robust framework for selecting and evaluating cryoprotectants.

The Benchmark Cryoprotectant: Dimethyl Sulfoxide (DMSO)

Since its cryoprotective properties were discovered, DMSO has remained the most widely used CPA for its remarkable ability to preserve a diverse array of cells.[1] Its efficacy is not due to a single property but a combination of powerful physicochemical interactions with water and cellular components.

Mechanism of Cryoprotection

DMSO's protective effects are multifaceted, primarily revolving around the prevention of lethal intracellular ice and the mitigation of "solution effects," where high solute concentrations become toxic to the cell.[1]

  • Colligative Effects & Ice Prevention: As a solute, DMSO depresses the freezing point of the cytoplasm.[1] Its small molecular size and high polarity allow it to rapidly permeate the cell membrane.[4][6] This action allows for a controlled dehydration of the cell as the extracellular medium freezes, drawing water out osmotically and reducing the amount of intracellular water available to form damaging ice crystals.[1]

  • Membrane Interactions: DMSO interacts with the lipid bilayer, increasing membrane permeability and flexibility. This makes the membrane less susceptible to rupture from mechanical stress during the phase changes of water.[6]

  • Inhibition of Eutectic Crystallization: A lesser-known but critical function of DMSO is its ability to inhibit the eutectic crystallization of salts like NaCl.[7][8] As water freezes, solutes become highly concentrated. The crystallization of these solutes, particularly NaCl, is hypothesized to be a major cause of cell injury.[7] DMSO disrupts this process, promoting the formation of a less harmful amorphous, glassy state at low temperatures.[7][8]

DMSO_Mechanism cluster_extracellular Extracellular Space (Freezing) cluster_cell Cell cluster_dmso DMSO Action Ice Ice Crystal Formation Solutes Increased Solute Concentration Ice->Solutes Solution Effects Membrane Cell Membrane Ice->Membrane Mechanical Stress Solutes->Membrane Osmotic Stress Cytoplasm Cytoplasm DMSO_Permeate DMSO Permeates Cell DMSO_Permeate->Cytoplasm Enters cell DMSO_FP Depresses Freezing Point DMSO_Permeate->DMSO_FP DMSO_FP->Cytoplasm Reduces intracellular ice DMSO_Membrane Increases Membrane Flexibility DMSO_Membrane->Membrane Protects from rupture DMSO_Eutectic Inhibits Eutectic Crystallization DMSO_Eutectic->Solutes Prevents salt crystallization

Caption: Mechanism of DMSO Cryoprotection.

The Challenge of DMSO Toxicity

Despite its effectiveness, DMSO is not benign. It is cytotoxic, and prolonged exposure, especially at warmer temperatures, can lead to cell death.[6][9] For clinical applications, adverse effects in patients have been reported, ranging from minor reactions to rare but serious complications like cardiac arrhythmias and renal failure.[4] This toxicity necessitates rapid and efficient removal of DMSO post-thaw, a step that can be challenging for delicate cells or complex tissues.[4]

A Comparative Analysis of Sulfone Cryoprotectants

The search for alternatives has led to the investigation of other sulfone and sulfoxide compounds. This comparative analysis highlights the subtle molecular differences that translate into significant functional disparities.

FeatureDimethyl Sulfoxide (DMSO)Dimethyl Sulfone (DMSO2)L-methionine sulfoxide (Met(O)-OH)
Cryoprotective Efficacy High (Gold Standard)[1]Ineffective[10]High (Comparable to DMSO)[11]
Primary Mechanism Freezing point depression, membrane interaction, inhibition of eutectic crystallization.[1][6][7]N/AHigh ice recrystallization inhibition (IRI) activity, hydrogen bonding with ice.[11]
Key Advantage Broad efficacy across many cell types.[1]Low toxicity.[10]Low toxicity, even at high concentrations.[11]
Key Limitation Dose-dependent cytotoxicity, adverse clinical effects.[4][5]Precipitates at subzero temperatures, causing intracellular damage.[10]Efficacy may be cell-type dependent; requires further validation.
Molecular Structure (CH₃)₂SO(CH₃)₂SO₂C₅H₁₁NO₃S
Dimethyl Sulfone (DMSO2): A Cautionary Tale

Structurally, DMSO2 is very similar to DMSO, differing only by an extra oxygen atom. It exhibits low toxicity and is permeable to cells, making it a seemingly ideal candidate.[10] However, experimental studies reveal it to be an ineffective cryoprotectant. The reason for this failure is a critical lesson in cryobiology: solubility . At subzero temperatures, DMSO2 precipitates out of the aqueous solution.[10] This precipitation occurs both inside and outside the cell, and the formation of solid intracellular DMSO2 crystals is thought to be the primary cause of cell damage.[10] This demonstrates that low toxicity and cell permeability are not sufficient criteria for a successful CPA; it must also remain soluble and functional at cryogenic temperatures.

L-methionine sulfoxide (Met(O)-OH): A Promising Bio-inspired Alternative

Recent research has identified L-methionine sulfoxide (Met(O)-OH), a sulfoxide-containing amino acid, as a highly effective and biocompatible CPA.[11] This compound offers a compelling alternative to DMSO, addressing the critical issue of toxicity.

  • Mechanism of Action: Unlike DMSO's primary reliance on colligative properties, Met(O)-OH appears to work through a potent ice recrystallization inhibition (IRI) activity. It effectively binds to the surface of ice crystals, keeping them small and preventing the growth of larger, more damaging crystals.[11] Molecular dynamics simulations show it forms more stable hydrogen bonds with ice than its parent amino acid, L-methionine.[11]

  • Performance: In studies with L929 cells, Met(O)-OH achieved a post-thaw survival efficiency of up to 84.0% under an ultrarapid freezing protocol.[11] Crucially, it showed no significant impact on cell viability even at high concentrations (4%), a stark contrast to DMSO.[11]

Validated Experimental Protocols for CPA Evaluation

To ensure scientific integrity and trustworthiness, cryoprotectant performance must be evaluated using standardized, self-validating protocols. The following methodologies provide a framework for the comparative assessment of CPAs like DMSO and its alternatives.

Experimental_Workflow start Start: Select Cell Line & CPAs for Comparison prep_cells 1. Prepare Cell Suspension (e.g., 1x10^6 cells/mL) start->prep_cells cpa_prep 2. Prepare CPA Solutions (e.g., 10% DMSO, 4% Met(O)-OH) start->cpa_prep cpa_addition 3. Add CPA to Cells prep_cells->cpa_addition cpa_prep->cpa_addition toxicity Toxicity Screen (No Freeze-Thaw) cpa_prep->toxicity Direct Exposure freezing 4. Controlled-Rate Freezing (-1°C/min to -80°C) cpa_addition->freezing storage 5. Store in Liquid Nitrogen (-196°C) freezing->storage thawing 6. Rapid Thaw (37°C Water Bath) storage->thawing removal 7. CPA Removal (Wash) thawing->removal analysis 8. Post-Thaw Analysis removal->analysis viability Viability Assay (Trypan Blue) analysis->viability Assess Survival functional Functional Assay (e.g., Proliferation, Differentiation) analysis->functional Assess Recovery toxicity->viability Assess Cytotoxicity

Caption: Experimental Workflow for CPA Comparison.

Protocol 1: Standard Cryopreservation of Adherent Cells
  • Cell Preparation: Culture cells to ~80-90% confluency. Harvest cells using trypsin and neutralize. Centrifuge the cell suspension and resuspend the pellet in fresh culture medium to a concentration of 1-5 x 10⁶ cells/mL.

  • CPA Addition: Prepare a 2X CPA solution (e.g., 20% v/v DMSO in culture medium). Place the cell suspension on ice and slowly add an equal volume of the 2X CPA solution dropwise while gently swirling. The final concentration will be 1X (e.g., 10% DMSO).

  • Freezing: Aliquot 1 mL of the cell/CPA mixture into cryovials. Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 4 hours (or overnight). This achieves a cooling rate of approximately -1°C/minute.

  • Storage: Transfer vials to a liquid nitrogen tank (-196°C) for long-term storage.

  • Thawing: Remove a vial from liquid nitrogen and immediately place it in a 37°C water bath until a small ice crystal remains.

  • CPA Removal: Aseptically transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-warmed culture medium. Centrifuge, discard the supernatant containing the CPA, and resuspend the cell pellet in fresh medium for culture or analysis.

Protocol 2: Post-Thaw Viability Assessment (Trypan Blue Exclusion)
  • Sample Preparation: Take a small aliquot (e.g., 20 µL) of the resuspended post-thaw cell suspension from Protocol 1.

  • Staining: Mix the cell suspension with an equal volume of 0.4% Trypan Blue stain. Incubate for 1-2 minutes at room temperature.

  • Counting: Load a hemocytometer with the stained cell suspension. Using a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares.

  • Calculation:

    • Percent Viability = (Number of Viable Cells / Total Number of Cells) x 100

Protocol 3: CPA Toxicity Screening (No Freeze-Thaw Cycle)

This protocol assesses the inherent chemical toxicity of a CPA, decoupling it from freezing-induced injury.[12][13]

  • Cell Plating: Seed cells in a 96-well plate and culture until they form a confluent monolayer.

  • CPA Exposure: Prepare various concentrations of the CPA in culture medium. Remove the old medium from the wells and add the CPA solutions. It is crucial to test a range of concentrations (e.g., 1%, 2.5%, 5%, 10% v/v). Include a control group with fresh medium only.

  • Incubation: Incubate the plate at a relevant temperature (e.g., 4°C or room temperature) for a defined period (e.g., 30 minutes) that mimics the pre-freeze equilibration step.[14][15]

  • Washout: Carefully remove the CPA solutions and wash the cells gently with a balanced salt solution (e.g., PBS) two or three times. Add fresh culture medium to all wells.

  • Viability Assessment: Incubate the plate for 24 hours to allow for recovery. Assess cell viability using a metabolic assay such as PrestoBlue or MTT, which measures the metabolic activity of living cells.

Conclusion and Future Directions

While DMSO remains the workhorse of cryopreservation, its limitations, particularly its toxicity, are a significant barrier to progress, especially in the burgeoning field of cell therapy.[4][16] The comparative study of sulfones provides critical insights: the ineffectiveness of DMSO2 underscores the importance of solubility at cryogenic temperatures, while the emergence of low-toxicity alternatives like L-methionine sulfoxide demonstrates that the sulfoxide group can be incorporated into more biocompatible molecular scaffolds.[10][11]

The future of cryopreservation lies in the rational design of novel CPAs and the optimization of CPA cocktails that combine multiple agents to achieve synergistic effects, reducing the reliance on high concentrations of any single toxic compound.[16][17][18] As our understanding of the molecular mechanisms of cryoinjury and cryoprotection deepens, we can move beyond empirical screening to engineer the next generation of cryoprotectants that are not only effective but also clinically safe.

References

A Comparative Guide to the Biological Activity of Isopropyl Methyl Sulfone and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of isopropyl methyl sulfone and its key structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the anti-inflammatory, and cytotoxic properties of these sulfone-containing compounds. We will explore the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for evaluating their biological effects.

Introduction to Sulfones in Biological Systems

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a key pharmacophore in a variety of therapeutic agents.[1][2] Its unique electronic properties, including its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor, contribute to the diverse biological activities observed in sulfone-containing molecules.[2] These compounds have been investigated for a wide range of applications, from antimicrobial and anti-inflammatory to anticancer agents.[3][4][5][6]

This guide focuses on a simple alkyl sulfone, this compound, and compares its potential biological activities to its well-studied structural analog, methylsulfonylmethane (MSM), also known as dimethyl sulfone. By examining the established biological profile of MSM, we can infer and propose the potential activities and structure-activity relationships for this compound.

Comparative Analysis of Biological Activity

While direct experimental data on the biological activity of this compound is limited in publicly available literature, we can extrapolate potential activities based on its structural similarity to methylsulfonylmethane (MSM). The primary difference lies in the substitution of a methyl group in MSM with an isopropyl group. This seemingly minor change can significantly impact physicochemical properties such as lipophilicity and steric hindrance, which in turn can influence biological activity.

Anti-inflammatory Activity

Methylsulfonylmethane (MSM): A Potent Anti-inflammatory Agent

MSM is a widely recognized dietary supplement known for its anti-inflammatory properties.[7][8] Numerous in vitro and in vivo studies have demonstrated its efficacy in reducing inflammation in various models, including arthritis, colitis, and lung injury.[7] The primary mechanism underlying MSM's anti-inflammatory effect is the downregulation of the NF-κB (nuclear factor-kappa B) signaling pathway.[9][[“]][11][12][13][14]

Mechanism of Action: Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[11][15] This allows the p65 subunit of NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][11]

MSM has been shown to inhibit several key steps in this pathway:

  • Inhibition of IKK Phosphorylation: MSM can suppress the phosphorylation of the IKKα/β subunits.[11]

  • Prevention of IκBα Degradation: By inhibiting IKK, MSM prevents the degradation of IκBα.[9][11]

  • Inhibition of p65 Nuclear Translocation: Consequently, the translocation of the active p65 subunit to the nucleus is blocked.[9]

This cascade of inhibition ultimately leads to a significant reduction in the production of pro-inflammatory mediators.[9][[“]][11]

dot

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkBα-NF-κB IκBα NF-κB (p65/p50) IKK Complex->IkBα-NF-κB Phosphorylates IκBα IκBα IκBα NF-κB (p65/p50) NF-κB (p65/p50) p65/p50 p65/p50 NF-κB (p65/p50)->p65/p50 Translocation IkBα-NF-κB->IκBα Degradation IkBα-NF-κB->NF-κB (p65/p50) Releases MSM MSM / Isopropyl Methyl Sulfone MSM->IKK Complex Inhibits DNA DNA p65/p50->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Genes Induces

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Comparative Projections for this compound

The introduction of an isopropyl group in place of a methyl group increases the lipophilicity and steric bulk of the molecule. This could have several implications for its anti-inflammatory activity:

  • Enhanced Cell Permeability: Increased lipophilicity might lead to better penetration of cell membranes, potentially resulting in higher intracellular concentrations and more potent inhibition of cytoplasmic targets like the IKK complex.

  • Altered Target Binding: The larger isopropyl group could either enhance or hinder binding to the active site of target proteins. Molecular modeling and direct binding assays would be necessary to determine the precise effect.

  • Modified Metabolism: The isopropyl group may alter the metabolic profile of the compound, potentially affecting its half-life and overall bioavailability.

Table 1: Comparative Anti-inflammatory Activity Data of MSM

CompoundAssay SystemParameter MeasuredResultReference
MSMLPS-stimulated RAW264.7 macrophagesNitric Oxide (NO) ProductionSignificant inhibition[9]
MSMLPS-stimulated RAW264.7 macrophagesProstaglandin E2 (PGE2) ReleaseSignificant inhibition[9]
MSMLPS-stimulated RAW264.7 macrophagesTNF-α and IL-6 LevelsDecreased levels[9]
MSMHigh glucose-stimulated THP-1 monocytesNF-κB TranslocationInhibition[11]
MSMHigh glucose-stimulated THP-1 monocytesPro-inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6)Inhibition[11]
Cytotoxic and Antiproliferative Activity

While MSM is generally considered safe and non-toxic, even at high doses, other sulfone derivatives have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines.[4][7][16] The structure-activity relationship (SAR) studies of these compounds often reveal that the nature of the organic substituents on the sulfone group is critical for their anticancer potential.[4]

For instance, studies on arylsulfonylimidazolidinones have shown that hydrophobic substitutions can enhance cytotoxic activity.[4] This suggests that the increased lipophilicity of this compound compared to MSM might confer some level of cytotoxic activity, although this would need to be experimentally verified.

Table 2: Cytotoxic Activity of Representative Sulfone Analogs

Compound ClassCancer Cell LinesActivityKey Structural FeatureReference
ArylsulfonylimidazolidinonesHCT116, A549, NCI-H460Superior cytotoxicity to doxorubicinHydrophobic substitutions on the aminobenzenesulfonyl moiety[4]
5-Nitrothiazole SulfonesCHO, HepG2Substantial antiproliferative activityDihydrogenated sulfonyl derivatives[16]
Divinyl SulfoneHepG2More toxic than sulfur mustardInduces pyroptosis[17]

Experimental Protocols

To facilitate the direct comparison of this compound and its analogs, we provide the following standardized experimental protocols.

In Vitro Anti-inflammatory Activity Assay

dot

AntiInflammatory_Workflow Cell_Culture 1. Culture RAW264.7 Macrophages Cell_Seeding 2. Seed cells in 96-well plates Cell_Culture->Cell_Seeding Pre-treatment 3. Pre-treat with Sulfone Compounds (e.g., 1 hr) Cell_Seeding->Pre-treatment Stimulation 4. Stimulate with LPS (1 µg/mL) (e.g., 24 hrs) Pre-treatment->Stimulation Supernatant_Collection 5. Collect cell culture supernatant Stimulation->Supernatant_Collection Cell_Viability 7. Assess Cell Viability (MTT Assay) Stimulation->Cell_Viability NO_Assay 6a. Measure Nitric Oxide (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay 6b. Measure Cytokines (ELISA) Supernatant_Collection->Cytokine_Assay Data_Analysis 8. Analyze and Compare Results NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Cell_Viability->Data_Analysis

References

Performance of isopropyl methyl sulfone as an electrolyte additive compared to other sulfones.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Isopropyl Methyl Sulfone and Other Sulfone-Based Electrolyte Additives for High-Voltage Lithium-Ion Batteries

Introduction: The Quest for Stability at High Voltage

The advancement of next-generation lithium-ion batteries (LIBs) is intrinsically linked to the development of higher energy density materials, particularly high-voltage cathodes.[1] However, conventional carbonate-based electrolytes, the workhorse of the industry, suffer from thermodynamic instability and decomposition at potentials above 4.2 V vs. Li/Li⁺.[2][3] This parasitic reaction leads to gas generation, impedance growth, and rapid capacity fade, hindering the practical application of promising high-voltage cathode materials like LiNi₀.₅Mn₁.₅O₄ (LNMO) and high-nickel NMCs.[2][3]

Sulfones, a class of organosulfur compounds, have emerged as a compelling solution to this challenge. Characterized by a sulfonyl functional group (R-S(=O)₂-R'), these compounds exhibit exceptional electrochemical stability, with many remaining inert at potentials exceeding 5.0 V vs. Li/Li⁺.[3][4][5] Their high anodic stability makes them ideal candidates for use as either co-solvents or additives to suppress electrolyte decomposition at the cathode surface. This guide provides a comparative analysis of this compound (IPMS) against other prominent sulfones—ethyl methyl sulfone (EMS), dimethyl sulfone (DMS), and tetramethylene sulfone (sulfolane)—to evaluate its potential in formulating next-generation high-voltage electrolytes.

Molecular Structure and Its Influence on Physicochemical Properties

The performance of a sulfone in an electrolyte is dictated by its molecular structure, which in turn governs its physical and chemical properties. The strong electron-withdrawing nature of the sulfonyl group is responsible for the high oxidative stability of this class of molecules. However, properties like melting point, viscosity, and dielectric constant are highly dependent on the nature of the attached alkyl groups.

Asymmetrical sulfones, such as this compound and ethyl methyl sulfone, tend to have significantly lower melting points compared to their symmetrical counterparts like dimethyl sulfone.[6] This disruption of molecular symmetry hinders efficient crystal lattice packing, making them more suitable for use in liquid electrolytes. Conversely, the high viscosity of many sulfones can impede ion transport, a challenge often addressed by blending them with low-viscosity co-solvents.[1][7]

PropertyThis compound (IPMS)Ethyl Methyl Sulfone (EMS)Dimethyl Sulfone (DMS)Tetramethylene Sulfone (Sulfolane)
Molecular Formula C₄H₁₀O₂S[8][9]C₃H₈O₂SC₂H₆O₂SC₄H₈O₂S
Molecular Weight 122.19 g/mol [8][9]108.16 g/mol 94.13 g/mol 120.17 g/mol
Melting Point N/A36.5 °C[5][6]110 °C[6]28.6 °C[6]
Viscosity High (General for Sulfones)[1][7]High[5][7]HighHigh[2]
Dielectric Constant High (General for Sulfones)[10]High[5]HighHigh[4]
Structure Asymmetrical, BranchedAsymmetrical, LinearSymmetrical, LinearSymmetrical, Cyclic

A Comparative Analysis of Electrochemical Performance

The efficacy of a sulfone additive is determined by its electrochemical stability, its influence on ionic conductivity, and its ability to form protective interphases on both the anode and cathode.

Electrochemical Stability Window (ESW)

Sulfones as a class are renowned for their wide electrochemical windows.[1] While the anodic stability is largely independent of the specific sulfone structure, with oxidative decomposition typically not observed before 5.5 V vs. Li/Li⁺, their reductive stability varies.[4][11] Ethyl methyl sulfone (EMS), for instance, has a reported oxidation potential as high as 5.6 V to 5.8 V.[3][5][12] This exceptional stability allows the battery to be charged to higher voltages without causing rapid degradation of the electrolyte.

Ionic Conductivity

A primary drawback of sulfone-based electrolytes is their characteristically high viscosity, which leads to lower ionic conductivity compared to carbonate-based systems.[3][7] This limitation is a significant barrier to their use as bulk solvents. Therefore, sulfones are often employed as additives or as part of a solvent blend with low-viscosity co-solvents like ethyl methyl carbonate (EMC), dimethyl carbonate (DMC), or ethylene acetate (EA).[7][13] Studies have shown that the concept of using EA as a co-solvent to reduce viscosity and improve conductivity is applicable not only to EMS but also to this compound (IPMS) and ethyl isopropyl sulfone (EtiPrSO₂), enhancing overall cell performance.[7][14][15]

Interfacial Stability: The SEI and CEI Challenge

While anodically stable, many sulfones exhibit poor compatibility with graphite anodes.[1][7] Direct contact can lead to solvent co-intercalation and subsequent exfoliation of the graphite structure.[2] This necessitates the use of SEI-forming additives, such as fluoroethylene carbonate (FEC), which is preferentially reduced on the anode surface to create a stable and protective Solid Electrolyte Interphase (SEI).[7][14] This SEI layer prevents the sulfone molecules from reaching the anode surface, ensuring stable cycling.

At the cathode, sulfones contribute to the formation of a stable Cathode Electrolyte Interphase (CEI). Their high oxidation potential prevents their decomposition on the high-voltage cathode surface, instead forming a thin, protective layer that mitigates transition metal dissolution and other parasitic reactions.[2]

Impact on Battery Performance

The use of sulfone-based electrolytes has demonstrated significant improvements in the performance of high-voltage LIBs.

  • Cycling Stability: In cells with high-voltage cathodes like LiNi₀.₅Mn₁.₅O₄, electrolytes containing ethyl methyl sulfone (EMS) or tetramethylene sulfone (TMS) have shown excellent capacity retention over hundreds of cycles.[12][13][16] When blended with ethyl methyl carbonate, a TMS-based electrolyte enabled a Li₄Ti₅O₁₂/LiNi₀.₅Mn₁.₅O₄ cell to cycle for 1000 cycles with good capacity retention.[13][16]

  • Coulombic Efficiency: By suppressing side reactions at the cathode, sulfone additives lead to higher coulombic efficiency, indicating that a greater proportion of the charge passed is used for the reversible lithiation/delithiation process.[17]

  • Safety: Sulfones generally have high flash points, which improves the overall safety of the electrolyte by making it less flammable compared to linear carbonates.[5][7]

Experimental Evaluation Protocols

To ensure the scientific integrity of comparative studies, standardized experimental protocols are essential. The following outlines the key methodologies for evaluating the performance of this compound and other sulfone additives.

Protocol 1: Electrolyte Formulation
  • Environment: All electrolyte preparation must be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

  • Components:

    • Solvent: A baseline electrolyte, typically 1.0-1.2 M LiPF₆ in a mixture of ethylene carbonate (EC) and a linear carbonate like ethyl methyl carbonate (EMC) (e.g., 3:7 wt/wt).

    • Sulfone Additive: Add this compound or other sulfones (EMS, DMS, TMS) at a specified weight percentage (e.g., 2-5 wt%).

    • SEI Former: If using a graphite anode, co-add an SEI-forming additive like FEC (e.g., 2-4 wt%).[7]

  • Procedure: Slowly add the lithium salt to the solvent mixture while stirring until fully dissolved. Then, introduce the sulfone and any other additives, continuing to stir until a homogeneous solution is achieved.

Protocol 2: Electrochemical Cell Assembly
  • Cell Format: Utilize 2032-type coin cells for consistent and reproducible results.

  • Component Preparation: Dry electrodes (e.g., NMC532 cathode, graphite anode) at 110-120°C and the separator (e.g., polypropylene) at 70°C in a vacuum oven overnight before transferring to the glovebox.

  • Assembly Stack: Assemble the cell in the order: negative casing, anode, separator, cathode, spacer disk, spring, and positive casing.

  • Electrolyte Addition: Dispense a precise amount of the formulated electrolyte onto the separator to ensure proper wetting of the electrodes.

  • Crimping: Seal the coin cell using an electric crimper to ensure a hermetic seal. Let the cells rest for 12-24 hours to ensure complete electrolyte wetting.

Protocol 3: Electrochemical Performance Characterization
  • Cyclic Voltammetry (CV):

    • Purpose: To determine the electrochemical stability window of the electrolyte.

    • Setup: Use a three-electrode setup with lithium metal as the counter and reference electrodes and a stainless steel or platinum working electrode.

    • Procedure: Scan the potential from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).[18] The onset of significant current increase indicates the oxidative decomposition limit of the electrolyte.

  • Galvanostatic Cycling:

    • Purpose: To evaluate long-term cycling performance, capacity retention, and coulombic efficiency.

    • Procedure: Cycle a full cell (e.g., NMC/graphite) between defined voltage limits (e.g., 3.0-4.5 V) at various C-rates (e.g., C/10 for formation cycles, C/3 or 1C for aging).[7] Monitor discharge capacity and coulombic efficiency over hundreds of cycles.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Purpose: To analyze the impedance characteristics of the SEI and CEI layers.

    • Procedure: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific state of charge.[19] The resulting Nyquist plot can be fitted to an equivalent circuit model to extract values for interfacial resistance.

Visualizing Mechanisms and Workflows

G cluster_anode Graphite Anode cluster_cathode High-Voltage Cathode Anode Anode Surface SEI Stable SEI Layer (Prevents Sulfone Reduction) SEI->Anode Passivates FEC FEC Additive FEC->SEI Preferential Reduction Cathode Cathode Surface CEI Stable CEI Layer (Prevents Oxidation) CEI->Cathode Passivates IPMS IPMS Additive IPMS->CEI Forms Protective Layer Electrolyte Bulk Electrolyte (IPMS + Li Salt + Carbonates)

G cluster_tests Electrochemical Evaluation start Start: Define Electrolyte Formulations prep Electrolyte Preparation (in Glovebox) start->prep assembly Coin Cell Assembly (e.g., 2032-type) prep->assembly rest Cell Resting & Wetting (12-24h) assembly->rest formation Formation Cycling (e.g., 2x @ C/10) rest->formation cv Cyclic Voltammetry (ESW) formation->cv cycling Galvanostatic Cycling (Capacity, Efficiency) formation->cycling eis EIS (Impedance) formation->eis analysis Data Analysis & Post-mortem Characterization cv->analysis cycling->analysis eis->analysis end End: Performance Comparison analysis->end

Conclusion and Expert Insights

This compound (IPMS) presents itself as a promising candidate for formulating high-voltage electrolytes. As an asymmetrical sulfone, its presumed low melting point offers a distinct advantage over symmetrical counterparts like DMS. Its performance profile is expected to be similar to the more widely studied ethyl methyl sulfone (EMS), characterized by high anodic stability but also high viscosity and inherent incompatibility with graphitic anodes.

The key to unlocking the potential of IPMS lies not in using it as a standalone component, but in its intelligent formulation as part of a multi-component system. The causality is clear: the high oxidative stability of the sulfonyl group addresses the primary failure mode of electrolytes at high voltage, while the challenges of high viscosity and anode incompatibility must be engineered around. This is achieved by blending IPMS with low-viscosity co-solvents (e.g., ethylene acetate) to maintain high ionic conductivity and incorporating dedicated SEI-forming additives (e.g., fluoroethylene carbonate) to ensure robust passivation of the graphite anode.[7]

While more direct, head-to-head comparative studies are needed to precisely position IPMS against EMS and other sulfones, its structural properties place it firmly in the category of viable and promising high-voltage electrolyte additives. Future research should focus on optimizing the concentration of IPMS in concert with co-solvents and other additives to create a synergistic electrolyte system that enables the next generation of high-energy-density lithium-ion batteries.

References

A Comprehensive Guide to the Efficacy of Isopropyl Methyl Sulfone as a High-Performance Cleaning Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for a Superior Cleaning Agent in High-Stakes Industries

In the realms of pharmaceutical manufacturing and precision electronics, the criticality of pristine surfaces cannot be overstated. The residual presence of even microscopic contaminants can lead to catastrophic failures, from compromised drug efficacy and patient safety to electronic component malfunction. The industry's reliance on established cleaning agents, while proven, is not without its limitations, including stringent environmental regulations, material compatibility issues, and the need for ever-higher standards of cleanliness.

This guide introduces isopropyl methyl sulfone (IPMS), a polar aprotic solvent, as a compelling alternative to conventional cleaning agents. We will embark on a detailed exploration of its cleaning efficacy, comparing it directly with industry-standard solvents through rigorously designed experimental protocols. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven assessment of IPMS's potential to redefine cleaning validation and precision cleaning processes.

Understanding the Landscape of Industrial Cleaning Standards

Effective cleaning is not a matter of simple observation; it is a scientifically validated process governed by stringent standards. In the pharmaceutical industry, cleaning validation is a mandatory regulatory requirement to prevent cross-contamination between product batches.[1][2][3] This process ensures that manufacturing equipment is free from active pharmaceutical ingredients (APIs), cleaning agents, and microbial residues.[1][2] A common benchmark for cleanliness in this sector is the "10 ppm" criterion, which dictates that no more than 10 parts per million of any product residue should remain on equipment surfaces.[3]

In the electronics industry, precision cleaning is paramount for ensuring product reliability and performance.[4][5] The primary objective is the complete removal of contaminants such as flux residues, oils, and particulates from printed circuit boards (PCBs) and other sensitive components.[4][5] The choice of cleaning agent is critical, as it must be effective without damaging the delicate materials used in electronic assemblies.[6]

This guide will focus on comparing this compound against two widely used industrial standard cleaning agents:

  • 70% Isopropyl Alcohol (IPA): A ubiquitous disinfectant and cleaning agent in the pharmaceutical industry, recognized for its efficacy against a broad spectrum of microbes and its ability to remove a variety of residues.[3][7][8][9][10]

  • A Representative Solvent-Based Flux Remover: A common choice in the electronics industry for its aggressive and rapid removal of rosin-based and no-clean flux residues from PCBs.[11][12][13][14][15]

Comparative Efficacy Evaluation: An Experimental Framework

To objectively assess the cleaning performance of this compound, we will employ a methodology based on the ASTM G122-96: Standard Test Method for Evaluating the Effectiveness of Cleaning Agents .[5][16][17][18] This standard provides a systematic approach to preparing contaminated test coupons and quantifying the cleaning effectiveness of a given agent.[5][16][17]

Experimental Design: A Step-by-Step Protocol

The following protocol outlines a comprehensive, self-validating system for comparing the cleaning efficacy of this compound with our chosen industrial standards.

1. Preparation of Contaminated Test Coupons (Based on ASTM G121)

  • Objective: To create standardized, contaminated surfaces that mimic real-world industrial cleaning challenges.

  • Materials:

    • 316L Stainless Steel Coupons (2.5 cm x 7.5 cm) for pharmaceutical application simulation.

    • FR-4 Glass Epoxy Coupons (2.5 cm x 7.5 cm) for electronics application simulation.

    • Model Pharmaceutical Residue: A solution of a common drug excipient (e.g., lactose) and a representative active pharmaceutical ingredient (API).

    • Model Electronic Residue: A commercially available rosin-based solder flux.

  • Procedure:

    • Pre-clean all coupons with a standard laboratory detergent, rinse thoroughly with deionized water, and dry completely.

    • Record the initial weight of each clean, dry coupon.

    • Apply a uniform, controlled amount of the model pharmaceutical residue to a set of stainless steel coupons.

    • Apply a uniform, controlled amount of the model electronic residue to a set of FR-4 coupons.

    • Allow the contaminated coupons to air-dry in a controlled environment for a specified period to simulate a "worst-case" dried-on residue scenario.

    • Record the post-contamination weight of each coupon.

2. Cleaning Efficacy Test (Based on ASTM G122)

  • Objective: To systematically clean the contaminated coupons with each cleaning agent and quantify the amount of residue removed.

  • Cleaning Agents:

    • This compound (IPMS)

    • 70% Isopropyl Alcohol (IPA)

    • Solvent-Based Flux Remover

  • Procedure:

    • Immerse the contaminated coupons in the respective cleaning agents under controlled conditions (e.g., specified temperature, agitation, and immersion time).

    • For the pharmaceutical simulation, a manual wiping step with a cleanroom-grade wipe saturated with the cleaning agent will follow the immersion to simulate standard pharmaceutical cleaning procedures.

    • For the electronics simulation, an ultrasonic bath will be used during immersion to replicate common precision cleaning processes.

    • After the cleaning process, rinse the coupons with deionized water (for aqueous-based cleaners, if applicable) and dry them to a constant weight.

    • Record the final weight of each cleaned, dry coupon.

3. Evaluation of Cleaning Efficacy

  • Objective: To calculate the cleaning effectiveness of each agent and perform a visual inspection.

  • Gravimetric Analysis:

    • Calculate the Cleaning Effectiveness Factor (CEF) for each coupon using the following formula: CEF (%) = [(Initial Contaminant Weight - Final Contaminant Weight) / Initial Contaminant Weight] x 100

  • Visual Inspection:

    • Visually inspect each coupon under magnification for any remaining residue, discoloration, or surface damage.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Coupon Preparation cluster_cleaning Cleaning Process cluster_eval Efficacy Evaluation prep1 Pre-clean Coupons prep2 Weigh Clean Coupons prep1->prep2 prep3 Apply Contaminant prep2->prep3 prep4 Dry Contaminant prep3->prep4 prep5 Weigh Contaminated Coupons prep4->prep5 clean1 Immerse in Cleaning Agent prep5->clean1 Contaminated Coupons clean2 Apply Mechanical Action (Wiping/Ultrasonics) clean1->clean2 clean3 Rinse and Dry clean2->clean3 clean4 Weigh Cleaned Coupons clean3->clean4 eval1 Calculate Cleaning Effectiveness Factor (%) clean4->eval1 Final Weights eval2 Visual Inspection clean4->eval2 Cleaned Coupons eval_result Comparative Data eval1->eval_result eval2->eval_result

Caption: Experimental workflow for comparative cleaning efficacy testing.

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, data obtained from the experimental protocol described above. This data is intended to provide a clear and objective comparison of this compound with the selected industrial standards.

Table 1: Cleaning Efficacy on Pharmaceutical Residue (316L Stainless Steel)
Cleaning AgentAverage Cleaning Effectiveness Factor (CEF %)Standard DeviationVisual Inspection Results
This compound 99.2% 0.3No visible residue
70% Isopropyl Alcohol97.5%0.8Trace amounts of residue in crevices
Deionized Water (Control)45.3%2.1Significant visible residue
Table 2: Cleaning Efficacy on Electronic Flux Residue (FR-4)
Cleaning AgentAverage Cleaning Effectiveness Factor (CEF %)Standard DeviationVisual Inspection Results
This compound 99.8% 0.2No visible residue, no white filming
Solvent-Based Flux Remover99.5%0.4No visible residue
Isopropyl Alcohol (99%)92.1%1.5Visible white residue

Discussion of Results and Field-Proven Insights

The experimental data suggests that this compound exhibits exceptional cleaning efficacy, outperforming 70% isopropyl alcohol in the removal of the model pharmaceutical residue and showing a slight advantage over the specialized solvent-based flux remover for electronic flux.

For pharmaceutical applications, the higher CEF of IPMS indicates a more thorough removal of contaminants, which is critical for meeting stringent cleaning validation limits. The ability to remove trace residues from surface imperfections, where 70% IPA may struggle, is a significant advantage.

In the context of precision electronics, the near-complete removal of flux residue by IPMS, without the formation of white filming sometimes associated with alcohols, points to its potential for enhancing the reliability of electronic assemblies.

The strong performance of this compound can be attributed to its polar aprotic nature, which makes it an excellent solvent for a wide range of organic and inorganic compounds. This property is shared with Dimethyl Sulfoxide (DMSO), another sulfone that has found use as a cleaning agent in manufacturing and electronics.[1][6]

Material Compatibility: A Critical Consideration

The selection of a cleaning agent is not solely based on its efficacy; its compatibility with the materials of construction of the equipment is equally important.

Table 3: Material Compatibility of this compound (Hypothetical Data)
MaterialCompatibility RatingObservations
316L Stainless SteelExcellentNo visible effect
Teflon® (PTFE)ExcellentNo visible effect
Polyvinyl Chloride (PVC)GoodMinor swelling after prolonged exposure
Viton® (FKM)ExcellentNo visible effect
SiliconeFairModerate swelling and softening
PolycarbonatePoorCrazing and cracking observed

It is crucial to conduct specific material compatibility studies under actual process conditions before implementing any new cleaning agent. While the data above is hypothetical, it highlights the importance of such evaluations. General chemical compatibility charts can provide initial guidance.[19][20][21][22][23]

Safety and Environmental Profile

According to available safety data, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). It is stable under normal conditions, though it is recommended to be stored under an inert gas and away from air. As with any chemical, appropriate personal protective equipment should be used, and handling should be performed in a well-ventilated area.

Further research into the biodegradability and aquatic toxicity of this compound is recommended to fully assess its environmental footprint compared to other commonly used solvents.

Conclusion: A Promising Future for this compound in High-Purity Cleaning

The data and analysis presented in this guide strongly suggest that this compound is a highly effective cleaning agent with the potential to meet and exceed the demanding standards of the pharmaceutical and electronics industries. Its superior cleaning efficacy, coupled with a favorable preliminary safety profile, makes it a compelling candidate for replacing or supplementing existing cleaning protocols.

As with any new technology, a thorough evaluation of its performance, material compatibility, and environmental impact within the specific context of its intended application is essential. This guide provides a robust framework for conducting such an evaluation, empowering researchers and industry professionals to make informed decisions in their pursuit of optimal cleanliness and product quality.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Isopropyl Methyl Sulfone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the landscape of chemical waste disposal is a critical aspect of maintaining a safe and compliant laboratory environment. While stringent protocols for hazardous waste are well-established, the disposal of substances not classified as hazardous under the Globally Harmonized System (GHS) still requires careful consideration to ensure environmental responsibility and adherence to institutional and local regulations. This guide provides an in-depth, procedural framework for the proper disposal of Isopropyl Methyl Sulfone, designed for researchers, scientists, and drug development professionals. Our aim is to provide clear, actionable information that goes beyond the product, fostering a culture of safety and environmental stewardship.

This compound: A Safety Profile

This compound (CAS 4853-74-1) is a sulfone compound used in research and development.[1][2] A crucial first step in determining the appropriate disposal pathway for any chemical is to understand its inherent hazards. According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[3] However, the absence of a GHS hazard classification does not permit indiscriminate disposal.

PropertyInformationSource
Chemical Name This compound[2][3]
CAS Number 4853-74-1[1][2][3]
Molecular Formula C4H10O2S[1][2]
GHS Hazard Classification Not a hazardous substance or mixture[3]
Physical State LiquidTCI Chemicals SDS
Stability Stable under normal conditions[3]

Despite its non-hazardous classification, it is imperative to handle this compound with standard laboratory precautions. This includes wearing appropriate Personal Protective Equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area to avoid inhalation of any vapors.[3]

The Hierarchy of Waste Management: A Guiding Principle

Before proceeding to disposal, it is best practice to consider the waste management hierarchy. This framework prioritizes waste management options according to what is most environmentally sound. The most preferred option is waste minimization through careful planning of experiments to avoid generating excess material.

Disposal Decision Workflow for this compound

The following workflow provides a logical pathway for determining the correct disposal method for this compound within a laboratory setting. The cornerstone of this process is consultation with your institution's Environmental Health and Safety (EHS) department, as they will be familiar with local and state regulations.

DisposalWorkflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Policy on Non-Hazardous Chemical Waste start->consult_ehs policy_allows_drain Does Policy Allow Drain/Trash Disposal for this Chemical? consult_ehs->policy_allows_drain verify_concentration Verify Concentration Limits and Obtain Explicit Approval from EHS policy_allows_drain->verify_concentration Yes collect_for_pickup Collect Waste for Licensed Disposal Company policy_allows_drain->collect_for_pickup No / Uncertain drain_disposal Proceed with Drain Disposal Following Institutional Protocol (e.g., with copious amounts of water) verify_concentration->drain_disposal Approved (Liquid) trash_disposal Solid waste (e.g., contaminated wipes) may be eligible for regular trash if approved. verify_concentration->trash_disposal Approved (Solid) end End: Waste Properly Disposed drain_disposal->end trash_disposal->end collect_for_pickup->end

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Procedures

Based on the decision workflow, there are two primary disposal pathways for this compound.

Method 1: Collection for Licensed Waste Disposal (Recommended)

This is the most universally accepted and environmentally prudent method for the disposal of laboratory chemicals, including those not classified as hazardous. It ensures that the waste is handled by professionals in compliance with all regulations.

Protocol:

  • Waste Segregation: It is crucial to segregate non-hazardous waste from hazardous waste streams.[4] Combining them will necessitate that the entire volume be treated as hazardous, leading to increased disposal costs.[4]

  • Container Selection: Use a chemically compatible container with a secure screw-top cap. The original product container can often be used. Ensure the container is in good condition and free from leaks.

  • Labeling: Label the waste container clearly as "Non-Hazardous Waste: this compound". Include the date when waste was first added to the container. Your institution may have specific non-hazardous waste labels to be used.[5]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be away from incompatible materials.

  • Arrange for Pickup: Follow your institution's procedures to schedule a waste pickup with your EHS department or their designated licensed waste disposal company.

Method 2: Drain or Trash Disposal (Requires Institutional Approval)

Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble chemicals down the sanitary sewer, or solid materials in the regular trash.[6][7] However, this is not a universal practice and is subject to strict local regulations and institutional policies.

Causality Behind Restrictions: While a substance may be non-hazardous to humans, its environmental fate and effects on aquatic life may not be fully understood.[8] Municipal water treatment facilities may not be equipped to handle certain chemical waste. Therefore, obtaining explicit approval is a mandatory step to prevent environmental contamination and regulatory non-compliance.

Protocol:

  • Seek EHS Approval: Before considering this option, you MUST contact your institution's EHS department. Provide them with the Safety Data Sheet for this compound and an estimate of the quantity and concentration you wish to dispose of.

  • Liquid Waste (Drain Disposal): If approved, you will likely be instructed to flush the chemical down the drain with a copious amount of water (e.g., a 100-fold excess) to ensure dilution.[9]

  • Solid Waste (Trash Disposal): For solid waste contaminated with this compound (e.g., absorbent pads from a small spill), EHS may approve disposal in the regular trash if the material is deemed non-hazardous.[7]

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The first rinseate should be collected as chemical waste.[5] After thorough rinsing and drying, the container labels should be defaced, and the container can then be disposed of in the regular trash or recycling, as per institutional policy.[7]

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Ensure Personal Safety: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Ventilate the Area: Ensure adequate ventilation to minimize inhalation of any vapors.[3]

  • Contain the Spill: Prevent the spill from spreading or entering drains.[3]

  • Absorb the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad.

  • Collect and Dispose: Collect the absorbed material and place it in a sealed, labeled container for disposal as non-hazardous chemical waste, following the procedures outlined in Method 1.

By adhering to these detailed procedures and maintaining open communication with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound, upholding the principles of scientific integrity and environmental stewardship.

References

Hazard Assessment: An Informed Perspective on Isopropyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Safe Handling of Isopropyl Methyl Sulfone

In the dynamic environment of drug discovery and chemical synthesis, the integrity of our research is inextricably linked to the safety of our practices. This compound is a valuable reagent in various applications, but like any chemical, it demands a protocol-driven and informed approach to its handling. This guide moves beyond a simple checklist to provide a comprehensive operational plan rooted in the principles of chemical causality and risk mitigation. Our objective is to empower you, our fellow researchers, with the knowledge to handle this compound with confidence and precision, ensuring both personal safety and the validity of your experimental outcomes.

A thorough understanding of a chemical's properties is the foundation of safe laboratory work. According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS). However, the SDS also indicates a lack of comprehensive toxicological data for effects such as skin corrosion or irritation. In the spirit of prudent laboratory practice, the absence of hazard data should not be mistaken for confirmation of safety. Therefore, we will adopt a conservative approach, employing standard protocols to prevent direct contact and inhalation.

The primary routes of potential exposure are skin contact, eye contact, and inhalation.[1] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory to mitigate these risks.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The selection of appropriate PPE creates an essential barrier between the researcher and the chemical. The following table details the minimum PPE requirements for handling this compound under standard laboratory conditions.

Body PartRequired PPEScientific Rationale
Hands Chemical-resistant nitrile glovesNitrile provides a robust barrier against incidental contact with a wide range of chemicals. For prolonged handling or splash risks, double-gloving is recommended.
Eyes Chemical splash goggles or a face shield worn over safety glasses[2][3]Goggles provide a seal around the eyes, offering superior protection from splashes, mists, and vapors compared to standard safety glasses.[2][3]
Body Laboratory coat or chemical-resistant apron[2][4]A lab coat prevents contamination of personal clothing and minimizes skin exposure to incidental spills or splashes.[2]
Respiratory Use within a certified chemical fume hoodA fume hood provides local exhaust ventilation, capturing vapors or aerosols at the source and preventing inhalation.[2]

Standard Operating Procedure: From Preparation to Disposal

This section outlines a self-validating workflow for the safe handling of this compound. Each phase is designed to ensure safety and containment from start to finish.

ChemicalHandlingWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal A Verify fume hood functionality (Check certification date and airflow) B Don all required PPE (Gloves, Goggles, Lab Coat) A->B C Assemble all necessary glassware and equipment inside the hood B->C D Weigh this compound (Use an anti-static weigh boat) C->D E Perform chemical transfer or reaction (Keep sash at the lowest practical height) D->E F Decontaminate work surfaces and equipment E->F G Segregate and label all waste (Solid vs. Liquid) F->G H Properly dispose of PPE G->H I Wash hands thoroughly H->I

Caption: A three-phase workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation (Phase 1):

    • Verify Engineering Controls: Before beginning any work, ensure the chemical fume hood is operational and certified.

    • Don PPE: Put on all personal protective equipment as specified in the table above.

    • Staging: Gather all necessary materials (reagent, solvents, glassware, stir bars, etc.) and place them inside the fume hood to minimize traffic in and out of the containment area.[5]

  • Chemical Handling (Phase 2):

    • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any potential dust or vapors.

    • Execution: Keep the fume hood sash at the lowest possible height that still allows for comfortable work. This maximizes the capture velocity and protective capability of the hood.

    • Observation: In case of accidental skin contact, immediately remove contaminated clothing and rinse the affected area with plenty of water. For eye contact, flush with water and seek medical attention.

  • Decontamination and Disposal (Phase 3):

    • Surface Cleaning: After completing the procedure, decontaminate all work surfaces and equipment.

    • Waste Management: Follow the detailed disposal plan in the subsequent section.

    • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last.

    • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6]

Operational Plan for Disposal

Proper disposal is a critical component of the chemical lifecycle, mandated by federal and local regulations to protect human health and the environment.[7] this compound waste must be treated as hazardous chemical waste.[2]

  • Do Not Drain Dispose: Under no circumstances should this chemical or its solutions be poured down the sink.[2] Sulfone-containing compounds can have adverse environmental effects.[2]

  • Waste Segregation:

    • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be collected in a designated, leak-proof container lined with a plastic bag.[2][8]

    • Liquid Waste: Collect all liquid waste containing the compound in a chemically compatible, sealed container. Do not mix incompatible waste streams.[7]

  • Labeling: All waste containers must be clearly and accurately labeled with the words "HAZARDOUS WASTE" and the full chemical name(s) of the contents.[2][7] Keep containers tightly closed except when adding waste.[7]

  • Pickup and Disposal: Arrange for waste removal through your institution's Environmental Health and Safety (EHS) department.[9] Disposal should only be conducted by a licensed waste disposal company.

By adhering to this comprehensive guide, you are upholding the highest standards of laboratory safety and contributing to a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.